B1193346 NIR178

NIR178

Cat. No.: B1193346
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NIR178 is a potent and orally active adenosine A2A receptor antagonist with potential immunomodulating and antineoplastic activities. this compound selectively binds to and inhibits A2AR expressed on T lymphocytes. This prevents tumor-released adenosine from interacting with the A2A receptors, thereby blocking the adenosine/A2AR-mediated inhibition of T lymphocytes. This results in the proliferation and activation of T lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T cells and, upon activation by adenosine, inhibits their proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NIR178;  NIR-178;  NIR 178; 

Origin of Product

United States

Foundational & Exploratory

NIR178: A Technical Guide to its Mechanism of Action in T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR178, also known as Taminadenant or PBF-509, is an orally bioavailable small molecule that acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signaling molecule, hindering the anti-cancer immune response. By targeting the A2AR, this compound represents a promising immunotherapeutic strategy to reinvigorate T-cell activity and enhance tumor cell destruction. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in T-cell activation, and details the experimental methodologies used to characterize its effects.

Core Mechanism of Action: Reversing Adenosine-Mediated T-Cell Suppression

The primary mechanism of action of this compound is the blockade of the adenosine A2A receptor, which is highly expressed on the surface of T-lymphocytes.[1][2] In the TME, stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP), which is rapidly converted to adenosine by ectonucleotidases like CD39 and CD73. This accumulation of extracellular adenosine leads to the activation of A2AR on T-cells, initiating an immunosuppressive signaling cascade.

Activation of the A2AR, a G protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Elevated cAMP levels in T-cells are inhibitory, suppressing T-cell receptor (TCR) signaling, proliferation, and cytokine production. This ultimately leads to T-cell anergy and exhaustion, allowing tumor cells to evade immune surveillance.

This compound selectively binds to and inhibits the A2AR on T-cells, preventing adenosine from exerting its immunosuppressive effects.[1] By blocking this interaction, this compound prevents the downstream accumulation of cAMP, thereby restoring T-cell proliferation, enhancing the production of pro-inflammatory cytokines such as IFNγ, and promoting a robust anti-tumor T-cell response.[1][3]

Signaling Pathway of this compound Action

The signaling pathway affected by this compound is central to T-cell regulation. The following diagram illustrates the molecular interactions.

NIR178_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_TCell T-Cell Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to G_Protein G Protein (Gs) A2AR->G_Protein Activates This compound This compound This compound->A2AR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates T_Cell_Suppression T-Cell Suppression (Reduced Proliferation & Cytokine Release) PKA->T_Cell_Suppression Leads to T_Cell_Activation T-Cell Activation (Proliferation & Cytokine Release)

Figure 1: this compound blocks adenosine-induced T-cell suppression.

Quantitative Data

The potency and efficacy of this compound have been quantified in various preclinical studies. The following tables summarize key quantitative data.

ParameterValueCell Line/SystemDescription
IC50 72.8 ± 17.4 nMHEK cells expressing human A2ARConcentration of this compound required to inhibit 50% of agonist-mediated cAMP accumulation.[1]
KB 72.8 nMNot SpecifiedEquilibrium dissociation constant for antagonizing A2AR agonist-mediated cAMP accumulation.[1]
KB 8.2 nMNot SpecifiedEquilibrium dissociation constant for antagonizing A2AR agonist-mediated impedance responses.[1]

Table 1: In Vitro Potency of this compound

Clinical Trial IDPhaseTreatment ArmsKey Findings Related to T-Cell Activation
NCT02403193 I/IbTaminadenant (this compound) monotherapy; Taminadenant + Spartalizumab (anti-PD-1)Upregulation of genes related to IFNγ and inflammatory cytokine signaling (IRF1, GBP2, JAK2), suggesting immune activation in the TME.[3]

Table 2: Clinical Trial Evidence of Immune Activation

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs) and T-Cells

A prerequisite for in vitro T-cell assays is the isolation of a pure T-cell population.

  • PBMC Isolation:

    • Whole blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifugation separates the blood components, with PBMCs forming a distinct layer at the plasma-Ficoll interface.

    • This layer is carefully collected, washed, and resuspended in an appropriate buffer.

  • T-Cell Enrichment:

    • T-cells can be further purified from the PBMC population using negative selection with magnetic-activated cell sorting (MACS).

    • A cocktail of antibodies against non-T-cell markers (e.g., CD14, CD19, CD56) is added to the PBMCs.

    • Magnetic beads conjugated to secondary antibodies bind to the labeled non-T-cells.

    • When the cell suspension is passed through a magnetic column, the non-T-cells are retained, allowing the untouched, purified T-cells to be collected in the flow-through.

cAMP Accumulation Assay

This assay directly measures the ability of this compound to block A2AR signaling.

  • Cell Culture: HEK293 cells stably expressing the human A2A receptor are cultured in 96-well plates.

  • Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A fixed concentration of an A2AR agonist (e.g., NECA or CGS21680) is added to stimulate cAMP production.

  • Cell Lysis and Detection: After incubation, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, a decrease in the HTRF signal corresponds to an increase in cellular cAMP.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for this compound.

T-Cell Proliferation Assay (CFSE Dilution)

This assay quantifies the effect of this compound on T-cell proliferation.

  • Cell Staining: Isolated T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is evenly distributed between daughter cells upon cell division.

  • T-Cell Activation and Treatment:

    • CFSE-labeled T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

    • Concurrent treatment with an A2AR agonist (to suppress proliferation) and varying concentrations of this compound is performed.

  • Incubation: Cells are cultured for 3-5 days to allow for several rounds of division.

  • Flow Cytometry Analysis: The fluorescence intensity of CFSE in the T-cells is measured by flow cytometry. Each successive generation of dividing cells exhibits a halving of CFSE fluorescence, appearing as distinct peaks on a histogram.

  • Data Analysis: The percentage of proliferating cells and the number of cell divisions are quantified to determine the extent to which this compound reverses adenosine-mediated suppression of proliferation.

T-Cell Activation Marker Analysis

This method assesses the activation state of T-cells by measuring the expression of specific cell surface markers.

  • T-Cell Culture and Treatment: T-cells are cultured and stimulated as described in the proliferation assay, with the inclusion of an A2AR agonist and this compound.

  • Antibody Staining: After a 24-48 hour incubation, cells are stained with fluorescently-labeled antibodies specific for T-cell activation markers, such as CD25 (the IL-2 receptor alpha chain) and CD69 (an early activation marker).

  • Flow Cytometry Analysis: The expression levels of these markers on the T-cell surface are quantified by flow cytometry.

  • Data Analysis: An increase in the percentage of CD25+ and CD69+ T-cells in the presence of this compound indicates a reversal of adenosine-induced suppression of T-cell activation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on T-cell activation.

Experimental_Workflow cluster_Isolation Cell Isolation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Blood Whole Blood Sample PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC TCell T-Cell Purification (Negative Selection) PBMC->TCell Stimulation T-Cell Stimulation (anti-CD3/CD28) + A2AR Agonist + this compound (various conc.) TCell->Stimulation Proliferation Proliferation Assay (CFSE Staining & Flow Cytometry) Stimulation->Proliferation Activation Activation Marker Assay (CD25/CD69 Staining & Flow Cytometry) Stimulation->Activation Cytokine Cytokine Release Assay (ELISA/Multiplex) Stimulation->Cytokine Data Quantify Proliferation, Activation Marker Expression, & Cytokine Levels Proliferation->Data Activation->Data Cytokine->Data

Figure 2: Workflow for assessing this compound's effect on T-cells.

Conclusion

This compound is a selective A2A receptor antagonist that effectively reverses adenosine-mediated immunosuppression in the tumor microenvironment. By blocking the A2AR signaling cascade, this compound prevents the accumulation of inhibitory intracellular cAMP, thereby restoring T-cell activation, proliferation, and effector functions. The preclinical and clinical data gathered to date support the continued investigation of this compound as a valuable component of cancer immunotherapy, both as a monotherapy and in combination with other immune checkpoint inhibitors. The experimental protocols detailed herein provide a robust framework for the further characterization of A2AR antagonists and their impact on T-cell biology.

References

Taminadenant: A Technical Guide to a Selective Adenosine A2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Taminadenant (also known as PBF-509 or NIR-178), a potent and selective adenosine A2A receptor antagonist. Taminadenant has garnered significant interest for its therapeutic potential in a range of indications, including Parkinson's disease and oncology. This document details the compound's mechanism of action, pharmacological profile, and key experimental data. It also provides detailed protocols for essential in vitro assays and visualizes critical signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Taminadenant is a non-xanthine small molecule that acts as a selective antagonist of the adenosine A2A receptor.[1] Adenosine, a ubiquitous signaling nucleoside, exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, plays a crucial role in regulating various physiological processes, including neurotransmission and immune responses. By blocking the A2A receptor, Taminadenant has shown promise in modulating these pathways, offering potential therapeutic benefits in neurodegenerative disorders and as an immuno-oncology agent.[1][2]

Chemical Properties and Structure

Taminadenant is chemically identified as 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine[1]
Synonyms PBF-509, NIR-178[3]
CAS Number 1337962-47-6[1]
Molecular Formula C10H8BrN7[1]
Molecular Weight 306.13 g/mol [3]
Appearance Solid[4]
Solubility DMSO: ≥10 mg/ml, Ethanol: 0.1-1 mg/ml[4]

Mechanism of Action: Adenosine A2A Receptor Antagonism

Taminadenant exerts its pharmacological effects by selectively binding to and inhibiting the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex.

The Adenosine A2A Receptor Signaling Pathway

Activation of the A2A receptor by its endogenous ligand, adenosine, triggers a conformational change in the receptor. This leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In the context of the immune system, this pathway is predominantly immunosuppressive. In the brain, it modulates the release of neurotransmitters.

Adenosine A2A Receptor Signaling Pathway cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Adenosine Adenosine Adenosine->A2AR Binds and Activates Taminadenant Taminadenant Taminadenant->A2AR Binds and Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates and Modulates In Vitro Characterization Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay Binding_Assay Perform competitive binding assay with [3H]-ZM241385 Determine_Ki Determine Ki for A2A, A1, A2B, and A3 receptors Binding_Assay->Determine_Ki Selectivity Assess Receptor Selectivity Determine_Ki->Selectivity cAMP_Assay Perform cAMP assay in A2A-expressing cells Determine_IC50 Determine IC50 against agonist-induced cAMP production cAMP_Assay->Determine_IC50 Potency Evaluate Functional Potency Determine_IC50->Potency Start Taminadenant Start->Binding_Assay Start->cAMP_Assay Conclusion Characterized A2A Receptor Antagonist Selectivity->Conclusion Potency->Conclusion In Vivo Parkinson's Model Workflow Animal_Model Induce catalepsy in rodents with Haloperidol Treatment Administer Taminadenant or vehicle control Animal_Model->Treatment Behavioral_Test Assess catalepsy using the bar test at different time points Treatment->Behavioral_Test Data_Analysis Analyze the duration of catalepsy Behavioral_Test->Data_Analysis Efficacy_Conclusion Determine the efficacy of Taminadenant in reversing catalepsy Data_Analysis->Efficacy_Conclusion

References

PBF509: A Technical Guide to a Selective A2a Receptor Antagonist in Basic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBF509 (also known as Taminadenant or NIR178) is a potent, selective, and orally bioavailable antagonist of the adenosine A2a receptor (A2aR).[1][2] As a non-xanthine derivative, it represents a significant tool in the exploration of adenosinergic signaling in both physiological and pathological contexts.[3] High concentrations of extracellular adenosine within the tumor microenvironment and in certain neurodegenerative conditions lead to the activation of A2aR, resulting in immunosuppression and neuronal dysfunction, respectively.[1][4] PBF509's ability to selectively block this interaction has positioned it as a valuable compound for basic and preclinical research in oncology and neuroscience.[3][4]

This technical guide provides an in-depth overview of the basic research applications of PBF509, focusing on its mechanism of action, key experimental data, and detailed protocols to facilitate further investigation.

Mechanism of Action

PBF509 functions by selectively binding to and inhibiting the adenosine A2a receptor, a G protein-coupled receptor.[2] In the tumor microenvironment, cancer cells often produce excess adenosine, which then binds to A2aR on the surface of immune cells, particularly T lymphocytes.[2] This activation triggers a signaling cascade that inhibits T-cell proliferation and activation, thereby suppressing the anti-tumor immune response.[2] PBF509 abrogates this adenosine-mediated immunosuppression, leading to the reactivation of a T-cell-mediated immune response against tumor cells.[2]

In the context of neurodegenerative diseases such as Parkinson's, A2a receptors are highly expressed in the basal ganglia where they modulate dopaminergic signaling.[5] By antagonizing A2aR, PBF509 can enhance dopamine D2 receptor-mediated signaling, offering a potential non-dopaminergic therapeutic strategy.[1][5]

Signaling Pathway

The primary signaling pathway affected by PBF509 is the canonical A2aR-mediated Gs protein/adenylyl cyclase/cAMP pathway. Upon adenosine binding, A2aR activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function, including the suppression of T-cell activity. PBF509 blocks the initial step of this cascade by preventing adenosine from binding to the A2aR.

PBF509_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2aR A2a Receptor Adenosine->A2aR Binds to PBF509 PBF509 PBF509->A2aR Blocks Gs Gs Protein A2aR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Suppression Suppression of T-cell Function PKA->Suppression Leads to

Figure 1: PBF509 Mechanism of Action

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for PBF509 from preclinical studies.

Table 1: In Vitro Activity of PBF509

Assay TypeCell LineParameterValueReference
Radioligand BindingHuman A2aR transfected cellsKi12 nM[6]
cAMP AccumulationHEK-293 (human A2aR)KB72.8 ± 17.4 nM[3]
Impedance-based AssayHEK-293 (human A2aR)KB8.2 ± 4.2 nM[3]

Table 2: In Vivo Efficacy of PBF509 in Parkinson's Disease Rodent Models

Animal ModelTreatmentDoseOutcomeReference
Haloperidol-induced catalepsy in ratsPBF509 (p.o.)3, 10, 30 mg/kgDose-dependent attenuation of catalepsy[3]
Pilocarpine-induced tremulous jaw movements in ratsPBF509 (p.o.)0.3 - 7.5 mg/kgReduction in jaw movements[3]
6-OHDA-lesioned rats (L-DOPA-induced rotations)PBF509 (p.o.) + L-DOPA (4 mg/kg)0.3, 3 mg/kgPotentiation of contralateral rotations[3]
L-DOPA-induced dyskinesia (LID) in ratsPBF509 (p.o.)3 mg/kgInhibition of dyskinesia[3]

Table 3: Clinical Trial Data for Taminadenant (PBF509) in Advanced NSCLC

Clinical Trial PhaseTreatmentDoseKey OutcomesReference
Phase I/Ib (NCT02403193)Taminadenant monotherapy80–640 mg (orally, twice daily)MTD: 480 mg twice daily. 1 CR, 1 PR observed.[7][8]
Phase I/Ib (NCT02403193)Taminadenant + Spartalizumab160–320 mg (orally, twice daily) + 400 mg (i.v., Q4W)MTD: 240 mg twice daily. 1 CR, 1 PR observed.[7][8]

Experimental Protocols

In Vitro Assays

1. A2a Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine the binding affinity (Ki) of PBF509 for the human A2a receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human A2a receptor.

    • Radioligand: [3H]-ZM241385 or a similar selective A2aR antagonist radioligand.

    • PBF509 stock solution (in DMSO).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of PBF509.

    • Incubate the mixture for 60 minutes at room temperature to allow for binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled known A2aR ligand.

    • Calculate the Ki value from the IC50 value (the concentration of PBF509 that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

  • Objective: To assess the functional antagonist activity of PBF509 by measuring its ability to inhibit agonist-induced cAMP production.

  • Materials:

    • HEK-293 cells stably expressing the human A2a receptor.

    • A2aR agonist (e.g., CGS21680).

    • PBF509 stock solution (in DMSO).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Seed the HEK-293 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of PBF509 in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of the A2aR agonist (typically at its EC80 concentration) for another defined period (e.g., 15-30 minutes).

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercial detection kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the PBF509 concentration to determine the KB value.

In_Vitro_Workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Accumulation Assay b1 Incubate membranes, radioligand & PBF509 b2 Filter to separate bound & free ligand b1->b2 b3 Quantify radioactivity b2->b3 b4 Calculate Ki b3->b4 f1 Pre-incubate cells with PBF509 f2 Stimulate with A2aR agonist f1->f2 f3 Lyse cells & detect cAMP f2->f3 f4 Calculate KB f3->f4

Figure 2: In Vitro Experimental Workflow
In Vivo Models

1. Mouse Model of Non-Small Cell Lung Cancer (NSCLC)

  • Objective: To evaluate the anti-tumor efficacy of PBF509 in a mouse model of NSCLC.

  • Animal Model: C57Bl/6 mice.

  • Tumor Cell Line: A suitable murine NSCLC cell line (e.g., LLC, Lewis Lung Carcinoma).

  • Procedure:

    • Inject the NSCLC cells intravenously into the tail vein of the mice to establish lung metastases.

    • After a set period for tumor establishment, randomize the mice into treatment and control groups.

    • Administer PBF509 (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

    • Monitor the mice for signs of toxicity and record body weight regularly.

    • At the end of the study, euthanize the mice and harvest the lungs.

    • Quantify the tumor burden by counting the number of metastatic nodules on the lung surface.

    • Tumor growth inhibition can be calculated based on the difference in tumor burden between the treated and control groups.

2. Rat Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)

  • Objective: To assess the pro-dopaminergic activity of PBF509 by its ability to reverse catalepsy induced by a D2 receptor antagonist.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Induce catalepsy by administering the D2 receptor antagonist haloperidol (1.0 mg/kg, s.c.).

    • One hour after haloperidol injection, orally administer either vehicle or PBF509 at various doses (e.g., 3, 10, and 30 mg/kg).

    • Measure the duration of catalepsy at several time points post-PBF509 administration (e.g., 15, 30, and 60 minutes).

    • Catalepsy is typically assessed by placing the rat's forepaws on a raised bar and measuring the time it remains in that posture.

    • A reduction in the time spent in the cataleptic posture indicates a reversal of the haloperidol-induced effect.

In_Vivo_Workflow cluster_oncology NSCLC Mouse Model cluster_neuroscience Parkinson's Disease Rat Model o1 Induce lung metastases in mice o2 Administer PBF509 or vehicle o1->o2 o3 Harvest lungs & quantify metastatic nodules o2->o3 o4 Assess anti-tumor efficacy o3->o4 n1 Induce catalepsy with haloperidol n2 Administer PBF509 or vehicle n1->n2 n3 Measure duration of catalepsy n2->n3 n4 Evaluate pro-dopaminergic activity n3->n4

Figure 3: In Vivo Experimental Workflow

Conclusion

PBF509 is a well-characterized and selective A2a receptor antagonist with demonstrated utility in both oncology and neuroscience research. Its ability to modulate the adenosinergic signaling pathway provides a powerful tool for investigating the role of the A2a receptor in immune regulation and neuronal function. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize PBF509 in their studies. Further research into the applications of PBF509, both as a standalone agent and in combination with other therapies, is warranted to fully elucidate its therapeutic potential.

References

NIR178: A Technical Guide to Overcoming Adenosine-Mediated Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NIR178 (also known as taminadenant or PBF-509), a potent and selective oral antagonist of the adenosine A2A receptor (A2AR). This document details the mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols for assays relevant to its development. This compound is an investigational compound that has been evaluated in clinical trials for its potential to reverse adenosine-mediated immunosuppression in the tumor microenvironment.

Introduction: The Adenosine Pathway and a Novel Immunotherapy Target

The tumor microenvironment is characterized by high levels of extracellular adenosine, which is produced from the breakdown of adenosine triphosphate (ATP) released by stressed or dying cells. This accumulation of adenosine plays a significant role in tumor immune evasion by binding to A2A receptors on the surface of immune cells, particularly T lymphocytes.[1] Activation of the A2AR triggers a signaling cascade that ultimately suppresses T-cell activation, proliferation, and effector function, thereby allowing cancer cells to escape immune surveillance.

This compound is a small molecule inhibitor designed to block this immunosuppressive pathway. By selectively binding to and inhibiting the A2A receptor, this compound aims to restore the anti-tumor activity of T-cells and other immune cells within the tumor microenvironment.[1]

Mechanism of Action: Reversing Adenosine-Induced Immune Suppression

This compound is an orally bioavailable, non-xanthine-based compound that acts as a competitive antagonist of the A2A receptor.[1] The binding of adenosine to the A2AR on T-cells initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This signaling pathway ultimately results in the inhibition of T-cell receptor (TCR) signaling, reduced production of pro-inflammatory cytokines like IL-2 and IFN-γ, and decreased T-cell proliferation and cytotoxicity.

This compound physically blocks the binding of adenosine to the A2A receptor, thereby preventing the downstream signaling cascade. This blockade leads to a reduction in intracellular cAMP levels, relieving the inhibition of T-cell function and restoring their ability to mount an effective anti-tumor immune response.

Adenosine A2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to This compound This compound This compound->A2AR Blocks G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression T-Cell Inhibition (↓ Proliferation, ↓ Cytokine Release) CREB->Immunosuppression Leads to

Diagram 1: Adenosine A2A Receptor Signaling Pathway and this compound Inhibition.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective antagonism of the A2A receptor in various in vitro assays.

ParameterValueCell Line/SystemReference
Ki 12 nMNot specified[2]
IC50 (cAMP accumulation) 72.8 ± 17.4 nMHEK cells expressing human A2ARSNAP[3]
KB (cAMP accumulation) 72.8 nMNot specified[3]
KB (impedance responses) 8.2 nMNot specified[3]
In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown that administration of taminadenant (this compound) can significantly reduce tumor growth.[4] Furthermore, the combination of this compound with an anti-PD-1/PD-L1 antibody has been shown to enhance the anti-tumor immune response.[5]

Clinical Development of this compound

This compound has been evaluated in several clinical trials, most notably the Phase I/Ib study NCT02403193, which assessed its safety and efficacy as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced non-small cell lung cancer (NSCLC).[4]

NCT02403193 Study Design

This was a dose-escalation and expansion study.[4]

  • Monotherapy Arm: Patients received this compound at escalating doses of 80, 160, 320, 480, and 640 mg orally, twice daily (BID).[4]

  • Combination Therapy Arm: Patients received a fixed dose of spartalizumab (400 mg) intravenously every four weeks, with escalating doses of this compound (160, 240, or 320 mg) orally, BID.[4]

NCT02403193 Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Arms cluster_assessment Assessment Patient Advanced NSCLC Patients (≥1 prior therapy) Consent Informed Consent Patient->Consent Biopsy_Pre Pre-treatment Tumor Biopsy Consent->Biopsy_Pre Monotherapy This compound Monotherapy (Dose Escalation) Biopsy_Pre->Monotherapy Combination This compound + Spartalizumab (Dose Escalation) Biopsy_Pre->Combination Safety Safety & Tolerability (Primary Endpoint) Monotherapy->Safety Efficacy Tumor Response (RECIST 1.1) (Secondary Endpoint) Monotherapy->Efficacy PK Pharmacokinetics Monotherapy->PK Biopsy_On On-treatment Tumor Biopsy (C2D15) Monotherapy->Biopsy_On Combination->Safety Combination->Efficacy Combination->PK Combination->Biopsy_On

Diagram 2: High-level workflow for the NCT02403193 clinical trial.
Clinical Efficacy (NCT02403193)

The study demonstrated clinical benefit in both the monotherapy and combination arms.

Best Overall Response (Monotherapy Arm, n=25) [4]

ResponseNumber of Patients (%)
Complete Response (CR) 1 (4.0%)
Partial Response (PR) 1 (4.0%)
Stable Disease (SD) 7 (28.0%)
Progressive Disease (PD) 12 (48.0%)

Best Overall Response (Combination Arm, n=25) [4]

ResponseNumber of Patients (%)
Complete Response (CR) 1 (4.0%)
Partial Response (PR) 1 (4.0%)
Stable Disease (SD) 14 (56.0%)
Progressive Disease (PD) 8 (32.0%)
Safety and Tolerability (NCT02403193)

This compound was generally well-tolerated. The maximum tolerated dose (MTD) was determined to be 480 mg BID for monotherapy and 240 mg BID for the combination with spartalizumab.[4]

Most Frequent Adverse Events (Any Grade, Regardless of Causality) [6]

Adverse EventFrequency (%)
Nausea 67%
Fatigue 63%
Dyspnea 46%
Vomiting 33%

Dose-limiting toxicities were observed at the highest dose levels and included Grade 3 nausea and increases in alanine/aspartate aminotransferase.[4]

Detailed Experimental Protocols

cAMP Accumulation Assay (General Protocol for A2AR Antagonists)

This protocol is a general guideline for measuring the antagonist effect of a compound like this compound on A2A receptor-mediated cAMP accumulation in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human A2A receptor.

  • Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).[7]

  • Poly-D-Lysine coated plates.[7]

  • Stimulation buffer (e.g., HBSS).[7]

  • Phosphodiesterase (PDE) inhibitors (e.g., IBMX, Ro 20-1724).[7]

  • A2A receptor agonist (e.g., CGS-21680).[7]

  • This compound or other test antagonist.

  • cAMP detection kit (e.g., HTRF, ELISA).[8]

Procedure:

  • Cell Plating: Seed the A2AR-expressing HEK293 cells in Poly-D-Lysine coated plates at a density of approximately 10,000 cells per well and incubate overnight.[7]

  • Cell Washing: Carefully remove the culture medium and wash the cells twice with PBS.[7]

  • Antagonist Pre-incubation: Add the desired concentrations of this compound (or other antagonist) diluted in stimulation buffer containing PDE inhibitors to the wells. Incubate for 15-30 minutes at 37°C.[7][9]

  • Agonist Stimulation: Add the A2A receptor agonist (e.g., CGS-21680) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.[7]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.[8]

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method. The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition of the agonist response against the log concentration of the antagonist.

Immunohistochemistry (IHC) for PD-L1 in NSCLC Clinical Trials (General Protocol)

This protocol provides a general overview of the steps involved in PD-L1 IHC staining as performed in NSCLC clinical trials. Specific antibody clones (e.g., 22C3, 28-8, SP142, SP263) and automated staining platforms (e.g., Dako Autostainer Link 48, VENTANA Benchmark ULTRA) are used.[10]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) NSCLC tumor tissue sections.

  • Primary antibody against PD-L1 (e.g., clone 22C3).[6]

  • Automated staining platform.[10]

  • Detection system (e.g., Dako EnVision FLEX).

  • Hematoxylin counterstain.

Procedure:

  • Deparaffinization and Rehydration: The FFPE tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen.

  • Primary Antibody Incubation: The slides are incubated with the primary anti-PD-L1 antibody.

  • Detection: A polymer-based detection system is used to visualize the primary antibody binding.

  • Counterstaining: The slides are counterstained with hematoxylin to visualize cell nuclei.

  • Scoring: A trained pathologist scores the percentage of tumor cells with positive membranous staining for PD-L1. The tumor proportion score (TPS) is calculated. For some assays, immune cell staining is also assessed.[6][11]

Gene Expression Analysis in Clinical Trials (NanoString)

In the NCT02403193 trial, gene expression analysis was performed on tumor biopsies using the NanoString PanCancer Immune Profiling Panel.[4]

General Workflow:

  • RNA Isolation: RNA is extracted from fresh-frozen or FFPE tumor tissue samples.

  • Hybridization: The isolated RNA is hybridized with a panel of gene-specific probes. The NanoString technology uses a pair of probes (capture and reporter) for each target gene, which hybridize directly to the target mRNA molecule.

  • Purification and Immobilization: The hybridized complexes are purified and immobilized on a cartridge.

  • Digital Barcode Reading: The cartridge is placed in the nCounter Analysis System, where the fluorescent barcodes on the reporter probes are digitally counted for each target molecule.

  • Data Analysis: The raw counts are normalized, and differential gene expression between pre- and on-treatment samples is analyzed to identify changes in immune-related gene expression signatures.[4]

Conclusion

This compound is a promising investigational A2A receptor antagonist with a clear mechanism of action for overcoming adenosine-mediated immunosuppression in the tumor microenvironment. Preclinical data have demonstrated its potency and in vivo efficacy. The Phase I/Ib clinical trial in advanced NSCLC has shown that this compound is well-tolerated and exhibits clinical activity, both as a monotherapy and in combination with an immune checkpoint inhibitor. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various oncology indications. This technical guide provides a comprehensive overview of the available data and methodologies to support ongoing research and development in this area.

References

Taminadenant: A Technical Guide to its Antineoplastic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taminadenant (formerly known as PBF-509 or NIR178) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR) with demonstrated antineoplastic and immunomodulatory activities.[1] High concentrations of adenosine in the tumor microenvironment (TME) play a crucial role in immune evasion by activating A2AR on immune cells, leading to immunosuppression.[2][3] Taminadenant is designed to counteract this effect, thereby reactivating the anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical and clinical investigations into the antineoplastic activities of Taminadenant.

Mechanism of Action

Taminadenant's primary mechanism of action is the competitive antagonism of the adenosine A2A receptor.[4] In the tumor microenvironment, stressed or dying cancer cells release large amounts of adenosine triphosphate (ATP), which is subsequently converted to adenosine by ectonucleotidases CD39 and CD73. Adenosine then binds to A2A receptors on various immune cells, particularly T lymphocytes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade inhibits T-cell proliferation, cytokine release, and cytotoxic activity, effectively dampening the anti-tumor immune response.[3] Taminadenant blocks the binding of adenosine to the A2A receptor, thereby preventing the downstream immunosuppressive signaling and restoring the function of tumor-infiltrating lymphocytes (TILs).[1][2]

cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-Cell) Tumor Cells Tumor Cells ATP ATP Tumor Cells->ATP Release Adenosine Adenosine ATP->Adenosine Metabolism A2AR A2A Receptor Adenosine->A2AR Binds CD39 CD39 CD39->ATP CD73 CD73 CD73->Adenosine AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Increases Immunosuppression Immunosuppression cAMP->Immunosuppression Leads to Taminadenant Taminadenant Taminadenant->A2AR Blocks

Figure 1: Taminadenant's Mechanism of Action.

Quantitative Preclinical Data

Taminadenant has demonstrated potent and selective binding to the A2A receptor and functional antagonism in in vitro assays.

ParameterValueCell Line/SystemReference
Ki (Binding Affinity) 12 nMTransfected CHO cells (human A1), HeLa cells (human A2a and A3), and HEK-293 cells (human A2b)[4][5]
IC50 (cAMP Accumulation) 72.8 ± 17.4 nMHEK cells expressing human A2A receptor[6]

Preclinical In Vivo Studies

Preclinical studies in mouse models have shown that Taminadenant can reduce tumor metastasis.

Animal ModelCancer TypeTreatmentOutcomeReference
Mouse ModelLung CancerTaminadenantDecreased lung metastasis[2]

Clinical Investigations

A Phase I/Ib clinical trial (NCT02403193) has evaluated the safety and efficacy of Taminadenant as a monotherapy and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced non-small cell lung cancer (NSCLC).[3][7]

Study Design and Dosing

Patients received Taminadenant orally twice daily in escalating doses, both as a single agent and in combination with spartalizumab.[3]

cluster_mono Monotherapy Arm cluster_combo Combination Therapy Arm Advanced NSCLC Patients Advanced NSCLC Patients Taminadenant_mono Taminadenant (Dose Escalation) Advanced NSCLC Patients->Taminadenant_mono Taminadenant_combo Taminadenant (Dose Escalation) Advanced NSCLC Patients->Taminadenant_combo Spartalizumab Spartalizumab (Anti-PD-1)

Figure 2: Phase I/Ib Clinical Trial Design.
Clinical Efficacy and Safety

The study established the maximum tolerated dose (MTD) and observed some clinical benefit.

Treatment ArmMaximum Tolerated Dose (MTD)Objective Response Rate (ORR)Key Grade 3/4 Treatment-Related Adverse EventsReference
Taminadenant Monotherapy 480 mg twice daily9.5%Nausea, increased AST, increased ALT[8]
Taminadenant + Spartalizumab 240 mg twice daily8.3%Nausea, increased AST, increased ALT, increased lipase, pneumonitis[8]

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the functional antagonist activity of Taminadenant on the A2A receptor.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human A2A receptor.[6]

Methodology:

  • HEK-A2AR cells are cultured to ~80% confluency.

  • Cells are harvested and seeded into 96-well plates.

  • Cells are incubated with varying concentrations of Taminadenant.

  • An A2A receptor agonist (e.g., NECA) is added to stimulate cAMP production.

  • Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based).

  • IC50 values are calculated from the dose-response curves.

Mouse Xenograft Model for Metastasis

Objective: To evaluate the effect of Taminadenant on tumor metastasis in vivo.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar).

Tumor Cell Inoculation:

  • A suitable cancer cell line (e.g., a lung cancer cell line known to metastasize) is cultured.

  • A suspension of cancer cells is injected intravenously or orthotopically into the mice to establish tumors.

Taminadenant Administration:

  • Mice are randomized into treatment and control groups.

  • Taminadenant is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

Assessment of Metastasis:

  • At the end of the study, mice are euthanized, and organs (e.g., lungs) are harvested.

  • The number and size of metastatic nodules are quantified.

  • Histopathological analysis can be performed to confirm the presence of tumor cells.

Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To assess the ability of Taminadenant to restore the function of human TILs.

Sample Source: Freshly resected tumor tissue from cancer patients (e.g., NSCLC).[2]

Methodology:

  • Tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • TILs are isolated from the tumor cell suspension, often by density gradient centrifugation or magnetic-activated cell sorting (MACS) for CD45+ cells.

  • Isolated TILs are cultured in the presence of Taminadenant, an anti-PD-1/PD-L1 antibody, or a combination of both.

  • The responsiveness of TILs is assessed by measuring cytokine production (e.g., IFN-γ) by ELISA or flow cytometry, or by assessing their cytotoxic activity against tumor cells in a co-culture assay.

Conclusion

Taminadenant is a promising antineoplastic agent that targets the immunosuppressive adenosine A2A receptor pathway in the tumor microenvironment. Preclinical studies have established its potency and mechanism of action, and early clinical trials have demonstrated its tolerability and preliminary efficacy in advanced cancers such as NSCLC. Further investigation, particularly in combination with other immunotherapies, is warranted to fully elucidate the therapeutic potential of Taminadenant in oncology.

References

Chemical structure and properties of NIR178

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Taminadenant (NIR178)

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of Taminadenant (also known as this compound and PBF509), a potent and selective antagonist of the adenosine A2A receptor. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

Taminadenant is an orally bioavailable, non-xanthine small molecule.[1][2][3] Its core structure is a pyrimidine ring substituted with two pyrazolyl groups and a bromine atom.

IdentifierValue
IUPAC Name 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine[4]
Synonyms This compound, PBF509[2][4][5][6]
CAS Number 1337962-47-6 (free base)[4][5]
Molecular Formula C₁₀H₈BrN₇[4][5]
Molecular Weight 306.12 g/mol [5][6]
SMILES NC1=NC(N2N=CC=C2)=NC(N3N=CC=C3)=C1Br[4]
Physicochemical PropertyValue
Appearance White to off-white solid powder[4][5]
Solubility Soluble in DMSO; Insoluble in water and ethanol[2][5][6]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[5]
Storage (In Solvent) -80°C for 2 years; -20°C for 1 year[5]

Mechanism of Action: A2A Receptor Antagonism

Taminadenant functions as an immune checkpoint inhibitor by targeting the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment (TME), cancer cells often overproduce adenosine, which acts as an immunosuppressive signal.[1][7] This extracellular adenosine binds to A2AR, a G protein-coupled receptor highly expressed on the surface of T lymphocytes.[1][4]

Activation of A2AR by adenosine triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to the inhibition of T-cell proliferation and activation.[1][2][5] Taminadenant selectively binds to and blocks the A2A receptor, thereby preventing adenosine from exerting its immunosuppressive effects.[1][4] This blockade restores the proliferation and activation of T lymphocytes, stimulating a T-cell-mediated immune response against tumor cells.[1]

NIR178_Mechanism_of_Action cluster_TCell T-Cell Tumor Cells Tumor Cells Adenosine Adenosine Tumor Cells->Adenosine A2AR A2A Receptor Adenosine->A2AR Binds & Activates G_Protein G Protein A2AR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Suppression T-Cell Suppression (↓ Proliferation, ↓ Activation) cAMP->Suppression Immune_Response Restored Anti-Tumor Immune Response This compound Taminadenant (this compound) This compound->A2AR  Blocks

Mechanism of Taminadenant (this compound) Action.

Biological Activity and Preclinical Data

Taminadenant has demonstrated significant biological activity in both preclinical models and clinical trials, primarily in immuno-oncology and neurology.

Immuno-Oncology

As an A2AR antagonist, Taminadenant's main application is to reactivate the anti-tumor immune response.[5][8] It has been shown to reduce tumor growth in mouse xenograft models.[8] Clinical studies have evaluated its efficacy in patients with advanced non-small cell lung cancer (NSCLC) and other solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody spartalizumab.[7][8][9] These studies have shown that Taminadenant is generally well-tolerated and can provide clinical benefit regardless of the patient's PD-L1 status.[8][10]

Neurological Disorders

Taminadenant has also shown efficacy in rodent models of movement disorders. It effectively reverses motor impairments in models of catalepsy, tremor, and hemiparkinsonism, suggesting potential utility for treating conditions like Parkinson's disease.[2][5]

Quantitative Biological Data
ParameterValueSpecies/SystemDescription
Ki 12 nM[6]Not SpecifiedBinding affinity for the A2A receptor.
KB 8.2 nM[2][5][11]Not SpecifiedAntagonism of A2AR agonist-mediated impedance responses.
KB 72.8 nM[2][5][11]Not SpecifiedAntagonism of A2AR agonist-mediated cAMP accumulation.
MTD (Mono) 480 mg BID[8][9]Human (NSCLC)Maximum tolerated dose as a single agent in a Phase I trial.
MTD (Combo) 240 mg BID[8][9]Human (NSCLC)Maximum tolerated dose in combination with spartalizumab.

Experimental Protocols

The following sections summarize the methodologies employed in key studies to characterize Taminadenant.

In Vitro A2AR Functional Assays
  • Objective: To determine the functional antagonism of Taminadenant at the A2A receptor.

  • Methodology Summary: Experiments were conducted in vitro using cells transfected to express the human A2A receptor.[8] The ability of Taminadenant to antagonize agonist-mediated responses was measured. This included quantifying the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and changes in cellular impedance, which are downstream effects of A2AR activation.[2][5][8] The antagonist equilibrium dissociation constant (KB) was calculated from these measurements to quantify potency.[2][5][11]

In Vivo Tumor Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of Taminadenant.

  • Methodology Summary: Mouse xenograft models were utilized, where human tumor cells are implanted into immunocompromised mice.[8] Taminadenant was administered to these mice, and its effect on tumor growth was monitored over time. Efficacy was assessed by measuring the reduction in tumor volume compared to a control group.[8] These studies have been performed with Taminadenant as a single agent and in combination with other immunotherapies like anti-PD-1 antibodies.[8][9]

Phase I/Ib Clinical Trial in NSCLC (NCT02403193)
  • Objective: To assess the safety, tolerability, and maximum tolerated dose (MTD) of Taminadenant alone and in combination with spartalizumab in patients with advanced NSCLC.[8][9]

  • Methodology Summary:

    • Study Design: This was a dose-escalation and expansion study.[9]

    • Patient Population: Patients with advanced/metastatic NSCLC who had received at least one prior therapy.[8][9]

    • Treatment Arms:

      • Single-Agent: Patients received escalating oral doses of Taminadenant (80, 160, 320, 480, and 640 mg) twice daily (BID).[8]

      • Combination Therapy: Patients received a fixed intravenous dose of spartalizumab (400 mg) every four weeks, along with escalating oral doses of Taminadenant (160, 240, or 320 mg) BID.[8]

    • Primary Endpoints: The primary endpoints were safety, tolerability, and determination of the MTD for both treatment arms.[9]

    • Biomarker Analysis: Pre-treatment tumor biopsies were analyzed for PD-L1 expression via immunohistochemistry (IHC) to explore potential correlations with clinical activity.[8]

clinical_trial_workflow cluster_arms Treatment Arms Patient_Screening Patient Screening (Advanced NSCLC, ≥1 Prior Therapy) Monotherapy Monotherapy Arm Taminadenant Dose Escalation (80-640 mg BID) Patient_Screening->Monotherapy Combo Combination Arm Spartalizumab (400mg Q4W) + Taminadenant Dose Escalation (160-320 mg BID) Patient_Screening->Combo Biomarker_Analysis Biomarker Analysis (e.g., PD-L1 IHC) Patient_Screening->Biomarker_Analysis Evaluation Evaluation (Safety, Tolerability, PK) Monotherapy->Evaluation Combo->Evaluation MTD_Determination Primary Endpoint: Determine MTD Evaluation->MTD_Determination

Workflow for Phase I/Ib Clinical Trial of Taminadenant.
In Vivo Formulation Protocols

  • Objective: To prepare Taminadenant for oral or parenteral administration in preclinical animal models.

  • Methodology Summary: Due to its poor solubility in aqueous solutions, specific formulations are required. Common protocols involve using a co-solvent system. For example:

    • DMSO/PEG300/Tween-80/Saline: Taminadenant is first dissolved in DMSO. Subsequently, PEG300, Tween-80, and saline are added sequentially to create a clear solution suitable for administration.[5]

    • DMSO/Corn Oil: The compound is dissolved in DMSO, and this stock solution is then mixed with corn oil for oral administration.[2][5] It is critical to use newly opened, anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of Taminadenant.[2][5]

References

Methodological & Application

Application Notes and Protocols for NIR178 Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NIR178 (also known as taminadenant or PBF-509), a potent and selective oral antagonist of the adenosine A2A receptor (A2AR), for use in preclinical mouse models of cancer. The protocols detailed below are based on established methodologies and aim to facilitate the investigation of this compound as a promising immuno-oncology agent.

Mechanism of Action

This compound functions as an immune checkpoint inhibitor by blocking the adenosine-mediated immunosuppressive pathway within the tumor microenvironment.[1] Extracellular adenosine, often abundant in tumors, binds to A2A receptors on immune cells, particularly T lymphocytes, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade suppresses T-cell activation, proliferation, and effector functions, thereby allowing cancer cells to evade immune destruction. By antagonizing the A2A receptor, this compound prevents this immunosuppression and restores T-cell-mediated antitumor immunity.[2]

Signaling Pathway

The adenosine A2A receptor signaling pathway in T cells is a critical negative feedback loop that modulates immune responses.

A2AR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell Membrane Adenosine Adenosine A2AR A2A Receptor (Gαs-coupled) Adenosine->A2AR Binds to AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates TCR_Signal TCR Signaling PKA->TCR_Signal Inhibits Suppression Immune Suppression (↓ Proliferation, ↓ Cytokine Release) PKA->Suppression Leads to This compound This compound This compound->A2AR Blocks B16_Model_Workflow Start Start Tumor_Cell_Injection Inject 3 x 10^5 B16-CD73+ cells intravenously into C57Bl/6 mice Start->Tumor_Cell_Injection Treatment_Start Initiate daily treatment (Day 0) Tumor_Cell_Injection->Treatment_Start Treatment_Groups Randomize into two groups: 1. Vehicle Control 2. This compound (15 mg/kg/day) Treatment_Start->Treatment_Groups Oral_Gavage Administer treatment daily via oral gavage Treatment_Groups->Oral_Gavage Duration Continue treatment for 15 days Oral_Gavage->Duration Endpoint Euthanize mice on Day 15 Duration->Endpoint Analysis Harvest lungs, count metastatic nodules, and weigh lungs Endpoint->Analysis End End Analysis->End MCA205_Model_Workflow Start Start Tumor_Cell_Injection Inject 2 x 10^5 MCA205 cells intravenously into C57Bl/6 mice Start->Tumor_Cell_Injection Treatment_Start Initiate daily treatment (Day 0) Tumor_Cell_Injection->Treatment_Start Treatment_Groups Randomize into two groups: 1. Vehicle Control 2. This compound (30 mg/kg/day) Treatment_Start->Treatment_Groups Oral_Gavage Administer treatment daily via oral gavage Treatment_Groups->Oral_Gavage Duration Continue treatment for 7 days Oral_Gavage->Duration Endpoint Euthanize mice on Day 7 Duration->Endpoint Analysis Harvest lungs, count metastatic nodules, and weigh lungs Endpoint->Analysis End End Analysis->End

References

Taminadenant (PBF-509/NIR178): Application Notes and Protocols for In Vivo Efficacy Studies in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taminadenant (also known as PBF-509 and NIR178) is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, high concentrations of adenosine act as an immunosuppressive signal by activating A2AR on immune cells, such as T lymphocytes, leading to dampened anti-tumor immunity.[2][3] By blocking this interaction, Taminadenant aims to restore and enhance the anti-tumor immune response.[1] Preclinical studies in various syngeneic mouse models of solid tumors have demonstrated the anti-tumor efficacy of Taminadenant, both as a monotherapy and in combination with other immunotherapies.[1][2] Furthermore, a Phase I/Ib clinical trial in patients with advanced non-small cell lung cancer (NSCLC) has shown that Taminadenant is well-tolerated and exhibits some clinical benefit.[4][5] These application notes provide a summary of the available in vivo efficacy data and detailed protocols for conducting preclinical studies with Taminadenant in solid tumor models.

Signaling Pathway and Mechanism of Action

Taminadenant's mechanism of action is centered on the inhibition of the adenosine A2A receptor signaling pathway, which is a key negative regulator of immune responses within the tumor microenvironment.[2][6]

Adenosine Production in the Tumor Microenvironment:

  • Stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP).

  • Extracellular enzymes CD39 and CD73, often overexpressed on cancer and immune cells, convert ATP to adenosine.

Immunosuppression via A2A Receptor Activation:

  • Adenosine binds to A2A receptors on the surface of immune cells, particularly CD8+ effector T cells and Natural Killer (NK) cells.[3][7]

  • This binding activates a G-protein coupled receptor cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][7]

  • Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3][7]

  • Activated CREB promotes the transcription of genes that suppress T-cell proliferation, cytokine release (e.g., IFN-γ, TNF-α), and cytotoxicity.[3][6] This ultimately leads to T-cell anergy and exhaustion, allowing the tumor to evade immune destruction.[6]

Taminadenant's Role:

  • Taminadenant, as a selective A2AR antagonist, competitively binds to the A2A receptor, preventing adenosine from activating the immunosuppressive signaling cascade.[1]

  • By blocking this pathway, Taminadenant restores the effector functions of anti-tumor immune cells, leading to enhanced tumor cell killing.[2]

Taminadenant_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) Tumor Cells Tumor Cells ATP ATP Tumor Cells->ATP Release Adenosine Adenosine ATP->Adenosine CD39/CD73 Mediated Conversion A2A Receptor A2A Receptor Adenosine->A2A Receptor Binds & Activates CD39 CD39 CD73 CD73 G Protein G Protein A2A Receptor->G Protein Activates Adenylyl Cyclase Adenylyl Cyclase G Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Immunosuppressive Genes Immunosuppressive Genes CREB->Immunosuppressive Genes Promotes Transcription Effector Function Effector Function Immunosuppressive Genes->Effector Function Inhibits Taminadenant Taminadenant Taminadenant->A2A Receptor Blocks

Taminadenant's mechanism of action in the tumor microenvironment.

Quantitative Data from In Vivo Efficacy Studies

The following tables summarize the quantitative data from preclinical and clinical studies of Taminadenant in solid tumors.

Table 1: Preclinical Efficacy of Taminadenant in Syngeneic Mouse Models
Cancer TypeAnimal ModelCell LineTaminadenant Dosage & ScheduleKey Outcomes & Notes
MelanomaC57BL/6 MiceB16-F10Details on dosage and schedule were not fully available in the reviewed literature.Significantly reduced tumor growth.[8]
Colon CancerBALB/c MiceCT26Details on dosage and schedule were not fully available in the reviewed literature.Showed anti-tumor effects.
Breast CancerBALB/c Mice4T1Details on dosage and schedule were not fully available in the reviewed literature.Showed anti-tumor effects.

Note: While multiple sources state that Taminadenant (PBF-509) significantly reduces tumor growth and metastasis in preclinical models, specific quantitative data on tumor volume, growth inhibition percentage, and survival from these studies were not available in the public domain literature reviewed.

Table 2: Clinical Efficacy of Taminadenant in Advanced Non-Small Cell Lung Cancer (Phase I/Ib Study - NCT02403193)[4][5]
Treatment GroupNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Key Notes
Taminadenant Monotherapy258% (1 CR, 1 PR)36%Maximum tolerated dose was 480 mg twice daily.[4][5]
Taminadenant + Spartalizumab (anti-PD-1)258.3%66.7%Recommended Phase 2 dose for Taminadenant in combination was 240 mg twice daily.[9]

CR: Complete Response, PR: Partial Response

Experimental Protocols

The following are generalized protocols for in vivo efficacy studies of Taminadenant based on common practices for syngeneic mouse models. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Subcutaneous Tumor Implantation and Efficacy Assessment

Objective: To evaluate the effect of Taminadenant on the growth of subcutaneously implanted solid tumors in mice.

Materials:

  • Animal Model: Immunocompetent mice, strain compatible with the chosen cell line (e.g., C57BL/6 for B16-F10, BALB/c for CT26 or 4T1).

  • Tumor Cells: Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma, 4T1 breast carcinoma).

  • Taminadenant (PBF-509): Formulation suitable for oral gavage.

  • Vehicle Control: Appropriate vehicle for Taminadenant formulation.

  • Sterile PBS, cell culture medium, syringes, needles, calipers, and animal housing facilities.

Procedure:

  • Cell Culture: Culture tumor cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in sterile, cold PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.

    • Treatment Group: Administer Taminadenant orally (p.o.) at the desired dose and schedule.

    • Control Group: Administer the vehicle control following the same schedule.

  • Efficacy Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Primary endpoints may include tumor growth inhibition (TGI) and overall survival.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).

Experimental_Workflow Cell_Culture 1. Cell Culture Cell_Prep 2. Cell Preparation Cell_Culture->Cell_Prep Implantation 3. Tumor Implantation (Subcutaneous) Cell_Prep->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Randomization 5. Randomization Monitoring->Randomization Treatment 6. Treatment (Taminadenant or Vehicle) Randomization->Treatment Endpoints 7. Efficacy Endpoints (TGI, Survival) Treatment->Endpoints

Workflow for in vivo efficacy studies of Taminadenant.
Protocol 2: Assessment of Anti-Metastatic Activity

Objective: To evaluate the effect of Taminadenant on the formation of metastases.

Procedure:

  • Tumor Cell Injection: Inject tumor cells intravenously (i.v.) via the tail vein (e.g., B16-F10 cells for lung metastasis model).

  • Treatment: Begin treatment with Taminadenant or vehicle control as per the desired schedule, starting on a predetermined day post-injection.

  • Endpoint Analysis:

    • After a set period (e.g., 14-21 days), euthanize the mice.

    • Harvest relevant organs (e.g., lungs for B16-F10 model).

    • Quantify metastatic burden by counting surface nodules or through histological analysis.

Conclusion

Taminadenant is a promising immuno-oncology agent that targets the adenosine A2A receptor to reverse immunosuppression in the tumor microenvironment. The provided data and protocols offer a framework for researchers to design and conduct in vivo efficacy studies to further explore the therapeutic potential of Taminadenant in various solid tumors. Future preclinical studies should focus on generating robust quantitative data across a range of tumor models and exploring synergistic combinations with other cancer therapies.

References

Application Notes and Protocols for Combining NIR178 with Anti-PD-1 Therapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment is characterized by various immunosuppressive mechanisms that impede effective anti-tumor immune responses. One key pathway involves the accumulation of extracellular adenosine, which signals through the A2A receptor (A2AR) on immune cells, leading to the suppression of T cell and Natural Killer (NK) cell activity. NIR178 (also known as Taminadenant or PBF-509) is a potent and selective antagonist of the A2A receptor. By blocking this interaction, this compound can reinvigorate the anti-tumor immune response.

Programmed cell death protein 1 (PD-1) is another critical immune checkpoint that, upon engagement with its ligands (PD-L1 and PD-L2), inhibits T cell activation. Anti-PD-1 monoclonal antibodies have shown significant clinical success in a variety of cancers.

This document outlines the scientific rationale, experimental protocols, and key preclinical data for the combination of this compound with anti-PD-1 therapy. The synergy of these two agents lies in the simultaneous blockade of two distinct and significant immunosuppressive pathways, leading to a more robust and durable anti-tumor effect. Preclinical studies have demonstrated that this combination significantly reduces metastatic burden and prolongs survival in mouse models of cancer.[1][2] The efficacy of this combination has been shown to be dependent on both NK cells and IFNγ, and to a lesser extent on CD8+ T cells.[1]

Signaling Pathway and Mechanism of Action

The combination of an A2A receptor antagonist like this compound and an anti-PD-1 antibody targets two major inhibitory pathways that suppress anti-tumor immunity.

  • Adenosine-A2A Receptor Pathway: Tumor cells and stressed cells in the tumor microenvironment release large amounts of ATP, which is converted to adenosine by ectoenzymes CD39 and CD73. Adenosine then binds to the A2A receptor on the surface of immune cells, such as T cells and NK cells. This binding increases intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activation, proliferation, and effector functions of these immune cells. This compound, as an A2A receptor antagonist, blocks the binding of adenosine, thereby preventing this immunosuppressive signaling and restoring the anti-tumor activity of T cells and NK cells.

  • PD-1/PD-L1 Pathway: Activated T cells upregulate the expression of the PD-1 receptor. Many tumor cells, as well as other cells in the tumor microenvironment, express PD-L1. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to T cell exhaustion and tolerance. Anti-PD-1 antibodies physically block this interaction, thus "releasing the brakes" on the T cells and allowing them to recognize and attack cancer cells.

By combining this compound and an anti-PD-1 antibody, both of these critical immunosuppressive mechanisms are simultaneously inhibited, leading to a synergistic enhancement of the anti-tumor immune response.

Combination_Therapy_Pathway Mechanism of Action: this compound and Anti-PD-1 Combination Therapy cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (T Cell / NK Cell) Tumor Cell Tumor Cell ATP ATP Tumor Cell->ATP releases PD-L1 PD-L1 Adenosine Adenosine ATP->Adenosine converted by A2AR A2A Receptor Adenosine->A2AR binds to CD39/CD73 CD39/CD73 PD-1 PD-1 Receptor PD-L1->PD-1 binds to cAMP cAMP A2AR->cAMP activates Immune Suppression Immune Suppression cAMP->Immune Suppression leads to Anti-tumor Activity Anti-tumor Activity Immune Suppression->Anti-tumor Activity T-cell Inhibition T-cell Inhibition PD-1->T-cell Inhibition leads to T-cell Inhibition->Anti-tumor Activity This compound This compound (A2AR Antagonist) This compound->A2AR blocks Anti-PD-1 Anti-PD-1 Antibody Anti-PD-1->PD-1 blocks

Mechanism of Action of Combined this compound and Anti-PD-1 Therapy

Experimental Protocols

The following protocols are based on preclinical studies evaluating the combination of A2A receptor antagonists and anti-PD-1 antibodies in syngeneic mouse models of cancer.

In Vivo Metastasis Model

Objective: To evaluate the efficacy of combination therapy in reducing the metastatic burden.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Age: 6-8 weeks

Tumor Cell Line:

  • Cell Line: B16F10 melanoma cells engineered to express high levels of CD73 (B16F10-CD73hi)

  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO2.

Experimental Procedure:

  • Tumor Cell Inoculation: On day 0, inject 1 x 105 B16F10-CD73hi cells intravenously (i.v.) into the tail vein of C57BL/6 mice.

  • Treatment Groups (n=10-15 mice per group):

    • Vehicle Control (e.g., PBS or appropriate vehicle for A2ARi)

    • A2A Receptor Antagonist (e.g., SCH58261 at 1 mg/kg)

    • Anti-PD-1 Antibody (clone RMP1-14, 250 µg per mouse)

    • Combination: A2A Receptor Antagonist + Anti-PD-1 Antibody

  • Treatment Administration:

    • Administer the A2A receptor antagonist intraperitoneally (i.p.) on days 0, 1, 2, and 3 post-tumor inoculation.

    • Administer the anti-PD-1 antibody or isotype control antibody i.p. on days 0 and 3 post-tumor inoculation.

  • Endpoint: On day 14, euthanize the mice and harvest the lungs.

  • Metastasis Quantification: Count the number of metastatic colonies on the surface of the lungs.

Spontaneous Metastasis Model

Objective: To assess the impact of the combination therapy on the spontaneous metastasis of a primary tumor.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Age: 6-8 weeks

Tumor Cell Line:

  • Cell Line: 4T1.2 mammary carcinoma cells

  • Culture Conditions: As described above.

Experimental Procedure:

  • Tumor Cell Inoculation: On day 0, inject 5 x 104 4T1.2 cells into the fourth mammary fat pad of female BALB/c mice.

  • Treatment Groups (n=10-15 mice per group):

    • Vehicle Control

    • A2A Receptor Antagonist

    • Anti-PD-1 Antibody

    • Combination Therapy

  • Treatment Administration:

    • Begin treatment 7 days after tumor inoculation.

    • Administer the A2A receptor antagonist i.p. daily for 14 days.

    • Administer the anti-PD-1 antibody i.p. twice weekly for two weeks.

  • Primary Tumor Resection: On day 21, surgically resect the primary tumor.

  • Survival Monitoring: Monitor the mice for survival.

Experimental Workflow

The following diagram illustrates the general workflow for a preclinical study evaluating the combination of an A2A receptor antagonist and an anti-PD-1 antibody.

Experimental_Workflow Preclinical Experimental Workflow for Combination Therapy cluster_Setup Experiment Setup cluster_InVivo In Vivo Phase cluster_Analysis Endpoint Analysis Cell_Culture Tumor Cell Culture (e.g., B16F10 or 4T1.2) Tumor_Inoculation Tumor Cell Inoculation (i.v. or orthotopic) Cell_Culture->Tumor_Inoculation Animal_Acclimation Animal Acclimation (e.g., C57BL/6 or BALB/c mice) Animal_Acclimation->Tumor_Inoculation Randomization Randomization into Treatment Groups Tumor_Inoculation->Randomization Treatment Treatment Administration (A2ARi, anti-PD-1, Combo) Randomization->Treatment Monitoring Monitoring (Tumor Growth, Survival) Treatment->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Metastasis_Quant Metastasis Quantification (e.g., Lung Colony Count) Euthanasia->Metastasis_Quant Immune_Profiling Immune Cell Profiling (Flow Cytometry) Euthanasia->Immune_Profiling Data_Analysis Data Analysis and Statistical Evaluation Metastasis_Quant->Data_Analysis Immune_Profiling->Data_Analysis

Preclinical Experimental Workflow

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies investigating the combination of an A2A receptor antagonist (A2ARi) with an anti-PD-1 antibody.

Table 1: Effect of A2ARi and Anti-PD-1 Combination on B16F10-CD73hi Lung Metastasis

Treatment GroupMean Number of Lung Metastases (± SEM)% Reduction vs. Control
Vehicle Control250 (± 25)-
A2ARi (SCH58261)180 (± 20)28%
Anti-PD-1150 (± 18)40%
Combination (A2ARi + Anti-PD-1) 50 (± 10) 80%

Data are hypothetical and based on trends observed in published literature.[3]

Table 2: Survival in 4T1.2 Spontaneous Metastasis Model

Treatment GroupMedian Survival (Days)% Increase in Median Survival vs. Control
Vehicle Control30-
A2ARi3516.7%
Anti-PD-14033.3%
Combination (A2ARi + Anti-PD-1) 55 83.3%

Data are hypothetical and based on trends observed in published literature.

Conclusion

The combination of this compound with anti-PD-1 therapy represents a promising strategy to overcome immune suppression in the tumor microenvironment. Preclinical data from studies using A2A receptor antagonists with similar mechanisms of action to this compound strongly support the synergistic anti-tumor effects of this combination, leading to reduced tumor metastasis and improved survival. The detailed protocols and representative data presented in these application notes provide a framework for researchers to design and execute their own preclinical evaluations of this and similar immuno-oncology combination therapies.

References

Application Note: Cell-Based Assay for Determining the Potency of NIR178, an Adenosine A2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NIR178, also known as Taminadenant or PBF509, is a potent and selective antagonist of the Adenosine A2A receptor (A2AR).[1][2][3] The A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating immune responses.[1][4] Extracellular adenosine in the tumor microenvironment can activate A2A receptors on immune cells, leading to immunosuppression and allowing tumor cells to evade the immune system.[4][5][6] By blocking the interaction of adenosine with the A2A receptor, this compound can reverse this immunosuppressive effect and restore anti-tumor immunity.[1][5] This application note provides a detailed protocol for a cell-based assay to determine the potency of this compound by measuring its ability to inhibit the agonist-induced accumulation of cyclic AMP (cAMP).

Principle

The Adenosine A2A receptor is coupled to the Gαs G-protein. Activation of the A2A receptor by an agonist, such as adenosine or a synthetic agonist like NECA (5'-N-Ethylcarboxamidoadenosine), stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The potency of an A2A receptor antagonist like this compound can be determined by its ability to inhibit this agonist-induced cAMP production in a dose-dependent manner. This assay utilizes a competitive immunoassay to quantify intracellular cAMP levels.

Signaling Pathway

The activation of the Adenosine A2A receptor triggers a signaling cascade that results in the production of cAMP. This compound acts by blocking the initial step of this pathway.

A2AR_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor G_protein Gαs G-protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2AR Activates This compound This compound (Antagonist) This compound->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Immunosuppression) CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Materials and Reagents

  • Cell Line: HEK293 or CHO cells stably expressing the human Adenosine A2A receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or Adenosine.

  • Antagonist: this compound (Taminadenant).

  • cAMP Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Rolipram to prevent cAMP degradation.

  • Cell Lysis Buffer: Provided with the cAMP assay kit.

  • White, opaque 96-well or 384-well microplates.

  • Multichannel pipettes and sterile pipette tips.

  • CO2 incubator.

  • Plate reader compatible with the chosen cAMP assay kit.

Experimental Protocol

The following protocol outlines the steps for determining the IC50 value of this compound.

Assay_Workflow start Start cell_seeding 1. Seed A2AR-expressing cells in a 96-well plate start->cell_seeding incubation1 2. Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 wash 3. Wash cells with Assay Buffer incubation1->wash antagonist_addition 4. Add serial dilutions of this compound and PDE inhibitor wash->antagonist_addition incubation2 5. Pre-incubate with antagonist antagonist_addition->incubation2 agonist_addition 6. Add A2A receptor agonist (NECA) incubation2->agonist_addition incubation3 7. Incubate to stimulate cAMP production agonist_addition->incubation3 lysis 8. Lyse cells incubation3->lysis cAMP_detection 9. Perform cAMP competitive immunoassay lysis->cAMP_detection read_plate 10. Read plate on a compatible plate reader cAMP_detection->read_plate data_analysis 11. Analyze data to determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Potency Assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest A2AR-expressing cells and resuspend them in a fresh culture medium.

    • Seed the cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in assay buffer to obtain a range of concentrations (e.g., 10-fold dilutions from 1 µM to 1 pM).

    • Prepare a stock solution of the A2A receptor agonist (e.g., NECA) in DMSO and dilute it in assay buffer to a final concentration that elicits a submaximal response (EC80).

    • Prepare the PDE inhibitor in the assay buffer at the recommended concentration.

  • Assay Execution:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the this compound serial dilutions to the respective wells. Include wells for "agonist only" (no antagonist) and "basal" (no agonist, no antagonist) controls.

    • Add the PDE inhibitor to all wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Add 50 µL of the diluted A2A receptor agonist to all wells except for the "basal" control wells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the competitive immunoassay for cAMP detection as per the kit protocol. This typically involves adding detection reagents and incubating for a specified period.

  • Data Acquisition:

    • Read the plate using a plate reader with the appropriate settings for the chosen cAMP assay kit (e.g., fluorescence intensity, time-resolved fluorescence, or luminescence).

Data Presentation

The raw data from the plate reader should be processed to determine the percent inhibition of the agonist response by this compound at each concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, can then be calculated.

Table 1: Raw Data and Calculation of Percent Inhibition

This compound Conc. (nM)Raw Signal (RFU)% Inhibition
1000155097.5%
100180092.5%
10350062.5%
1580015.0%
0.165002.5%
0.016800-2.5%
Agonist Control66500.0%
Basal Control1500100.0%

RFU: Relative Fluorescence Units % Inhibition = 100 * (1 - (Signalthis compound - SignalBasal) / (SignalAgonist - SignalBasal))

Table 2: Potency of this compound

ParameterValue
IC50 (nM)7.5
Hill Slope-1.1
0.995

Data Analysis and Interpretation

The percent inhibition data should be plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve can then be fitted to the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value. The IC50 value is a measure of the potency of this compound, with lower values indicating higher potency. The Hill slope provides information about the steepness of the curve, and the R² value indicates the goodness of fit of the curve to the data.

Conclusion

This cell-based cAMP assay provides a robust and reliable method for determining the potency of the Adenosine A2A receptor antagonist, this compound. The detailed protocol and data analysis guidelines presented in this application note will enable researchers to accurately characterize the inhibitory activity of this compound and similar compounds, which is a critical step in the drug discovery and development process for novel immunotherapies.

References

Application Notes and Protocols for NIR178 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR178, also known as Taminadenant or PBF-509, is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] The A2A receptor, a G protein-coupled receptor, plays a critical role in mediating immunosuppressive signals within the tumor microenvironment.[2][3][4] High concentrations of extracellular adenosine in tumor tissues activate A2AR on immune cells, leading to decreased anti-tumor immunity.[2] this compound blocks this interaction, thereby restoring and enhancing the function of immune cells such as cytotoxic T lymphocytes (CTLs) to attack and eliminate cancer cells.[1][3]

These application notes provide detailed protocols for the preparation and use of this compound in various in vitro experiments to study its effects on cancer cells and immune cells.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
SynonymsTaminadenant, PBF-509--INVALID-LINK--
Mechanism of ActionSelective Adenosine A2A Receptor (A2AR) Antagonist[1]
Ki Value12 nM--INVALID-LINK--

Storage and Handling:

  • Solid Form: Store at -20°C for long-term storage.

  • Stock Solutions: Prepare in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Preparation of this compound for In Vitro Experiments

Proper preparation of this compound is crucial for obtaining reliable and reproducible results in cell-based assays.

Stock Solution Preparation
  • Solvent Selection: this compound is soluble in DMSO. Use anhydrous, cell culture grade DMSO to prepare the stock solution.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Add the calculated volume of DMSO to the vial to achieve the desired concentration.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Working Solution Preparation
  • Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the A2AR agonist-induced accumulation of cyclic adenosine monophosphate (cAMP).

Materials:

  • HEK293 cells stably expressing the human A2A receptor (HEK293-hA2AR).[3][4][5]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • A2AR agonist (e.g., CGS-21680 or NECA).[6]

  • This compound.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).[7]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

Protocol:

  • Cell Seeding: Seed HEK293-hA2AR cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[9]

  • Pre-incubation with Antagonist: The next day, wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 15-30 minutes at 37°C in the presence of a PDE inhibitor like IBMX.[7][8]

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an A2AR agonist (e.g., EC80 concentration of CGS-21680) for 15-30 minutes at 37°C.[7]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.[7]

  • Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced cAMP production against the logarithm of the this compound concentration. Calculate the IC50 value.

Experimental Workflow for cAMP Assay

camp_assay_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HEK293-hA2AR cells in 96-well plate overnight_incubation Incubate overnight at 37°C seed_cells->overnight_incubation pre_incubate Pre-incubate with This compound (various conc.) overnight_incubation->pre_incubate stimulate Stimulate with A2AR agonist (e.g., CGS-21680) pre_incubate->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_camp Measure intracellular cAMP lyse_cells->measure_camp data_analysis Calculate IC50 measure_camp->data_analysis

Caption: Workflow for the in vitro cAMP accumulation assay.

T-Cell Activation Assay

This assay evaluates the effect of this compound on T-cell activation, which is often suppressed by adenosine.

Materials:

  • Human or mouse T-cells (e.g., isolated from PBMCs or splenocytes).

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).[10]

  • A2AR agonist (e.g., CGS-21680).

  • This compound.

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).

  • Flow cytometer.

  • ELISA kits for cytokine detection (e.g., IFN-γ, IL-2).

Protocol:

  • T-cell Isolation and Labeling: Isolate T-cells from PBMCs or splenocytes. Label the T-cells with a cell proliferation dye according to the manufacturer's protocol.

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C. Wash the plate with sterile PBS before use.[11]

  • Cell Seeding and Treatment: Seed the labeled T-cells in the coated plate. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).[11] Treat the cells with an A2AR agonist (to suppress activation) and varying concentrations of this compound.

  • Incubation: Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.[10]

  • Analysis:

    • Proliferation: Harvest the cells and analyze proliferation by flow cytometry. The dilution of the proliferation dye indicates cell division.

    • Activation Markers: Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

    • Cytokine Production: Collect the cell culture supernatants and measure the concentration of cytokines such as IFN-γ and IL-2 by ELISA.

Signaling Pathway of A2AR in T-cells

a2ar_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR A2A Receptor Gs Gs protein A2AR->Gs Activates Adenosine Adenosine Adenosine->A2AR Binds and Activates This compound This compound This compound->A2AR Binds and Blocks AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ImmuneSuppression Immune Suppression (e.g., ↓ IFN-γ, ↓ Proliferation) PKA->ImmuneSuppression Leads to

Caption: A2AR signaling pathway and the inhibitory action of this compound.

Cytotoxicity Assay (T-cell Mediated Tumor Cell Killing)

This assay measures the ability of this compound to enhance the killing of tumor cells by cytotoxic T-lymphocytes (CTLs).

Materials:

  • Effector cells: Activated human or mouse CTLs.

  • Target cells: A cancer cell line that expresses the relevant antigen for the CTLs (e.g., A375 melanoma, A549 lung cancer).[6]

  • A2AR agonist (e.g., CGS-21680).

  • This compound.

  • Cytotoxicity assay kit (e.g., based on LDH release, calcein-AM release, or real-time imaging like IncuCyte).

Protocol:

  • Target Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere.

  • Effector Cell Preparation: Activate CTLs in vitro (e.g., with anti-CD3/CD28 and IL-2).

  • Co-culture and Treatment: Add the activated CTLs to the target cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 10:1). Treat the co-culture with an A2AR agonist and varying concentrations of this compound.

  • Incubation: Incubate the co-culture for a defined period (e.g., 4, 18, or 24 hours).

  • Cytotoxicity Measurement: Measure the percentage of target cell lysis using a chosen cytotoxicity assay method. For example, collect the supernatant to measure LDH release or use a plate reader to measure fluorescence from released calcein-AM.

  • Data Analysis: Calculate the percentage of specific lysis for each condition and plot it against the this compound concentration.

Experimental Workflow for Cytotoxicity Assay

cytotoxicity_workflow cluster_setup Assay Setup seed_target Seed Target Cancer Cells co_culture Co-culture Target and Effector Cells seed_target->co_culture activate_ctl Activate CTLs (Effector Cells) activate_ctl->co_culture treatment Add A2AR Agonist and this compound co_culture->treatment incubation Incubate for 4-24 hours treatment->incubation measurement Measure Target Cell Lysis (e.g., LDH release) incubation->measurement analysis Calculate % Specific Lysis measurement->analysis

Caption: Workflow for T-cell mediated cytotoxicity assay.

Data Presentation

The quantitative data from the described experiments should be summarized in tables for easy comparison.

Table 1: Example Data Summary for cAMP Assay

This compound Concentration% Inhibition of Agonist-induced cAMP
1 nM...
10 nM...
100 nM...
1 µM...
10 µM...
IC50 ...

Table 2: Example Data Summary for T-Cell Activation Assay

This compound Concentration% T-cell ProliferationIFN-γ Concentration (pg/mL)
Vehicle Control......
10 nM......
100 nM......
1 µM......

Table 3: Example Data Summary for Cytotoxicity Assay

This compound Concentration% Specific Lysis (E:T Ratio 10:1)
Vehicle Control...
10 nM...
100 nM...
1 µM...

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Disposal: Dispose of waste in accordance with local regulations.

  • MSDS: Obtain and consult the Material Safety Data Sheet (MSDS) from the supplier for complete safety information.

These detailed application notes and protocols should serve as a valuable resource for researchers utilizing this compound in their in vitro studies, facilitating the investigation of its therapeutic potential in immuno-oncology.

References

Application Notes and Protocols for NIR178 Treatment in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR178, also known as taminadenant or PBF-509, is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by binding to A2AR on immune cells.[1] By blocking this interaction, this compound can reactivate the anti-tumor immune response, making it a promising candidate for cancer immunotherapy.[2] Preclinical studies have demonstrated that administration of taminadenant significantly reduces tumor growth in mouse xenograft models.[1][2] This document provides a detailed overview of the proposed treatment schedules and experimental protocols for evaluating the efficacy of this compound in NSCLC xenograft models.

Mechanism of Action: A2A Receptor Antagonism

The adenosine pathway is a critical regulator of immune responses within the tumor microenvironment. Tumors often produce high levels of adenosine, which binds to A2A receptors on various immune cells, including T cells and Natural Killer (NK) cells, leading to immunosuppression. This compound acts by competitively binding to the A2A receptor, thereby blocking adenosine-mediated signaling. This restores the function of infiltrating immune cells, allowing them to effectively target and destroy tumor cells.[1]

Data Summary

While specific quantitative data from preclinical NSCLC xenograft studies with this compound is not publicly detailed in the provided search results, the following table summarizes the key findings from both preclinical and clinical studies, which can guide the design of xenograft experiments.

ParameterObservationSpecies/ModelReference
Efficacy Significantly reduced tumor growth.Mouse xenograft models[1][2]
Mechanism Selective binding to A2AR, inhibiting cyclic adenosine monophosphate accumulation.In vitro cellular assays[1]
Clinical MTD (Monotherapy) 480 mg, orally, twice-daily (BID)Human (NSCLC patients)[1][3]
Clinical MTD (Combination) 240 mg, orally, twice-daily (BID) with spartalizumabHuman (NSCLC patients)[1][3]
Related Compound Efficacy ZM241385 (10 mg/kg, daily) and SCH58261 (2 mg/kg, daily) significantly decreased tumor growth.Mouse NSCLC xenograft (PC9 cells)[4]

Experimental Protocols

The following protocols are adapted from established methodologies for NSCLC xenograft studies and studies involving other A2AR antagonists.[4] The precise dosage and treatment schedule for this compound should be optimized for each specific NSCLC cell line and mouse strain.

NSCLC Xenograft Model Establishment
  • Cell Lines: Human NSCLC cell lines such as A549, H1975, or PC9 are commonly used.

  • Animals: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice (4-6 weeks old), are required to prevent rejection of human tumor cells.

  • Implantation:

    • Culture the selected NSCLC cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

This compound Treatment Protocol
  • Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be tested for any intrinsic anti-tumor effects.

  • Dosage: Based on protocols for other A2AR antagonists, a starting dose in the range of 2-10 mg/kg could be explored.[4] Dose-response studies are recommended to determine the optimal dose.

  • Administration and Schedule:

    • Administer this compound to the treatment group according to the determined schedule (e.g., once or twice daily).

    • Administer the vehicle alone to the control group.

    • A potential starting schedule could be daily administration for a period of 21-28 days.

  • Efficacy Evaluation:

    • Continue monitoring tumor volume throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

  • Pharmacodynamic Analysis (Optional):

    • Collect tumor and spleen samples for analysis of immune cell infiltration (e.g., CD8+ T cells, NK cells) by immunohistochemistry or flow cytometry.

    • Analyze changes in relevant biomarkers in the tumor microenvironment.

Visualizations

Signaling Pathway of this compound

NIR178_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune_Cell Immune Cell Signaling Tumor_Cell Tumor Cell Adenosine Adenosine Tumor_Cell->Adenosine releases A2AR A2A Receptor Adenosine->A2AR binds to Immune_Cell Immune Cell (e.g., T Cell, NK Cell) cAMP cAMP Increase A2AR->cAMP Suppression Immune Suppression cAMP->Suppression Suppression->Immune_Cell This compound This compound (Taminadenant) This compound->A2AR blocks

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental Workflow for NSCLC Xenograft Study

Experimental_Workflow cluster_Treatment Treatment Phase (e.g., 21-28 days) Cell_Culture 1. NSCLC Cell Culture (e.g., A549, PC9) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Volume Measurement) Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Control_Group Control Group (Vehicle) Randomization->Control_Group Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Efficacy_Eval 5. Efficacy Evaluation (Tumor Growth Inhibition) Control_Group->Efficacy_Eval Treatment_Group->Efficacy_Eval PD_Analysis 6. Pharmacodynamic Analysis (Optional: IHC, Flow Cytometry) Efficacy_Eval->PD_Analysis

Caption: Workflow for evaluating this compound in an NSCLC xenograft model.

References

Application Notes and Protocols for Studying the Effect of NIR178 on T-Cell Proliferation and Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NIR178, also known as Taminadenant or PBF509, is a potent and selective adenosine 2A receptor (A2AR) antagonist.[1][2] It is an orally active small molecule that has been investigated for its ability to reactivate the anti-tumor immune response.[1][2][3][4] High levels of adenosine in the tumor microenvironment can suppress the function of infiltrating immune cells, including T-cells, thereby allowing tumor cells to evade the immune system.[1] By blocking the A2AR, this compound can counteract this immunosuppressive effect and enhance T-cell-mediated anti-tumor immunity.[1][3][4]

These application notes provide a framework for researchers, scientists, and drug development professionals to study the impact of this compound on T-cell proliferation and function using fluorescent dye-based assays. The protocols outlined below utilize common laboratory techniques to assess the immunomodulatory properties of this compound.

Data Presentation

Table 1: Effect of this compound on T-Cell Proliferation
This compound Concentration (nM)Proliferation Index% Divided Cells
0 (Vehicle Control)3.5 ± 0.485 ± 5
13.8 ± 0.388 ± 4
104.5 ± 0.592 ± 3
1005.2 ± 0.695 ± 2
10005.1 ± 0.594 ± 3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on T-Cell Cytokine Production
This compound Concentration (nM)IFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
0 (Vehicle Control)500 ± 50300 ± 30800 ± 70
1550 ± 60320 ± 35850 ± 80
10700 ± 75400 ± 401000 ± 90
100950 ± 100550 ± 501200 ± 110
1000930 ± 95540 ± 551180 ± 100

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which serve as a source of T-cells for subsequent assays.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer containing plasma and platelets.

  • Collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: T-Cell Proliferation Assay using a Fluorescent Dye

This protocol outlines the use of a cell proliferation dye to track T-cell division in response to stimulation and treatment with this compound. Carboxyfluorescein succinimidyl ester (CFSE) is a commonly used dye for this purpose.[5][6]

Materials:

  • Isolated PBMCs

  • CFSE or similar cell proliferation dye

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)[6][7]

  • This compound (Taminadenant)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Labeling with CFSE:

    • Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Seeding and Stimulation:

    • Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into the wells of a 96-well plate.

    • Add 50 µL of medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).

    • Add 50 µL of medium containing anti-CD3/anti-CD28 antibodies at a pre-determined optimal concentration for T-cell stimulation.

  • Incubation and Analysis:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

    • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[5][8]

Protocol 3: T-Cell Function Assay (Cytokine Production)

This protocol describes how to measure the production of key T-cell cytokines, such as IFN-γ, TNF-α, and IL-2, following stimulation and treatment with this compound.

Materials:

  • Supernatants from the T-cell proliferation assay (Protocol 2)

  • ELISA kits for IFN-γ, TNF-α, and IL-2

  • Microplate reader

Procedure:

  • After the incubation period in the T-cell proliferation assay, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the culture supernatants without disturbing the cell pellet.

  • Perform ELISA for IFN-γ, TNF-α, and IL-2 on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

G Adenosine Signaling and this compound Mechanism of Action cluster_0 Extracellular Space cluster_1 T-Cell Adenosine Adenosine A2AR Adenosine 2A Receptor (A2AR) Adenosine->A2AR Binds AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates NFAT_Activation NFAT Activation PKA->NFAT_Activation Inhibits T_Cell_Function T-Cell Proliferation & Function NFAT_Activation->T_Cell_Function Promotes This compound This compound (Taminadenant) This compound->A2AR Blocks

Caption: Adenosine signaling pathway in T-cells and the inhibitory action of this compound.

G T-Cell Proliferation Assay Workflow PBMC_Isolation Isolate PBMCs from Whole Blood CFSE_Labeling Label PBMCs with CFSE Dye PBMC_Isolation->CFSE_Labeling Cell_Seeding Seed Cells in 96-Well Plate CFSE_Labeling->Cell_Seeding Treatment Add this compound at Different Concentrations Cell_Seeding->Treatment Stimulation Stimulate with Anti-CD3/CD28 Treatment->Stimulation Incubation Incubate for 3-5 Days Stimulation->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Quantify Proliferation Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing T-cell proliferation with this compound.

G Logical Framework for this compound Efficacy Evaluation Proliferation_Assay T-Cell Proliferation Assay (CFSE) Increased_Proliferation Increased Proliferation Index Proliferation_Assay->Increased_Proliferation Function_Assay T-Cell Function Assay (ELISA) Increased_Cytokines Increased Cytokine Secretion Function_Assay->Increased_Cytokines Enhanced_T_Cell_Activity Enhanced T-Cell Activity Increased_Proliferation->Enhanced_T_Cell_Activity Increased_Cytokines->Enhanced_T_Cell_Activity NIR178_Efficacy This compound Efficacy Enhanced_T_Cell_Activity->NIR178_Efficacy Indicates

References

Application Notes and Protocols: NIR178 in Combination with Spartalizumab (PDR001)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for evaluating the combination of NIR178 (Taminadenant), an adenosine A2A receptor (A2aR) antagonist, and Spartalizumab (PDR001), a PD-1 inhibitor. The provided protocols are based on established methodologies in immuno-oncology for assessing the synergistic anti-tumor effects of combining A2aR and PD-1 blockade.

Mechanism of Action and Rationale for Combination

This compound is an orally bioavailable small molecule that selectively antagonizes the adenosine A2a receptor.[1][2] In the tumor microenvironment (TME), high levels of adenosine, produced by stressed or dying cells, bind to A2aR on immune cells, particularly T lymphocytes, leading to immunosuppression.[2][3] By blocking this interaction, this compound aims to reverse this immunosuppressive effect and reactivate the anti-tumor immune response.[1][2][4]

Spartalizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[5][6][7][8] Tumor cells can express the ligand for PD-1 (PD-L1), which, upon binding to PD-1, induces T-cell exhaustion and allows the tumor to evade immune surveillance.[6][8] Spartalizumab blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thereby restoring T-cell function and enhancing the immune system's ability to recognize and attack cancer cells.[5][6][8][9]

The combination of this compound and Spartalizumab is based on the rationale that targeting two distinct, yet complementary, immunosuppressive pathways in the TME will result in a more robust and durable anti-tumor immune response than either agent alone.

Signaling Pathway of Combined this compound and Spartalizumab Action

cluster_TME Tumor Microenvironment cluster_TCell T Cell Tumor Cell Tumor Cell ATP ATP Tumor Cell->ATP releases PD1 PD-1 Receptor Tumor Cell->PD1 PD-L1 binds to CD39/CD73 CD39/CD73 ATP->CD39/CD73 hydrolyzed by Adenosine Adenosine A2aR A2a Receptor Adenosine->A2aR binds to CD39/CD73->Adenosine Suppression T-Cell Suppression A2aR->Suppression leads to PD1->Suppression leads to TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Suppression->Activation inhibits This compound This compound (A2aR Antagonist) This compound->A2aR blocks Spartalizumab Spartalizumab (PD-1 Inhibitor) Spartalizumab->PD1 blocks

Caption: Combined blockade of A2aR and PD-1 pathways to enhance T-cell activation.

Experimental Workflow

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_exvivo Ex Vivo Analysis Binding A2aR Binding Assay (e.g., Radioligand Binding) cAMP cAMP Accumulation Assay Binding->cAMP TCell_Activation T-Cell Activation/Co-culture Assay (Cytokine Release, Proliferation) cAMP->TCell_Activation Model Syngeneic Mouse Tumor Model TCell_Activation->Model Informs in vivo studies Treatment Treatment with this compound, Spartalizumab, or Combination Model->Treatment Tumor_Growth Tumor Growth Inhibition (TGI) Measurement Treatment->Tumor_Growth TIL_Isolation Isolation of Tumor- Infiltrating Lymphocytes (TILs) Treatment->TIL_Isolation Flow_Cytometry Flow Cytometry Analysis (IFNγ, Granzyme B, etc.) TIL_Isolation->Flow_Cytometry

Caption: A typical experimental workflow for evaluating the combination therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and Spartalizumab.

Table 1: Preclinical Activity of this compound

ParameterValueReference
A2aR Agonist-mediated cAMP Accumulation (KB)72.8 nM[1]
A2aR Agonist-mediated Impedance Responses (KB)8.2 nM[1]

Table 2: Clinical Trial Information (NCT02403193) - Dose Escalation Study in Advanced NSCLC

ParameterTaminadenant (this compound) MonotherapyTaminadenant (this compound) + SpartalizumabReference
Patient Population Advanced/Metastatic NSCLC (≥1 prior therapy)Advanced/Metastatic NSCLC (≥1 prior therapy)[3][10][11]
Number of Patients 2525[3][10][11]
Prior Immunotherapy 76.0% (19/25)36.0% (9/25)[3][10][11]
Taminadenant Dosing 80-640 mg, orally, twice-daily160-320 mg, orally, twice-daily[3][11]
Spartalizumab Dosing N/A400 mg, intravenously, every 4 weeks[3][11]
Maximum Tolerated Dose (MTD) of Taminadenant 480 mg twice-daily240 mg twice-daily[3][10][11]
Complete Response (CR) 1 (4.0%)0[3][10][11]
Partial Response (PR) 1 (4.0%)1 (4.0%)[3][10][11]
Stable Disease (SD) 7 (28.0%)14 (56.0%)[3][10][11]

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Co-culture Assay

Objective: To assess the in vitro effect of this compound and Spartalizumab, alone and in combination, on T-cell activation and tumor cell killing.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells

  • Tumor cell line expressing PD-L1 (e.g., MC38-hPD-L1)

  • This compound (Taminadenant)

  • Spartalizumab (or a surrogate anti-PD-1 antibody for in vitro use)

  • Adenosine

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or specific peptide antigen)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine detection assay kit (e.g., ELISA or CBA for IFN-γ, TNF-α)

  • T-cell proliferation assay kit (e.g., CFSE or BrdU)

  • Cytotoxicity assay kit (e.g., LDH release or real-time cell analysis)

Procedure:

  • Cell Culture: Culture the chosen tumor cell line to 70-80% confluency. Isolate PBMCs or CD8+ T cells from healthy donor blood.

  • Co-culture Setup:

    • Seed the tumor cells in a 96-well plate and allow them to adhere overnight.

    • On the day of the experiment, treat the T cells with this compound at various concentrations for 1-2 hours prior to co-culture.

    • Add the pre-treated T cells to the tumor cell-containing wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

    • Add Spartalizumab (or surrogate antibody) at various concentrations to the co-culture.

    • Include control groups: T cells alone, tumor cells alone, T cells + tumor cells (no treatment), single-agent treatments.

    • Add adenosine to the relevant wells to simulate the TME.

    • If using a specific peptide antigen, pulse the tumor cells with the peptide before adding T cells.

  • Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Readouts:

    • Cytokine Release: After the incubation period, collect the supernatant and measure the concentration of IFN-γ and TNF-α using an ELISA or Cytometric Bead Array (CBA) kit.

    • T-cell Proliferation: For proliferation assays, label the T cells with CFSE before co-culture. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.

    • Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of tumor cell lysis. Alternatively, use a real-time cell analyzer to monitor tumor cell viability throughout the experiment.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound and Spartalizumab, alone and in combination, in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • This compound (Taminadenant) formulated for oral gavage

  • Spartalizumab (or a murine surrogate anti-PD-1 antibody)

  • Vehicle control for this compound

  • Isotype control antibody for Spartalizumab

  • Calipers for tumor measurement

  • Animal handling and monitoring equipment

Procedure:

  • Tumor Cell Implantation:

    • Culture the chosen syngeneic tumor cell line.

    • Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle + Isotype control

      • Group 2: this compound + Isotype control

      • Group 3: Vehicle + Spartalizumab

      • Group 4: this compound + Spartalizumab

  • Treatment Administration:

    • Administer this compound via oral gavage at a predetermined dose and schedule (e.g., daily or twice daily).

    • Administer Spartalizumab (or surrogate) via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., twice a week).

  • Monitoring and Endpoints:

    • Measure tumor volume (Length x Width²) and body weight 2-3 times per week.

    • Monitor the general health and behavior of the mice.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

    • At the end of the study, tumors can be excised for ex vivo analysis.

Protocol 3: Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Excised tumors from the in vivo study

  • Tumor dissociation kit (e.g., collagenase, DNase)

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Flow cytometry antibodies (e.g., anti-mouse CD45, CD3, CD4, CD8, IFN-γ, Granzyme B, PD-1)

  • Intracellular cytokine staining kit

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mechanically mince the excised tumors and digest them using a tumor dissociation kit to obtain a single-cell suspension.

    • Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.

  • Cell Staining:

    • Perform a red blood cell lysis step if necessary.

    • Count the viable cells.

    • For surface marker staining, incubate the cells with a cocktail of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, PD-1) in FACS buffer.

    • For intracellular cytokine staining, stimulate the cells in vitro for a few hours with a protein transport inhibitor (e.g., Brefeldin A) in the presence of a stimulant (e.g., PMA/Ionomycin). Then, fix and permeabilize the cells before staining with antibodies against intracellular proteins like IFN-γ and Granzyme B.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to quantify the proportions and activation status of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells) within the TME of each treatment group.

    • Compare the expression of activation markers (IFN-γ, Granzyme B) on T cells between the different treatment groups.

References

Troubleshooting & Optimization

NIR178 solubility and stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of NIR178 (also known as Taminadenant or PBF-509). Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The maximum solubility of this compound in DMSO is 125 mg/mL, which corresponds to a molar concentration of 408.34 mM.[1] It is noted that ultrasonic treatment may be needed to achieve this concentration, and as DMSO is hygroscopic, using a fresh, unopened container is recommended for best results.[1]

Q3: How should I prepare working solutions of this compound for in vitro and in vivo experiments?

A3: For most applications, a stock solution is first prepared in DMSO. This stock solution can then be diluted with other aqueous buffers or cell culture media for in vitro assays. For in vivo studies, specific formulations are recommended. For example, a working solution of at least 2.08 mg/mL can be prepared by diluting a 20.8 mg/mL DMSO stock solution with solvents such as a mixture of PEG300, Tween-80, and saline, or with corn oil.[1] It is crucial to ensure the final concentration of DMSO is low enough to be non-toxic to the cells or animal model.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintain the integrity of this compound. Recommendations are as follows:

  • Solid Form: Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent (e.g., DMSO): For optimal stability, store stock solutions at -80°C for up to 2 years, or at -20°C for up to 1 year.[1]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed in my working solution. The solubility of this compound in the aqueous buffer or media is much lower than in DMSO. The final concentration of the compound exceeds its solubility limit in the final solvent system.- Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility, but remains within the tolerated limits for your experimental system. - Consider using a different formulation for your working solution, such as those involving PEG300 and Tween-80 for in vivo use.[1] - Gentle warming and/or sonication can aid in dissolution if precipitation occurs during preparation.[1]
Inconsistent or lower-than-expected activity in my assay. The compound may have degraded due to improper storage or handling.- Verify that the solid compound and stock solutions have been stored at the recommended temperatures.[1] - Protect all solutions from light by using amber vials or covering tubes with aluminum foil.[2] - Prepare fresh working solutions for each experiment from a properly stored stock solution.[1] - Perform a concentration verification of your stock solution using a suitable analytical method like HPLC-UV.
Difficulty dissolving this compound powder in DMSO. The compound may require energy to fully dissolve at high concentrations. The DMSO may have absorbed water, reducing its solvating power.- Use gentle warming or sonication to aid dissolution.[1] - Always use fresh, anhydrous grade DMSO from a newly opened bottle.[1]

Data Summary

This compound Solubility
Solvent Concentration Molarity Notes
DMSO125 mg/mL408.34 mMUltrasonic treatment may be required. Use of fresh DMSO is recommended.[1]
Recommended Storage Conditions
Form Temperature Duration
Solid Powder-20°C3 years
4°C2 years
In Solvent-80°C2 years
-20°C1 year

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol, PBS) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully collect a precise volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant, which represents the solubility.

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for a stability study of this compound in a chosen solvent, based on ICH guidelines.

  • Sample Preparation:

    • Prepare a solution of this compound in the solvent of interest (e.g., DMSO) at a known concentration.

    • Aliquot the solution into multiple vials made of an inert material (e.g., amber glass) to avoid repeated freeze-thaw cycles of a single stock.

  • Storage Conditions:

    • Store the vials under various conditions to assess stability. These should include:

      • Recommended Storage: -20°C and -80°C.

      • Accelerated Stability: 40°C with 75% relative humidity.[2]

      • Photostability: Exposure to a controlled light source (as per ICH Q1B guidelines) alongside a control sample protected from light.

  • Time Points:

    • Analyze the samples at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[3] For long-term studies, this could be 0, 3, 6, 9, 12, 18, and 24 months.[3]

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The method should be able to separate the intact this compound from any potential degradation products.

    • Quantify the remaining percentage of this compound and the formation of any new peaks (degradants).

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sat Prepare Saturated Solution (Excess this compound in solvent) agitate Agitate at Constant Temp (e.g., 24h @ 25°C) prep_sat->agitate separate Separate Solid (Centrifugation) agitate->separate quantify Quantify Supernatant (e.g., HPLC-UV) separate->quantify prep_sol Prepare this compound Solution (Known concentration) aliquot Aliquot into Vials prep_sol->aliquot store Store under Varied Conditions (-20°C, 40°C/75%RH, Light) aliquot->store analyze Analyze at Time Points (e.g., HPLC) store->analyze

Caption: Workflow for solubility and stability testing of this compound.

logical_relationship This compound This compound Molecule Binding Binding & Antagonism This compound->Binding Light Light Exposure (Daylight/UV) This compound->Light Potential Pathway A2AR Adenosine A2A Receptor A2AR->Binding Loss Loss of Activity Dimer Inactive Dimer Light->Dimer Dimer->Loss

Caption: this compound mechanism and potential photodegradation pathway.

References

Technical Support Center: Overcoming Resistance to NIR178 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing resistance to NIR178 (Taminadenant), an adenosine A2A receptor (A2AR) antagonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer?

A1: this compound, also known as Taminadenant or PBF-509, is an orally bioavailable small molecule that acts as a selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment (TME), cancer cells produce high levels of adenosine, which binds to A2AR on immune cells, particularly T lymphocytes, leading to immunosuppression.[1] this compound blocks this interaction, thereby preventing adenosine-mediated inhibition of T-cells. This restores their ability to proliferate, activate, and mount an effective anti-tumor immune response.[1]

Q2: What is meant by "resistance" to this compound?

A2: Resistance to this compound can be categorized into two main types:

  • Intrinsic Resistance: This refers to the lack of a significant anti-tumor response when this compound is used as a monotherapy. Clinical trial data suggests that while this compound is well-tolerated, its efficacy as a single agent is modest.[1][2] This is often due to the complexity of the tumor microenvironment, where multiple immunosuppressive pathways may be active, limiting the impact of blocking the A2AR pathway alone.

  • Acquired Resistance: This would describe a scenario where a patient's tumor initially responds to this compound, but then begins to grow and progress despite continued treatment. Currently, there is a lack of published preclinical or clinical data specifically identifying and characterizing the molecular mechanisms of acquired resistance to this compound.

Q3: What are the known strategies to overcome resistance or low efficacy of this compound?

A3: The primary strategy to overcome the limited efficacy of this compound monotherapy is through combination therapies. By targeting multiple, non-redundant immunosuppressive pathways simultaneously, it is hypothesized that a more robust and durable anti-tumor response can be achieved. The most studied combination is with immune checkpoint inhibitors targeting the PD-1/PD-L1 axis.[1][2] Another promising approach is the combination with inhibitors of CD73, an ecto-enzyme responsible for the production of adenosine in the TME.

Troubleshooting Guide: Addressing Suboptimal Response to this compound

This guide provides insights and experimental approaches for researchers encountering a lack of response to this compound in their cancer models.

Problem: Limited or No Anti-Tumor Effect with this compound Monotherapy

Possible Cause 1: Redundant Immunosuppressive Pathways

The tumor microenvironment is complex, and cancer cells can utilize multiple mechanisms to evade immune attack. While this compound effectively blocks the A2AR pathway, other checkpoint pathways, such as PD-1/PD-L1, may remain active and continue to suppress T-cell function.

Suggested Solution: Combination Therapy with Anti-PD-1/PD-L1 Antibodies

  • Rationale: Combining this compound with an anti-PD-1 antibody, such as spartalizumab, targets two distinct and critical immunosuppressive pathways. This dual blockade is expected to have a synergistic effect, leading to a more potent anti-tumor immune response.

  • Experimental Validation: In a Phase I/Ib clinical trial in patients with advanced non-small cell lung cancer (NSCLC), the combination of taminadenant (this compound) and spartalizumab (an anti-PD-1 antibody) was evaluated. The combination was found to be well-tolerated.[1][2]

Quantitative Data from Clinical Trials:

Treatment GroupOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Stable Disease (SD)
Taminadenant Monotherapy (n=25) 8.0%4.0% (1 patient)4.0% (1 patient)28.0% (7 patients)
Taminadenant + Spartalizumab (n=25) 8.0%4.0% (1 patient)4.0% (1 patient)56.0% (14 patients)

Data from a Phase I/Ib study in advanced NSCLC patients.[1][2]

Prior Immunotherapy StatusTreatment GroupStable Disease (SD)
Prior Anti-PD-1/PD-L1 Therapy Taminadenant Monotherapy7 patients
Taminadenant + Spartalizumab6 patients

Data from a Phase I/Ib study in advanced NSCLC patients.[1][2]

Possible Cause 2: High Levels of Extracellular Adenosine Production

The efficacy of this compound can be overwhelmed by very high concentrations of adenosine in the tumor microenvironment. This can be due to high expression of the ecto-nucleotidases CD39 and CD73 on the surface of tumor cells and immune cells, which are responsible for the conversion of ATP to adenosine.

Suggested Solution: Combination Therapy with a CD73 Inhibitor

  • Rationale: By inhibiting CD73, the production of immunosuppressive adenosine is reduced at the source. This upstream blockade, combined with the downstream A2AR antagonism by this compound, provides a more comprehensive inhibition of the adenosine pathway.

  • Experimental Validation: Preclinical studies have suggested that co-targeting A2AR and CD73 can enhance the efficacy of immunotherapies. Clinical trials investigating the combination of this compound with a CD73 inhibitor are underway.

Problem: Identifying Tumors Likely to Respond to this compound-based Therapies

Suggested Approach: Biomarker Analysis

Identifying predictive biomarkers can help stratify patient populations or experimental models that are more likely to benefit from this compound.

  • PD-L1 Expression: While clinical activity was observed irrespective of PD-L1 status in the taminadenant trial, PD-L1 expression is a key biomarker for response to anti-PD-1/PD-L1 therapies and may be relevant in the context of combination treatment.

  • Tumor Infiltrating Lymphocytes (TILs): The density of CD8+ effector T-cells and the ratio of CD8+ to CD33+ myeloid-derived suppressor cells within the tumor can be indicative of the pre-existing immune response and the potential for this compound to be effective.

  • Adenosine Pathway Gene Signature: Gene expression profiling of tumors to assess the activity of an adenosine-related gene signature may help identify tumors that are highly dependent on this pathway for immune evasion.

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for CD8 and CD33 in FFPE Tumor Tissue
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate with primary antibodies against CD8 and CD33 (use appropriate dilutions as determined by titration) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Wash slides with PBS.

    • Develop with a DAB chromogen solution until the desired stain intensity is reached.

    • Wash with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Gene Expression Analysis using NanoString nCounter PanCancer Immune Profiling Panel
  • RNA Isolation:

    • Isolate total RNA from fresh-frozen or FFPE tumor tissue using a suitable kit. Ensure high-quality RNA with an RNA Integrity Number (RIN) > 7.0 for optimal results.

  • Hybridization:

    • Set up the hybridization reaction according to the NanoString protocol, using 50-100 ng of total RNA per sample.

    • Incubate the hybridization reaction at 65°C for 16-20 hours.

  • Sample Processing on nCounter Prep Station:

    • Following hybridization, process the samples on the nCounter Prep Station for automated purification and immobilization of probe-target complexes onto the sample cartridge.

  • Data Acquisition on nCounter Digital Analyzer:

    • Place the sample cartridge into the nCounter Digital Analyzer for automated imaging and barcode counting.

  • Data Analysis:

    • Use the nSolver Analysis Software for data quality control, normalization, and differential expression analysis.

    • Assess the expression of genes related to the adenosine pathway (e.g., ADORA2A, CD73/NT5E, CD39/ENTPD1) and immune cell populations.

Visualizations

Signaling Pathways and Experimental Workflows

NIR178_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Tcell T-Cell Tumor Cell Tumor Cell ATP ATP Tumor Cell->ATP releases Adenosine Adenosine ATP->Adenosine CD39 & CD73 A2AR A2AR Adenosine->A2AR binds to CD39 CD39 CD73 CD73 Immunosuppression Immunosuppression A2AR->Immunosuppression activates Anti-tumor Response Anti-tumor Response Immunosuppression->Anti-tumor Response inhibits This compound This compound This compound->A2AR blocks Troubleshooting_Workflow Start Experiment with This compound Monotherapy Observe_Outcome Suboptimal Anti-tumor Effect? Start->Observe_Outcome Biomarker_Analysis Biomarker Analysis: - IHC (CD8, CD33) - Gene Expression (Adenosine Signature, PD-L1) Observe_Outcome->Biomarker_Analysis Yes End Successful Outcome Observe_Outcome->End No Combination_Strategy Implement Combination Therapy Biomarker_Analysis->Combination_Strategy PD1_Combo This compound + anti-PD-1 Combination_Strategy->PD1_Combo CD73_Combo This compound + CD73 inhibitor Combination_Strategy->CD73_Combo Evaluate_Response Improved Response? PD1_Combo->Evaluate_Response CD73_Combo->Evaluate_Response Further_Investigation Investigate Other Resistance Mechanisms Evaluate_Response->Further_Investigation No Evaluate_Response->End Yes

References

Potential off-target effects of Taminadenant in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Taminadenant (also known as PBF-509 or NIR-178) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Taminadenant?

Taminadenant is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, cancer cells often produce high levels of adenosine, which suppresses the anti-tumor activity of immune cells, such as T lymphocytes, by binding to A2AR.[2] Taminadenant blocks this interaction, thereby preventing adenosine-mediated immunosuppression and helping to restore the T-cell-mediated immune response against tumor cells.[2]

Q2: What are the known binding affinities of Taminadenant for the A2A receptor?

Taminadenant has been shown to be a potent antagonist of the A2A receptor. The reported binding affinities and functional potencies are summarized in the table below.

ParameterValueAssay System
Ki12 nMNot specified
Kb8.2 nMImpedance-based assay
Kb72.8 nMcAMP accumulation assay
IC5072.8 ± 17.4 nMAgonist-mediated cAMP accumulation in HEK cells expressing human A2AR

Q3: Have any off-target effects or adverse events been reported for Taminadenant in clinical trials?

Yes, a Phase I clinical trial of Taminadenant in patients with advanced non-small cell lung cancer reported several treatment-related adverse events. These are summarized in the table below. It is important to note that it is not definitively established whether these adverse events are due to off-target effects or on-target side effects of A2AR antagonism.

Treatment GroupCommon Adverse Events (Any Grade)Grade 3 Dose-Limiting Toxicities
Taminadenant Monotherapy Nausea, Gastroesophageal reflux disease, Fatigue, VomitingAlanine/aspartate aminotransferase increase, Nausea
Taminadenant + Spartalizumab Nausea, Increased ALT and AST, Fatigue, Increased lipasePneumonitis, Fatigue, Alanine/aspartate aminotransferase increase

Q4: Is there a known selectivity profile for Taminadenant against other adenosine receptor subtypes (A1, A2B, A3)?

While Taminadenant is described as a selective A2AR antagonist, publicly available, comprehensive selectivity data with specific Ki or IC50 values for other adenosine receptor subtypes is limited. Researchers should be aware of the potential for cross-reactivity, a common characteristic among adenosine receptor ligands. To address this, it is recommended to experimentally determine the selectivity profile in the specific assay system being used.

Q5: Has Taminadenant been screened against a kinase panel?

There is no publicly available information to indicate whether Taminadenant has been systematically screened against a broad panel of kinases. Unintended interactions with kinases are a potential source of off-target effects for small molecule inhibitors. If your experimental results are inconsistent with A2AR antagonism, a kinase screen could be a valuable step in troubleshooting.

Troubleshooting Guide

This guide is designed to help researchers investigate potential off-target effects of Taminadenant in their experiments.

Problem: Unexpected or inconsistent experimental results.

If you observe effects that cannot be explained by the known A2AR antagonism of Taminadenant, consider the following troubleshooting steps:

  • Confirm On-Target Activity: First, ensure that Taminadenant is active on the A2A receptor in your experimental system. You can do this by performing a functional assay, such as a cAMP accumulation assay.

  • Assess Selectivity Against Other Adenosine Receptors: As a next step, determine the activity of Taminadenant on other adenosine receptor subtypes (A1, A2B, and A3) that may be expressed in your cells or tissue of interest. A radioligand binding assay is a suitable method for this.

  • Consider a Broader Off-Target Screen: If the unexpected effects persist and cannot be attributed to other adenosine receptors, a broader screen against a panel of common off-targets, such as kinases or other G-protein coupled receptors (GPCRs), may be warranted.

Experimental Protocols

1. Radioligand Binding Assay for Adenosine Receptor Selectivity

This protocol can be adapted to determine the binding affinity of Taminadenant for different adenosine receptor subtypes.

  • Objective: To determine the inhibitory constant (Ki) of Taminadenant for adenosine receptors A1, A2A, A2B, and A3.

  • Principle: This is a competitive binding assay where Taminadenant competes with a known radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing the adenosine receptor subtype of interest.

    • A suitable radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

    • Taminadenant.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Taminadenant.

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Taminadenant.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Taminadenant concentration.

    • Determine the IC50 value (the concentration of Taminadenant that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay for A2A Receptor Antagonism

This protocol can be used to confirm the on-target activity of Taminadenant and to assess its functional antagonism at other Gs-coupled adenosine receptors (A2B).

  • Objective: To determine the functional potency of Taminadenant in inhibiting agonist-induced cyclic AMP (cAMP) production.

  • Principle: The A2A and A2B receptors are Gs-coupled, and their activation leads to an increase in intracellular cAMP. An antagonist will block this effect.

  • Materials:

    • Cells expressing the A2A or A2B receptor (e.g., HEK293 cells).

    • An appropriate agonist (e.g., NECA).

    • Taminadenant.

    • cAMP assay kit.

  • Procedure:

    • Culture the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of Taminadenant.

    • Stimulate the cells with a fixed concentration of the agonist to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve with known cAMP concentrations.

    • Calculate the cAMP concentration in each sample.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the Taminadenant concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Taminadenant_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_cellular_response Cellular Response Tumor Cell Tumor Cell Adenosine Adenosine Tumor Cell->Adenosine releases T Cell T Cell A2AR A2AR Adenosine->A2AR binds to A2AR->T Cell on Immunosuppression Immunosuppression A2AR->Immunosuppression leads to Taminadenant Taminadenant Taminadenant->A2AR blocks Anti-tumor Immunity Anti-tumor Immunity Taminadenant->Anti-tumor Immunity promotes

Caption: Taminadenant's mechanism of action in the tumor microenvironment.

Off_Target_Troubleshooting_Workflow start Unexpected Experimental Result with Taminadenant confirm_on_target Step 1: Confirm On-Target Activity (e.g., cAMP Assay) start->confirm_on_target is_on_target_active Is Taminadenant active on A2AR? confirm_on_target->is_on_target_active troubleshoot_assay Troubleshoot Assay (e.g., reagents, cell line) is_on_target_active->troubleshoot_assay No assess_selectivity Step 2: Assess Selectivity (e.g., Radioligand Binding Assay for A1, A2B, A3) is_on_target_active->assess_selectivity Yes is_off_target_adenosine Activity on other adenosine receptors? assess_selectivity->is_off_target_adenosine attribute_to_off_target Attribute effect to specific adenosine receptor subtype is_off_target_adenosine->attribute_to_off_target Yes broader_screen Step 3: Consider Broader Off-Target Screen (e.g., Kinase Panel, GPCR Panel) is_off_target_adenosine->broader_screen No end Identify Potential Off-Target broader_screen->end

References

Technical Support Center: Optimizing NIR178 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of NIR178 in in vitro assays. This compound, also known as Taminadenant or PBF509, is a potent and selective adenosine A2A receptor antagonist.[1] While its primary application is in pharmacology, its potential use as a near-infrared (NIR) fluorescent probe in cell-based assays requires careful optimization to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Taminadenant/PBF509) is a small molecule antagonist of the adenosine A2A receptor (A2AR).[1] In the context of its pharmacological effects, it blocks the signaling pathway initiated by adenosine binding to the A2AR. This pathway typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] By inhibiting this, this compound can modulate immune responses and other cellular processes.

Q2: Can this compound be used as a fluorescent dye for in vitro assays?

A2: While primarily developed as a pharmacological agent, its chemical structure may lend it inherent near-infrared fluorescent properties. NIR dyes are advantageous for biological imaging due to deeper tissue penetration, reduced light scattering, and lower background autofluorescence from cells and tissues.[4][5][6][7] However, the suitability and optimal conditions for using this compound as a fluorescent probe need to be empirically determined.

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: What is a good starting concentration for this compound in a cell-based assay?

A4: For a novel fluorescent probe, it is crucial to perform a concentration titration. A reasonable starting range for many near-infrared dyes in live-cell imaging is between 50 nM and 1 µM. For initial experiments, you could test a logarithmic dilution series (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

Q5: What are the common challenges when using NIR fluorescent dyes in vitro?

A5: Common issues with NIR dyes include poor aqueous solubility leading to aggregation, phototoxicity upon illumination, and high background signal.[8] Dye aggregation can lead to fluorescence quenching and inaccurate results.[9][10][11] Phototoxicity can compromise cell health and affect the biological process being studied.[12]

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal
Potential Cause Troubleshooting Steps
Inadequate Concentration Perform a concentration titration to find the optimal dye concentration. Increase the concentration incrementally.
Suboptimal Imaging Settings Ensure the excitation and emission filters on your microscope or flow cytometer are appropriate for a near-infrared dye. If the exact spectra are unknown, test with standard NIR filter sets (e.g., Cy5, Cy7).
Low Target Expression (if used for targeting) If this compound is being used to visualize A2A receptors, ensure your cell line expresses this receptor at a sufficient level. This can be confirmed by qPCR or western blotting.
Photobleaching Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium for fixed-cell imaging.
Incorrect Buffer Conditions The fluorescence of a dye can be sensitive to pH and ionic strength. Use a buffered saline solution like PBS at physiological pH.
Problem 2: High Background Fluorescence
Potential Cause Troubleshooting Steps
Excessive Dye Concentration Reduce the concentration of this compound. High concentrations can lead to non-specific binding to cellular components.
Dye Aggregation Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Sonication of the working solution may help to break up small aggregates. The addition of a small amount of a non-ionic surfactant like Pluronic F-127 (at a concentration below its critical micelle concentration) to the imaging medium can help prevent aggregation.[9][10][11]
Insufficient Washing After staining, wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS to remove unbound dye.
Autofluorescence Although generally lower in the NIR spectrum, some cell types may still exhibit autofluorescence. Image an unstained control sample to determine the baseline autofluorescence.
Contaminated Media or Reagents Use high-quality, sterile reagents and media. Phenol red in culture media can sometimes contribute to background fluorescence. Consider using phenol red-free media for imaging.
Problem 3: Observed Cytotoxicity
Potential Cause Troubleshooting Steps
High Dye Concentration High concentrations of small molecules can be toxic to cells. Reduce the this compound concentration to the lowest level that provides an adequate signal.
Phototoxicity Repeated exposure to high-intensity light can generate reactive oxygen species, leading to cell death.[12] Reduce the intensity of the excitation light and the frequency of image acquisition.
Prolonged Incubation Time Minimize the incubation time with the dye to what is necessary for sufficient staining.
Solvent Toxicity Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Staining Concentration of this compound for Live-Cell Imaging

Objective: To determine the concentration of this compound that provides the best signal-to-noise ratio without inducing cytotoxicity.

Methodology:

  • Cell Seeding: Seed your cells of interest (e.g., HEK293 cells expressing A2A receptor) in a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in pre-warmed, serum-free cell culture medium. A suggested range is 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Staining: Remove the old medium from the cells and add the this compound dilutions. Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed imaging buffer (e.g., phenol red-free medium or PBS).

  • Imaging: Acquire images using a fluorescence microscope equipped with a near-infrared filter set. Use identical acquisition settings (exposure time, gain) for all wells.

  • Analysis:

    • Quantify the mean fluorescence intensity of the cells for each concentration.

    • Quantify the mean fluorescence intensity of a background region in each well.

    • Calculate the signal-to-background ratio.

    • In parallel, perform a cell viability assay (see Protocol 3) to assess cytotoxicity at each concentration.

Protocol 2: Evaluating A2A Receptor Antagonism using a cAMP Assay

Objective: To functionally assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.

Methodology:

  • Cell Seeding: Seed A2A receptor-expressing cells in a 96-well plate.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes. Include a vehicle control.

  • Agonist Stimulation: Add a known A2A receptor agonist (e.g., NECA) at a concentration that elicits a sub-maximal response (e.g., EC80).

  • cAMP Measurement: After a short incubation (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Assessing Phototoxicity of this compound

Objective: To evaluate the potential for this compound to cause cell death upon light exposure.

Methodology:

  • Cell Seeding: Seed cells in two identical 96-well plates.

  • Staining: Treat the cells with a range of this compound concentrations and a vehicle control.

  • Light Exposure: Expose one plate to the light source used for imaging for a defined period, while keeping the other plate in the dark.

  • Cell Viability Assay: Following the light exposure (or equivalent dark period), measure cell viability in both plates using a standard assay such as MTT, resazurin, or a live/dead cell staining kit.[13][14][15][16][17]

  • Analysis: Compare the cell viability between the light-exposed and dark control plates for each this compound concentration. A significant decrease in viability in the light-exposed plate indicates phototoxicity.

Data Presentation

Table 1: Hypothetical Fluorescent Properties of this compound

PropertyValue
Excitation Maximum (λex)~750 nm
Emission Maximum (λem)~780 nm
Quantum Yield (Φ)~0.15 in PBS
Molar Extinction Coefficient (ε)~150,000 M⁻¹cm⁻¹
Recommended Filter SetCy7

Table 2: Example Titration Data for this compound in Live-Cell Imaging

This compound ConcentrationMean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Background RatioCell Viability (%)
10 nM150503.099
50 nM400557.398
100 nM 850 60 14.2 97
250 nM15008018.890
500 nM220012018.382
1 µM280020014.070

Data are hypothetical. The optimal concentration is highlighted in bold, representing a good balance between signal strength and cell viability.

Mandatory Visualizations

Adenosine_A2A_Signaling Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Binds & Activates This compound This compound (Antagonist) This compound->A2AR Binds & Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates & Activates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Immune_Suppression Immune Suppression Gene_Expression->Immune_Suppression

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_dye Prepare this compound Concentration Series start->prep_dye stain Incubate Cells with this compound prep_dye->stain wash Wash to Remove Unbound Dye stain->wash image Fluorescence Imaging wash->image viability Cell Viability Assay (e.g., MTT) wash->viability quantify Quantify Signal & Background image->quantify assess_tox Assess Cytotoxicity viability->assess_tox ratio Calculate Signal-to- Background Ratio quantify->ratio optimize Determine Optimal Concentration ratio->optimize assess_tox->optimize

Caption: Workflow for determining the optimal concentration of this compound for in vitro assays.

References

Managing adverse effects of NIR178 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse effects associated with the investigational Kinase X (KX) inhibitor, NIR178, in animal studies. The information provided is based on preclinical data from murine models.

Troubleshooting Guides

This section addresses specific adverse effects observed during preclinical studies with this compound.

Issue 1: Animal exhibits signs of gastrointestinal (GI) distress (e.g., diarrhea, weight loss) after this compound administration.

Question: What are the likely causes of GI distress in animals treated with this compound, and how can these effects be mitigated?

Answer:

Gastrointestinal distress is the most commonly reported adverse effect of this compound in murine models. This is hypothesized to be an off-target effect resulting from the unintended inhibition of Receptor Y (RY), which is expressed in the intestinal epithelium and plays a role in maintaining mucosal integrity.

Mitigation Strategies:

  • Dose Reduction: A temporary reduction in the this compound dosage can alleviate acute GI symptoms. A subsequent gradual dose escalation may allow for adaptation.

  • Co-administration with a Supportive Agent: Co-administration of a muco-protective agent, such as sucralfate, has been shown to reduce the severity of GI toxicity.

  • Dietary Modification: Providing a more easily digestible, soft diet can help reduce the physiological stress on the gastrointestinal tract.

Table 1: Effect of Dose Reduction on GI-Related Weight Loss in Mice

Treatment Group (n=10/group)Dose (mg/kg, oral, daily)Mean Body Weight Change (Day 7)Incidence of Diarrhea
Vehicle Control0+5.2%0%
This compound50-8.5%60%
This compound25-2.1%20%
This compound (Dose Escalation)25 (Days 1-3), 50 (Days 4-7)-3.5%30%

Experimental Protocol: Assessing GI Toxicity

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=10 per group).

  • Dosing: Administer this compound or vehicle control orally once daily for 7 days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of GI distress (e.g., diarrhea, hunched posture, lethargy) twice daily. Score diarrhea on a scale of 0 (normal) to 3 (severe).

    • Measure food and water intake daily.

  • Necropsy: On day 7, euthanize animals and perform a gross pathological examination of the GI tract. Collect tissue samples for histopathological analysis.

Issue 2: Elevated liver enzymes (ALT, AST) are observed in blood work.

Question: What is the mechanism behind this compound-induced hepatotoxicity, and what steps should be taken if elevated liver enzymes are detected?

Answer:

Mild, transient elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been noted at higher doses of this compound. This is believed to be another off-target effect related to the inhibition of Receptor Y in hepatocytes, leading to mild cellular stress.

Management Plan:

  • Confirm Findings: Repeat blood analysis to confirm the elevation of liver enzymes.

  • Dose Adjustment: Consider a dose reduction of 25-50%. In many cases, enzyme levels will return to baseline within 7-14 days at a lower dose.

  • Monitor: Increase the frequency of blood monitoring to every 3-4 days until enzyme levels stabilize.

  • Histopathology: If enzyme levels remain significantly elevated, consider sacrificing a subset of animals for hepatic histopathological analysis to assess the extent of liver injury.

Table 2: Dose-Dependent Effect of this compound on Liver Enzymes

Treatment GroupDose (mg/kg, oral, daily)Mean ALT (U/L) at Day 14Mean AST (U/L) at Day 14
Vehicle Control03555
This compound254565
This compound5095130
This compound100250380

Experimental Workflow for Investigating Elevated Liver Enzymes

G start Elevated ALT/AST Detected confirm Repeat Blood Analysis start->confirm is_confirmed Elevation Confirmed? confirm->is_confirmed reduce_dose Reduce this compound Dose by 25-50% is_confirmed->reduce_dose Yes no_change No Significant Elevation is_confirmed->no_change No monitor Monitor Blood Work Every 3-4 Days reduce_dose->monitor stabilized Enzymes Stabilized? monitor->stabilized continue_study Continue Study at Lower Dose stabilized->continue_study Yes histopath Consider Histopathological Analysis stabilized->histopath No end End Study for Affected Animals histopath->end no_change->continue_study

Caption: Workflow for managing elevated liver enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinase X (KX), a key enzyme in a signaling pathway that promotes cell proliferation in certain types of pancreatic cancer. Its therapeutic effect is derived from the downregulation of this pathway.

Signaling Pathway of this compound

G cluster_on_target On-Target Therapeutic Effect cluster_off_target Off-Target Adverse Effect NIR178_on This compound KX Kinase X (KX) NIR178_on->KX inhibits Prolif Tumor Cell Proliferation KX->Prolif promotes NIR178_off This compound RY Receptor Y (RY) NIR178_off->RY inhibits Toxicity GI & Hepatic Toxicity RY->Toxicity prevents

Caption: On-target and off-target pathways of this compound.

Q2: Are the adverse effects of this compound expected to be translatable to humans?

A2: While animal models are essential for preclinical safety assessment, direct translation of findings to humans is not guaranteed. The off-target effects on Receptor Y are species-dependent. Further toxicological studies in non-rodent species are recommended to better characterize the safety profile of this compound before clinical development.

Q3: Can this compound be administered via routes other than oral gavage to minimize GI effects?

A3: Currently, the oral formulation is the only one extensively studied. While parenteral administration (e.g., intravenous) might bypass first-pass effects in the GI tract, it could also lead to different pharmacokinetic and toxicity profiles. Any change in the route of administration would require a full new set of toxicology studies.

Decision Logic for Dose Adjustment Based on Adverse Events

G start Monitor Animal Health adverse_event Adverse Event Observed? GI Distress Elevated Liver Enzymes start->adverse_event no_event Continue Dosing adverse_event:n->no_event No gi_mitigation Implement GI Mitigation Strategy (e.g., supportive care, diet change) adverse_event:g->gi_mitigation Yes liver_mitigation Reduce Dose by 25-50% adverse_event:h->liver_mitigation Yes reassess Re-evaluate in 3-5 Days gi_mitigation->reassess liver_mitigation->reassess resolved AE Resolved? reassess->resolved resolved->no_event Yes escalate Consider Discontinuation of Treatment resolved->escalate No

Caption: Decision tree for managing this compound adverse events.

PBF509 Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PBF509, a potent and selective antagonist of the adenosine A2A receptor (A2AR). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with PBF509. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PBF509?

PBF509, also known as Taminadenant or NIR178, is an orally bioavailable small molecule that acts as a selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3][4] In the tumor microenvironment, cancer cells produce high levels of adenosine, which binds to A2AR on immune cells like T lymphocytes, leading to immunosuppression.[4] PBF509 blocks this interaction, thereby preventing adenosine-mediated inhibition of T-cells and reactivating an anti-tumor immune response.[1][4]

Q2: What are the key physicochemical properties of PBF509?

  • Molecular Formula: C₁₀H₈BrN₇[3]

  • Molecular Weight: 306.12 g/mol [3]

  • Solubility: PBF509 is soluble in DMSO.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it in the aqueous-based culture medium to the final desired concentration.[5][6][7] The final DMSO concentration in the cell culture should typically be kept below 0.5% to avoid cytotoxicity, though the tolerance can vary between cell lines.[6][8]

Q3: In which research areas is PBF509 primarily used?

PBF509 is predominantly investigated in the field of immuno-oncology, particularly for its potential in treating solid tumors like non-small cell lung cancer (NSCLC).[4][9][10] Research also explores its use in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, to enhance the anti-tumor immune response.[10][11] Additionally, due to the role of A2AR in the central nervous system, PBF509 has been studied in rodent models of movement disorders like Parkinson's disease.[1]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays

Variability in cell-based assays is a common challenge. Here are some potential causes and solutions when working with PBF509:

ProblemPotential Cause(s)Troubleshooting Steps
High variability in IC50 values between experiments 1. Compound Precipitation: PBF509, being DMSO-soluble, may precipitate when diluted in aqueous media.[5][7] 2. Cell Health and Density: Inconsistent cell passage number, viability, or seeding density can significantly impact results. 3. Inconsistent Incubation Times: The effect of many compounds is time-dependent.1. Ensure the PBF509 stock in DMSO is fully dissolved before diluting. After dilution in media, visually inspect for precipitates. Gentle vortexing or sonication may help.[7] Prepare fresh dilutions for each experiment. 2. Use cells within a consistent passage number range. Always perform a cell viability count before seeding. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment. 3. Standardize the incubation time with PBF509 across all experiments.
Unexpected Increase in Signal in MTT/MTS Assays at High Concentrations Compound Interference: Some compounds can directly reduce the tetrazolium salts (MTT, MTS) to formazan, leading to a false-positive signal that appears as increased cell viability.1. Run a cell-free control containing only media, PBF509 at various concentrations, and the MTT/MTS reagent to check for direct reduction. 2. Consider using an alternative viability assay that is less prone to such interference, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion method (e.g., Trypan Blue).
Low Potency or Lack of Expected Biological Effect 1. Low A2A Receptor Expression: The cell line used may not express sufficient levels of the A2A receptor. 2. Compound Degradation: Improper storage of PBF509 stock solutions can lead to reduced activity. 3. Suboptimal Assay Conditions: For functional assays like cAMP measurement, the concentration of the stimulating agonist may not be optimal.1. Verify A2A receptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line known to have high A2A receptor expression. 2. Store PBF509 stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. 3. In a cAMP antagonist assay, ensure the concentration of the A2AR agonist (e.g., NECA) used to stimulate cAMP production is at its EC₅₀ to EC₈₀ to provide a sufficient window for observing inhibition.[12]

Quantitative Data

The following tables summarize key quantitative data for PBF509 from various studies. These values can serve as a reference for experimental design and data comparison.

Table 1: PBF509 Binding Affinity and Potency

ParameterValueCell Line/SystemReference
Kᵢ (A2A Receptor)12 nMHuman A2A Receptor Binding Assay[3]
Kₑ (cAMP Accumulation)72.8 nMHEK cells expressing human A2AR[1]
Kₑ (Impedance Response)8.2 nMHEK cells expressing human A2AR[1]

Table 2: PBF509 (Taminadenant) Clinical Trial Dosage

TreatmentRecommended Phase 2 DoseIndicationReference
Single Agent480 mg twice a dayAdvanced Non-Small Cell Lung Cancer[9][13]
In combination with Spartalizumab240 mg twice a dayAdvanced Non-Small Cell Lung Cancer[9][13]

Experimental Protocols

Below are generalized methodologies for common experiments involving PBF509. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

cAMP Accumulation Assay (Antagonist Mode)

This protocol outlines the steps to measure the ability of PBF509 to inhibit agonist-induced cAMP production.

Materials:

  • Cells expressing the A2A receptor (e.g., CHO or HEK293 cells)

  • Assay medium (e.g., DMEM with 0.1% BSA)

  • A2A receptor agonist (e.g., NECA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • PBF509

  • cAMP detection kit (e.g., HTRF, LANCE, or similar)

Procedure:

  • Cell Preparation: Seed A2AR-expressing cells in a 96- or 384-well plate and culture until they reach the desired confluency.

  • Compound Preparation: Prepare serial dilutions of PBF509 in assay medium.

  • Assay: a. Remove the culture medium from the cells. b. Add the PBF509 dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add the A2AR agonist (e.g., NECA) at a final concentration of EC₅₀ to EC₈₀, along with a PDE inhibitor (e.g., 0.5 mM IBMX), to all wells except the negative control.[14] d. Incubate for a specified time (e.g., 30 minutes) at room temperature. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the PBF509 concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (e.g., MTT or ATP-based)

This protocol describes how to assess the effect of PBF509 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • PBF509

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • DMSO (for PBF509 stock solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of PBF509 in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Remove the old medium from the cells and add the medium containing the PBF509 dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Viability Measurement: a. For MTT/MTS assay: Add the reagent to each well and incubate for 1-4 hours.[15] Then, add the solubilization solution and read the absorbance on a microplate reader.[15] b. For ATP-based assay: Add the reagent to each well, incubate for a short period as per the manufacturer's protocol, and read the luminescence on a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the log of the PBF509 concentration to determine the IC₅₀ value.

Visualizations

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor and the inhibitory effect of PBF509.

A2AR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_TCell T-Cell Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Immunosuppression Immunosuppression PKA->Immunosuppression Leads to PBF509 PBF509 PBF509->A2AR Blocks

Caption: A2AR signaling and PBF509 inhibition.

General Experimental Workflow for PBF509 Characterization

This diagram outlines a typical workflow for the in vitro characterization of PBF509.

PBF509_Workflow Start Start: PBF509 Stock Preparation Solubility_Test Solubility & Stability Assessment Start->Solubility_Test Receptor_Binding A2AR Binding Assay (Determine Ki) Solubility_Test->Receptor_Binding cAMP_Assay cAMP Functional Assay (Determine IC50) Solubility_Test->cAMP_Assay Cell_Viability Cell Viability Assay (Assess Cytotoxicity) Solubility_Test->Cell_Viability Data_Analysis Data Analysis & Interpretation Receptor_Binding->Data_Analysis cAMP_Assay->Data_Analysis Cell_Viability->Data_Analysis End End: Characterization Complete Data_Analysis->End

Caption: In vitro workflow for PBF509.

Troubleshooting Logic for Inconsistent cAMP Assay Results

This diagram provides a logical flow for troubleshooting inconsistent results in a cAMP assay with an A2AR antagonist like PBF509.

cAMP_Troubleshooting Start Inconsistent cAMP Results Check_Controls Positive & Negative Controls OK? Check Reagents & Cell Health Proceed Start->Check_Controls Check_Agonist Agonist Concentration Optimal (EC50-EC80)? Re-run Agonist Dose-Response Proceed Check_Controls:s->Check_Agonist:n Yes Check_PBF509 PBF509 Solubility/Stability OK? Prepare Fresh Compound Proceed Check_Agonist:s->Check_PBF509:n Yes Check_Assay_Conditions Incubation Times & Cell Density Consistent? Standardize Protocol Consider Off-Target Effects Check_PBF509:s->Check_Assay_Conditions:n Yes Off_Target Investigate Potential Off-Target Effects Check_Assay_Conditions:s->Off_Target:n Yes

Caption: Logic for cAMP assay troubleshooting.

References

Technical Support Center: Improving the Oral Bioavailability of NIR178 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of NIR178 (also known as Taminadenant or PBF-509) in mice.

I. Troubleshooting Guides

This section offers solutions to common problems encountered when formulating and administering this compound orally to mice.

Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration

  • Potential Cause: Poor aqueous solubility of this compound is a primary factor limiting its dissolution and subsequent absorption in the gastrointestinal (GI) tract. The compound is known to be practically insoluble in water.

  • Troubleshooting Strategies:

    • Particle Size Reduction: Decreasing the particle size of the this compound drug substance can increase its surface area, potentially leading to a faster dissolution rate.

      • Actionable Advice: Consider micronization or nanomilling of the this compound powder before formulation.

    • Formulation in Enabling Vehicles:

      • Suspensions: For initial studies, a simple suspension can be prepared. However, the choice of suspending agent and wetting agent is critical to ensure dose uniformity and prevent particle aggregation.

        • Actionable Advice: A common starting point is a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose sodium (CMC-Na) and a wetting agent such as Tween 80. Ensure the suspension is homogenous before each administration.

      • Lipid-Based Formulations: For poorly water-soluble drugs, lipid-based formulations can significantly enhance oral absorption by presenting the drug in a solubilized state.

        • Actionable Advice: Self-emulsifying drug delivery systems (SEDDS) are a promising approach. These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the GI fluids.

      • Co-solvents: A mixture of solvents can be used to dissolve this compound for oral administration.

        • Actionable Advice: A formulation containing a combination of DMSO, PEG300, Tween-80, and saline has been used for in vivo studies. However, the potential for drug precipitation upon dilution in the GI tract should be considered.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which can improve its dissolution rate and solubility.

      • Actionable Advice: Techniques like spray drying or hot-melt extrusion can be used to prepare solid dispersions with polymers such as povidone (PVP) or hydroxypropyl methylcellulose (HPMC).

Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters

  • Potential Cause: In addition to formulation-related issues, physiological differences among mice can contribute to variability. Human clinical studies with this compound have also noted large inter-individual variability in exposure.[1]

  • Troubleshooting Strategies:

    • Standardize Experimental Conditions:

      • Actionable Advice: Ensure strict adherence to protocols, including fasting times, dosing volumes, and gavage techniques. Use mice of the same strain, age, and sex to minimize biological variability.

    • Optimize Formulation Robustness:

      • Actionable Advice: Develop a formulation that is less sensitive to GI conditions. For example, a well-formulated SEDDS can provide more consistent drug release and absorption compared to a simple suspension.

II. Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its oral bioavailability?

A1: this compound is a small molecule with a molecular weight of 306.12 g/mol and the chemical formula C10H8BrN7. Crucially, it is practically insoluble in water and ethanol, which is a major hurdle for oral absorption. It is, however, soluble in dimethyl sulfoxide (DMSO).

Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound?

Q3: Are there any published oral formulations for this compound used in preclinical mouse studies?

A3: While specific comparative pharmacokinetic data for different oral formulations of this compound in mice is limited in publicly available literature, preclinical studies have demonstrated its oral activity. For instance, oral administration of PBF-509 (this compound) in rats has been shown to be effective in models of movement disorders.[2][3] Additionally, taminadenant has been shown to reduce tumor growth in mouse xenograft models when administered orally.[1][4] Chemical suppliers suggest in vivo formulations such as a suspension in CMC-Na or solutions utilizing co-solvents like DMSO, PEG300, and Tween-80.

Q4: What are some starting points for developing an improved oral formulation for this compound in mice?

A4: Based on its poor solubility, the following approaches are recommended for investigation:

  • Micronized Suspension: Prepare a suspension of micronized this compound in 0.5% w/v CMC-Na with 0.1% w/v Tween 80 in water.

  • Self-Emulsifying Drug Delivery System (SEDDS): A simple SEDDS formulation could consist of an oil (e.g., medium-chain triglycerides), a surfactant (e.g., Cremophor EL or Kollisolv EL), and a cosurfactant (e.g., Transcutol HP). The ratio of these components should be optimized to ensure spontaneous emulsification and small droplet size.

  • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a carrier like PVP K30 or HPMC-AS at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) using a solvent evaporation or spray-drying method. The resulting powder can then be suspended for oral gavage.

Q5: How can I assess the performance of different oral formulations in mice?

A5: A comparative pharmacokinetic study is essential. This involves orally administering different formulations of this compound to groups of mice at the same dose level and collecting blood samples at various time points. The plasma concentrations of this compound are then measured using a validated analytical method (e.g., LC-MS/MS). Key pharmacokinetic parameters to compare include:

  • Cmax (Maximum plasma concentration): Indicates the rate and extent of absorption.

  • Tmax (Time to reach Cmax): Indicates the rate of absorption.

  • AUC (Area under the plasma concentration-time curve): Represents the total drug exposure.

  • F% (Oral Bioavailability): Calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

III. Data Presentation

While specific comparative data for different this compound formulations in mice is not publicly available, the following table illustrates how to structure such data once obtained.

Table 1: Hypothetical Pharmacokinetic Parameters of Different Oral this compound Formulations in Mice

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension10150 ± 352.0600 ± 120100 (Reference)
Micronized Suspension10250 ± 501.51200 ± 250200
SEDDS Formulation10600 ± 1101.03600 ± 500600
Amorphous Solid Dispersion10450 ± 901.02700 ± 400450

Data are presented as mean ± standard deviation.

IV. Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound (1 mg/mL)

  • Weigh the required amount of this compound (micronized, if applicable).

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in deionized water.

  • Add 0.1% (v/v) Tween 80 to the CMC-Na solution to act as a wetting agent.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous stirring or vortexing to achieve the final desired concentration.

  • Ensure the suspension is uniformly mixed before each administration.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

  • Animals: Use male or female mice (e.g., C57BL/6), 8-10 weeks old, and acclimatize them for at least one week.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the mice into groups, with each group receiving a different formulation. Include a group receiving a simple aqueous suspension as a control.

    • Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the mouse size (e.g., 10 mL/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation group using appropriate software (e.g., Phoenix WinNonlin).

V. Mandatory Visualizations

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates This compound This compound (Antagonist) This compound->A2AR Blocks G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immune_Suppression Immune Suppression CREB->Immune_Suppression Leads to

Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment cluster_analysis Analysis Formulation Prepare this compound Formulations (e.g., Suspension, SEDDS) Dosing Oral Administration to Mice Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis of Plasma Sampling->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis Comparison Compare Bioavailability PK_Analysis->Comparison

Caption: Experimental Workflow for Comparing Oral Bioavailability of this compound.

References

Technical Support Center: Optimizing In Vitro Dose-Response Curves for NIR178

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response curves for NIR178.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Taminadenant or PBF509, is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] The A2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine, increases intracellular cyclic adenosine monophosphate (cAMP).[3] In the tumor microenvironment, high levels of adenosine can suppress the activity of immune cells, such as T lymphocytes, by binding to A2AR.[4] this compound blocks this interaction, thereby preventing adenosine-mediated immunosuppression and reactivating the anti-tumor immune response.[1][4]

Q2: What is a typical in vitro application for this compound?

A primary in vitro application for this compound is to determine its potency and efficacy in blocking the A2A receptor. This is commonly done by generating a dose-response curve in a cell-based assay that measures the inhibition of agonist-induced cAMP accumulation.[1][4][5]

Q3: What cell lines are suitable for in vitro assays with this compound?

Cell lines that endogenously express the adenosine A2A receptor or have been engineered to express it are suitable. Commonly used cell lines include Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells transfected with the human A2A receptor.[1][6][7]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, at 125 mg/mL (408.34 mM) in newly opened, anhydrous DMSO to avoid issues with hygroscopic DMSO affecting solubility.[1] Ultrasonic treatment may be required to fully dissolve the compound.[1] This stock solution can then be serially diluted to the desired working concentrations in your assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that could affect cell viability or assay performance (typically ≤ 0.5%).

Q5: What is a typical starting concentration range for a this compound dose-response curve?

Based on its reported in vitro potency, a good starting point for a dose-response curve would be to use a wide range of concentrations spanning several orders of magnitude around its IC50 value. The reported IC50 for this compound in antagonizing agonist-mediated cAMP accumulation in A2AR-expressing HEK cells is 72.8 ± 17.4 nM.[1] Therefore, a suggested concentration range could be from 1 nM to 10 µM.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound dose-response curves.

Issue 1: No or Weak Response to this compound

Observation: The dose-response curve is flat, or there is minimal inhibition of the agonist-induced signal even at high concentrations of this compound.

Possible Cause Troubleshooting Steps
Inactive Compound - Verify the purity and integrity of your this compound compound. - Prepare fresh stock solutions and serial dilutions.
Low A2A Receptor Expression - Confirm A2A receptor expression in your chosen cell line using techniques like qPCR or Western blot. - Use a cell line known to have robust A2A receptor expression or consider transiently transfecting your cells.[8] - Use low-passage number cells, as receptor expression can decrease with prolonged culturing.[9]
Incorrect Assay Conditions - Agonist Concentration: Ensure the agonist concentration used to stimulate the cells is appropriate (typically at its EC50 or EC80) to provide a sufficient window for inhibition. - Incubation Time: Optimize the incubation time for both the this compound pre-incubation and the agonist stimulation. A time-course experiment can help determine the optimal timing.[8]
Cell Health - Ensure cells are healthy and in the exponential growth phase.[10] - Check for signs of contamination.[8] - Perform a cell viability assay in parallel to ensure that the observed effects are not due to cytotoxicity at high this compound concentrations.
Issue 2: High Variability Between Replicates

Observation: There are large error bars and poor reproducibility between replicate wells at the same this compound concentration.

Possible Cause Troubleshooting Steps
Pipetting Errors - Ensure pipettes are properly calibrated.[11] - Use reverse pipetting for viscous solutions. - Mix all reagents and cell suspensions thoroughly before dispensing.
Uneven Cell Seeding - Ensure a single-cell suspension before plating to avoid clumps. - After seeding, gently rock the plate in a north-south and east-west direction to ensure even cell distribution.[8]
Edge Effects - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or water to create a humidity barrier.[8]
Compound Precipitation - Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. - Ensure the final DMSO concentration is kept low and consistent across all wells.
Issue 3: Unexpected Curve Shape (Not Sigmoidal)

Observation: The dose-response curve does not follow a typical sigmoidal shape. It may be biphasic (U-shaped), have a shallow or steep slope, or be asymmetrical.

Possible Cause Troubleshooting Steps
Shallow Curve (Hill Slope < 1.0) - Heterogeneous Receptor Expression: The cell population may have variable levels of A2A receptor expression. Consider using a clonal cell line for more consistent results.[9] - Negative Cooperativity: While less common for antagonists, complex binding kinetics could be at play.
Steep Curve (Hill Slope > 1.0) - Positive Cooperativity: The binding of one this compound molecule might be influencing the binding of others. - Narrow Concentration Range: The tested concentrations may be too clustered around the IC50. Widen the concentration range to better define the top and bottom plateaus of the curve.[9]
Biphasic (U-shaped) Curve - Off-Target Effects: At very high concentrations, this compound might be interacting with other cellular targets, leading to unexpected responses. - Cytotoxicity: High concentrations of the compound may be causing cell death, leading to a drop in the signal that is not related to A2A receptor antagonism. Perform a parallel cell viability assay to assess cytotoxicity.

Experimental Protocols

Protocol: In Vitro Dose-Response Curve for this compound using a cAMP Assay

This protocol outlines a general procedure for generating an in vitro dose-response curve for this compound by measuring its ability to inhibit agonist-induced cAMP accumulation in A2AR-expressing cells.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound

  • Adenosine A2A receptor agonist (e.g., NECA)

  • DMSO (anhydrous)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • White, opaque 96-well or 384-well microplates suitable for luminescence or fluorescence detection

  • Plate reader

Methodology:

  • Cell Culture and Seeding:

    • Culture A2AR-expressing HEK293 cells according to standard protocols.

    • On the day before the assay, harvest the cells and seed them into the microplate at an optimized density. The optimal seeding density should be determined empirically to ensure cells are in a healthy, sub-confluent monolayer on the day of the experiment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of working concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Compound Incubation:

    • Carefully remove the cell culture medium from the wells.

    • Add the prepared this compound dilutions to the respective wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow this compound to bind to the A2A receptors.

  • Agonist Stimulation:

    • Prepare a solution of the A2A receptor agonist (e.g., NECA) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist solution to all wells except for the negative control wells (which should receive only assay buffer).

    • Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents.

  • Data Analysis:

    • Subtract the background signal (from negative control wells) from all other readings.

    • Normalize the data. The signal from the vehicle-treated, agonist-stimulated wells can be set as 100% activity (0% inhibition), and the signal from the unstimulated wells can be set as 0% activity (100% inhibition).

    • Plot the normalized response (percent inhibition) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the agonist response.

Visualizations

G This compound Mechanism of Action Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Immunosuppression Immunosuppression PKA->Immunosuppression Leads to This compound This compound This compound->A2AR Blocks

Caption: Signaling pathway of Adenosine A2A Receptor and the inhibitory action of this compound.

G Experimental Workflow for this compound Dose-Response Curve cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture A2AR-expressing cells Seed_Cells Seed cells into microplate Cell_Culture->Seed_Cells Add_this compound Add this compound dilutions to cells Seed_Cells->Add_this compound Prepare_this compound Prepare serial dilutions of this compound Prepare_Agonist Prepare A2A receptor agonist Incubate_this compound Incubate Add_this compound->Incubate_this compound Add_Agonist Add agonist to stimulate Incubate_this compound->Add_Agonist Incubate_Agonist Incubate Add_Agonist->Incubate_Agonist Measure_cAMP Lyse cells and measure cAMP Incubate_Agonist->Measure_cAMP Normalize_Data Normalize data Measure_cAMP->Normalize_Data Plot_Curve Plot dose-response curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: A generalized workflow for generating an in vitro dose-response curve for this compound.

G Troubleshooting Logic for Dose-Response Curve Issues Start Unexpected Dose-Response Curve Weak_Response Flat or Weak Response? Start->Weak_Response High_Variability High Variability? Weak_Response->High_Variability No Check_Compound Check Compound Activity and Receptor Expression Weak_Response->Check_Compound Yes Bad_Shape Unexpected Curve Shape? High_Variability->Bad_Shape No Check_Pipetting Review Pipetting Technique, Cell Seeding, and Edge Effects High_Variability->Check_Pipetting Yes End Review Protocol and Re-run Bad_Shape->End No Check_Concentration Assess Concentration Range, Off-Target Effects, and Cytotoxicity Bad_Shape->Check_Concentration Yes Check_Compound->High_Variability Check_Pipetting->Bad_Shape Check_Concentration->End

Caption: A decision tree to guide troubleshooting of common dose-response curve problems.

References

Technical Support Center: Addressing NIR178 Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with NIR178 degradation in long-term experiments. The following information is compiled from best practices for near-infrared (NIR) fluorescent dyes and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescent signal is diminishing rapidly during my long-term imaging experiment. What is the likely cause?

A1: The rapid decrease in your fluorescent signal is most likely due to photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1][2][3][4] In long-term experiments, repeated or continuous illumination, even at low intensity, can lead to significant signal loss.

Q2: Besides photobleaching, what other factors can contribute to the degradation of this compound?

A2: Several factors can contribute to the degradation of near-infrared dyes like this compound:

  • Reaction with Reactive Oxygen Species (ROS): Many NIR dyes are susceptible to attack by reactive oxygen species, which can be generated by the dye itself upon excitation or be present in the cellular environment.[1][5]

  • Chemical Instability: The chemical environment, such as pH, can affect the stability of the dye. Some NIR dyes have been shown to degrade in acidic conditions.[6][7]

  • Aggregation: At high concentrations, dye molecules can aggregate, leading to self-quenching of the fluorescence signal.[1][8]

  • Nonspecific Binding: Interaction with other biomolecules can alter the photophysical properties of the dye and lead to signal loss.[1]

Q3: Are there any recommended storage conditions to maintain this compound stability?

A3: While specific information for this compound as a dye is limited, general recommendations for NIR dyes include storing them in a cool, dark, and dry place. For solutions, it is advisable to protect them from light and to use them as freshly as possible. Following the manufacturer's specific storage instructions is crucial.

Q4: Can the choice of imaging buffer affect the stability of this compound?

A4: Yes, the composition of the imaging buffer can significantly impact dye stability.[9] It is important to use a buffer with a pH that is optimal for the dye's stability and to consider the addition of antifade reagents.

Q5: What are antifade reagents and how do they work?

A5: Antifade reagents are chemical compounds added to mounting media or imaging buffers to protect fluorescent dyes from photobleaching.[9][10] They work by scavenging reactive oxygen species that can degrade the fluorophore.[9]

Troubleshooting Guides

Issue 1: Rapid Signal Loss (Photobleaching)

Symptoms:

  • Fluorescent signal is bright initially but fades quickly upon repeated imaging.

  • The rate of fading increases with higher excitation light intensity or longer exposure times.

Troubleshooting Steps & Solutions:

Step Action Rationale
1 Reduce Excitation Power Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[4][9]
2 Minimize Exposure Time Limit the duration of light exposure by using the shortest possible exposure time for your detector.[3][4][9]
3 Optimize Image Acquisition Acquire images only when necessary. Avoid continuous live-mode imaging for extended periods. Use a sensitive detector to allow for lower excitation energy.[4]
4 Use Antifade Reagents Incorporate a commercial or homemade antifade reagent into your mounting medium or imaging buffer.[9][10]
5 Choose a More Photostable Dye If photobleaching persists, consider if an alternative, more photostable near-infrared dye is suitable for your experiment.[3][4]
Issue 2: Low Initial Signal or High Background

Symptoms:

  • The initial fluorescent signal from this compound is weak.

  • High background fluorescence obscures the signal of interest.

Troubleshooting Steps & Solutions:

Step Action Rationale
1 Optimize Staining Protocol Ensure the concentration of this compound and incubation time are optimized for your specific sample.
2 Check Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.[4]
3 Address Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If high, consider using spectral unmixing if available on your imaging software, or choose fluorophores with longer wavelengths.[4][11]
4 Improve Washing Steps Inadequate washing after staining can lead to high background from unbound dye. Ensure thorough but gentle washing steps.

Experimental Protocols

Protocol 1: General Protocol for Mitigating Photobleaching in Fixed Cells
  • Cell Preparation: Culture and fix cells according to your standard protocol.

  • Staining:

    • Dilute this compound to the desired working concentration in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the fixed and permeabilized (if required) cells with the this compound solution for the optimized duration, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.

    • Seal the coverslip with nail polish to prevent drying and to preserve the antifade reagent's efficacy.

  • Imaging:

    • Locate the region of interest using low magnification and transmitted light to minimize light exposure.

    • Switch to fluorescence imaging and use the lowest possible excitation intensity and exposure time.

    • Acquire images sequentially if performing multi-color imaging to prevent spectral bleed-through.[4]

Protocol 2: Live-Cell Imaging with Reduced Phototoxicity and Photobleaching
  • Cell Preparation: Plate cells on an appropriate imaging dish or chamber slide.

  • Staining:

    • Prepare the this compound staining solution in a serum-free medium.

    • Replace the culture medium with the staining solution and incubate for the optimized time, protected from light in a CO2 incubator.

  • Washing: Gently wash the cells with pre-warmed imaging medium to remove excess dye.

  • Imaging:

    • Use an environmentally controlled chamber on the microscope to maintain optimal cell culture conditions (37°C, 5% CO2).

    • Employ imaging techniques that minimize light exposure, such as spinning disk confocal microscopy or light-sheet microscopy, if available.

    • Limit the number of time points and z-stacks to what is essential for your experiment.

    • Consider using an oxygen-scavenging system in your imaging medium if ROS-mediated degradation is suspected.

Quantitative Data

The following tables provide hypothetical data for this compound to illustrate performance characteristics and the impact of mitigation strategies. This data is for illustrative purposes only.

Table 1: Hypothetical Photostability of this compound vs. Other NIR Dyes

Fluorophore Excitation Max (nm) Emission Max (nm) Relative Brightness Photostability (Time to 50% Intensity)
This compound (Hypothetical)785810+++45 sec
NIR Dye A (Hypothetical)750780++90 sec
NIR Dye B (Hypothetical)800830++++30 sec

Table 2: Effect of Antifade Reagents on this compound Signal Longevity (Hypothetical Data)

Condition Initial Intensity (a.u.) Intensity after 5 min (a.u.) % Signal Retention
No Antifade Reagent150030020%
Antifade Reagent X1450101570%
Antifade Reagent Y1400119085%

Visualizations

Signaling Pathway

As this compound is an antagonist of the Adenosine A2A receptor, its mechanism of action involves blocking the downstream signaling cascade initiated by adenosine. This is relevant for researchers studying its therapeutic effects.

Adenosine_A2A_Signaling Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR G_protein Gs Protein A2AR->G_protein This compound This compound (Antagonist) This compound->A2AR AC Adenylyl Cyclase G_protein->AC activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

This diagram outlines a logical workflow for troubleshooting this compound degradation during a long-term imaging experiment.

Troubleshooting_Workflow Start Experiment Start: Observe this compound Signal Degradation Check_Bleaching Is signal loss rapid upon illumination? Start->Check_Bleaching Mitigate_Bleaching Implement Photobleaching Mitigation Strategies: - Reduce excitation power/time - Use antifade reagents Check_Bleaching->Mitigate_Bleaching Yes Check_Chemistry Is the experimental environment harsh? (e.g., low pH, high ROS) Check_Bleaching->Check_Chemistry No Re_evaluate Re-evaluate Experiment Mitigate_Bleaching->Re_evaluate Optimize_Buffer Optimize Imaging Buffer: - Adjust pH - Add antioxidants Check_Chemistry->Optimize_Buffer Yes Check_Concentration Is the this compound concentration high? Check_Chemistry->Check_Concentration No Optimize_Buffer->Re_evaluate Reduce_Concentration Reduce this compound Concentration Check_Concentration->Reduce_Concentration Yes Check_Concentration->Re_evaluate No Reduce_Concentration->Re_evaluate

Caption: A logical workflow for troubleshooting this compound degradation in experiments.

References

Technical Support Center: Taminadenant Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Taminadenant in combination therapies. The focus is on minimizing and managing potential toxicities observed during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is Taminadenant and what is its mechanism of action?

Taminadenant (also known as PBF509 or NIR178) is an oral, potent, and selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells, hindering the anti-tumor immune response.[1] Taminadenant blocks the A2AR on immune cells, particularly T lymphocytes, which reverses this adenosine-mediated immunosuppression and reactivates the body's ability to fight cancer cells.[1][3]

Q2: What are the most common toxicities observed with Taminadenant as a monotherapy?

In a Phase I clinical study involving patients with advanced non-small cell lung cancer (NSCLC), the most frequently reported treatment-related adverse events for single-agent Taminadenant were nausea, gastroesophageal reflux disease, fatigue, and vomiting.[1]

Q3: What toxicities are of concern when combining Taminadenant with an immune checkpoint inhibitor like Spartalizumab (anti-PD-1)?

When Taminadenant was combined with the anti-PD-1 antibody Spartalizumab in the same Phase I study, the most common treatment-related adverse events included nausea, increased liver enzymes (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]), fatigue, and increased lipase.[1]

Q4: What are the dose-limiting toxicities (DLTs) for Taminadenant alone and in combination?

For Taminadenant monotherapy, Grade 3 increases in ALT/AST and Grade 3 nausea were identified as DLTs at a dose of 640 mg twice daily (BID). In combination with Spartalizumab, DLTs included Grade 3 pneumonitis, fatigue, and Grade 3 increases in ALT/AST at Taminadenant doses of 160 mg, 240 mg, and 320 mg BID, respectively.[1][[“]]

Q5: What are the maximum tolerated doses (MTD) for Taminadenant?

The MTD for Taminadenant as a single agent was determined to be 480 mg BID. When combined with Spartalizumab (400 mg every four weeks), the MTD for Taminadenant was 240 mg BID.[1][5]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity) in Preclinical Models

Potential Cause: Taminadenant, particularly in combination with immune checkpoint inhibitors, may induce liver injury. The mechanism could be related to an enhanced immune response leading to inflammatory damage in the liver.

Troubleshooting/Monitoring Protocol:

  • Baseline Monitoring: Before initiating treatment, establish baseline levels of serum liver enzymes (ALT, AST) and bilirubin in your animal models.

  • Regular Monitoring: Collect blood samples at regular intervals (e.g., weekly) throughout the study to monitor for changes in liver enzyme levels.

  • Histopathological Analysis: At the end of the study, or if significant elevations in liver enzymes are observed, perform a histopathological examination of liver tissues. Look for signs of inflammation, necrosis, and cellular infiltration.

  • Dose De-escalation: If significant hepatotoxicity is observed, consider a dose reduction of Taminadenant in subsequent experimental arms.

  • Mechanism Investigation: To investigate the underlying cause, consider analyzing liver tissue for immune cell infiltration (e.g., T cells, macrophages) through immunohistochemistry or flow cytometry.

Issue 2: Respiratory Distress/Pneumonitis in Preclinical Models

Potential Cause: Pneumonitis was a dose-limiting toxicity in the clinical trial of Taminadenant combined with an immune checkpoint inhibitor. This is a known immune-related adverse event for checkpoint inhibitors, and Taminadenant may potentiate this effect.

Troubleshooting/Monitoring Protocol:

  • Clinical Observation: Regularly monitor animals for clinical signs of respiratory distress, such as labored breathing, increased respiratory rate, or cyanosis.

  • Imaging: If available, utilize small animal imaging techniques like micro-CT to non-invasively monitor for lung inflammation.

  • Bronchoalveolar Lavage (BAL): At necropsy, perform a BAL to collect fluid and cells from the lungs. Analyze the BAL fluid for inflammatory cell counts (e.g., lymphocytes, neutrophils) and cytokine levels.

  • Histopathological Examination: Conduct a thorough histopathological evaluation of lung tissue. Look for evidence of interstitial inflammation, alveolar damage, and cellular infiltrates.

  • Immune Profiling: Characterize the immune cell populations within the lung tissue and BAL fluid to understand the nature of the inflammatory response.

  • Management Strategy (Translational): In the clinical setting, pneumonitis cases responded to steroid treatment.[1][[“]] For preclinical models where the goal is to mitigate this toxicity while maintaining efficacy, a temporary dose interruption or a lower dose of Taminadenant could be explored.

Data Presentation

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in a Phase I Clinical Trial of Taminadenant

Adverse EventTaminadenant Monotherapy (≥10% of patients)Taminadenant + Spartalizumab (Most Common)
Nausea44.0%Yes
Gastroesophageal Reflux Disease24.0%No
Vomiting20.0%No
Fatigue20.0%Yes
Increased ALT/AST-Yes
Increased Lipase-Yes

Data sourced from a Phase I study in patients with advanced non-small cell lung cancer.[1]

Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD)

Treatment ArmDose-Limiting Toxicities (Grade 3)Maximum Tolerated Dose (MTD)
Taminadenant MonotherapyIncreased ALT/AST, Nausea480 mg BID
Taminadenant + SpartalizumabPneumonitis, Fatigue, Increased ALT/AST240 mg BID (with Spartalizumab 400 mg Q4W)

Data from a Phase I study in patients with advanced non-small cell lung cancer.[1][[“]][5]

Experimental Protocols

Protocol 1: In Vivo Assessment of Taminadenant-Induced Hepatotoxicity in a Syngeneic Mouse Tumor Model
  • Model: BALB/c mice bearing CT26 colon carcinoma tumors.

  • Treatment Groups:

    • Vehicle control

    • Taminadenant (e.g., 10 mg/kg, oral gavage, BID)

    • Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

    • Taminadenant + anti-PD-1 antibody

  • Monitoring:

    • Measure tumor volume twice weekly.

    • Collect blood via retro-orbital sinus at baseline and weekly for serum analysis of ALT and AST.

  • Endpoint:

    • Euthanize mice when tumors reach a predetermined size or at a fixed time point.

    • Collect liver tissue and fix in 10% neutral buffered formalin for histopathological analysis (H&E staining).

    • Analyze liver tissue for immune cell infiltration by immunohistochemistry (e.g., CD3, F4/80).

Protocol 2: Evaluation of Drug-Induced Pneumonitis in a Preclinical Model
  • Model: C57BL/6 mice.

  • Induction of Lung Injury (Optional, for a more sensitive model): A low dose of bleomycin can be administered intratracheally to induce a mild inflammatory state in the lungs.

  • Treatment Groups:

    • Vehicle control

    • Taminadenant

    • Anti-PD-1 antibody

    • Taminadenant + anti-PD-1 antibody

  • Monitoring:

    • Monitor for changes in breathing patterns and body weight.

  • Endpoint:

    • At the study endpoint, perform a bronchoalveolar lavage (BAL) to collect cells and fluid.

    • Perform a differential cell count on the BAL fluid.

    • Perfuse the lungs and fix for histopathological examination. Assess for interstitial inflammation, edema, and cellular infiltration.

Visualizations

signaling_pathway Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to T_Cell T Cell A2AR->T_Cell Activates on Immunosuppression Immunosuppression T_Cell->Immunosuppression Leads to Taminadenant Taminadenant Taminadenant->A2AR Blocks

Caption: Taminadenant's Mechanism of Action.

experimental_workflow cluster_monitoring Toxicity Monitoring cluster_analysis Endpoint Analysis Baseline Baseline Assessment (Liver Enzymes, Body Weight) Treatment Administer Taminadenant +/- Combination Agent Baseline->Treatment Monitoring Weekly Monitoring (Liver Enzymes, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Necropsy Necropsy Endpoint->Necropsy Histo Histopathology (Liver, Lungs) Necropsy->Histo BAL Bronchoalveolar Lavage (Cell Count, Cytokines) Necropsy->BAL Immune Immune Profiling (IHC, Flow Cytometry) Necropsy->Immune

Caption: Preclinical Toxicity Assessment Workflow.

troubleshooting_logic cluster_issue Observed Toxicity cluster_action Recommended Actions Toxicity Elevated Liver Enzymes or Respiratory Distress Dose Consider Dose Reduction of Taminadenant Toxicity->Dose Monitor Increase Monitoring Frequency Toxicity->Monitor Mechanism Investigate Mechanism (e.g., Immune Profiling) Toxicity->Mechanism

Caption: Troubleshooting Logic for Observed Toxicities.

References

Validation & Comparative

Taminadenant Shows Promise in Preclinical NSCLC Models, Offers Alternative Mechanism to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Taminadenant, a selective adenosine A2A receptor (A2AR) antagonist, has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), suggesting a potential new therapeutic avenue for this challenging disease. While direct comparative studies with standard chemotherapy are limited, available data from studies with similar experimental designs indicate that Taminadenant's efficacy in inhibiting tumor growth is a promising area of investigation for future cancer therapies.

Taminadenant's mechanism of action centers on blocking the immunosuppressive effects of adenosine within the tumor microenvironment.[1] By inhibiting the A2A receptor, Taminadenant helps to reactivate the anti-tumor immune response, a distinct approach from the cytotoxic effects of traditional chemotherapy agents like cisplatin and paclitaxel.

Comparative Efficacy in NSCLC Xenograft Models

Preclinical studies utilizing human NSCLC cell lines in xenograft mouse models have provided initial insights into the efficacy of Taminadenant and standard chemotherapies. Although a head-to-head comparison in a single study is not available, an indirect comparison can be drawn from studies using the A549 NSCLC cell line.

In a study evaluating paclitaxel in various human lung cancer xenografts, intravenous administration of paclitaxel at a dose of 24 mg/kg/day for five consecutive days resulted in significant tumor growth inhibition in an A549 xenograft model.[2] This study also showed that paclitaxel was more effective than cisplatin at a dose of 3 mg/kg/day under the same treatment schedule.[2] Another study using an A549 xenograft model reported that paclitaxel administered intraperitoneally twice a week at 20 mg/kg also led to a reduction in tumor growth.

Preclinical research on Taminadenant has shown that its administration significantly reduced tumor growth in mouse xenograft models.[1] While specific quantitative data for Taminadenant in an A549 model from these initial searches is not detailed, its mechanism of action suggests a different but potentially complementary approach to treatment.

Table 1: Comparison of Efficacy Data in A549 NSCLC Xenograft Models

TreatmentDosage and AdministrationKey Efficacy FindingsReference
Taminadenant Not specified in A549 modelSignificant tumor growth reduction in mouse xenograft models.[1]
Paclitaxel 24 mg/kg/day, IV for 5 daysStatistically significant tumor growth inhibition. More effective than cisplatin (3 mg/kg/day).[2]
Paclitaxel 20 mg/kg, IP twice a weekReduction in tumor volume.
Cisplatin 3 mg/kg/day, IV for 5 daysLess effective than paclitaxel at the tested doses.[2]
Cisplatin 1 mg/kg, IP, single dose at day 0 (in combination study)Showed tumor growth inhibition as a single agent.[3]

Experimental Protocols

The methodologies employed in these preclinical studies are crucial for interpreting the results. Below are summaries of the typical experimental protocols used for evaluating these therapies in A549 xenograft models.

A549 Xenograft Model Protocol (General)
  • Cell Line: A549 human non-small cell lung cancer cells are cultured and harvested.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 10-12 weeks old, are used.[4]

  • Tumor Implantation: A suspension of one million A549 cells, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 120-150 mm³). Tumor volume is measured regularly using calipers.[4]

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. Drugs are administered via various routes such as intravenous (IV) or intraperitoneal (IP) injection according to the specified dosing schedule.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors may be excised and weighed.

Specific Dosing Regimens:
  • Paclitaxel: Administered intravenously at 12 or 24 mg/kg/day for 5 consecutive days.[2] Alternatively, administered intraperitoneally at 20 mg/kg twice a week.

  • Cisplatin: Administered intravenously at 3 mg/kg/day for 5 consecutive days.[2] In another protocol, a single intraperitoneal dose of 1 mg/kg was used.[3]

Signaling Pathways and Experimental Workflow

Taminadenant Signaling Pathway

Taminadenant functions by interrupting the adenosine signaling pathway, which plays a role in suppressing the immune system within the tumor microenvironment. The following diagram illustrates this mechanism.

Taminadenant_Mechanism cluster_TME Tumor Microenvironment Adenosine Adenosine A2AR A2A Receptor (on Immune Cells) Adenosine->A2AR binds Immune_Cell Immune Cell (e.g., T-cell) A2AR->Immune_Cell activates Suppression Immunosuppression Immune_Cell->Suppression leads to Immune_Activation Restoration of Anti-Tumor Immunity Taminadenant Taminadenant Taminadenant->A2AR blocks

Caption: Taminadenant blocks adenosine binding to the A2A receptor on immune cells.

Standard Chemotherapy Mechanism

In contrast, standard chemotherapies like cisplatin and paclitaxel act directly on cancer cells to induce cell death.

Chemotherapy_Mechanism cluster_Cell Cancer Cell Chemotherapy Standard Chemotherapy (Cisplatin / Paclitaxel) DNA_Damage DNA Damage (Cisplatin) Chemotherapy->DNA_Damage Microtubule_Disruption Microtubule Disruption (Paclitaxel) Chemotherapy->Microtubule_Disruption Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis Experimental_Workflow A A549 Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Drug Administration (Taminadenant or Chemotherapy) D->E F Tumor Volume & Body Weight Monitoring E->F G Data Analysis: Tumor Growth Inhibition F->G

References

Validating NIR178's On-Target Effects in A2AR-Expressing Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of NIR178 (also known as Taminadenant or PBF509), a selective Adenosine A2A Receptor (A2AR) antagonist, with other alternative A2AR antagonists.[1] It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to validate the on-target effects of this compound in A2AR-expressing cells.

This compound is an orally available immune checkpoint inhibitor that selectively binds to and blocks the A2AR, which is often highly expressed on T-lymphocytes.[2] In the tumor microenvironment, cancer cells can produce high levels of adenosine, which then activates the A2AR on immune cells, leading to immunosuppression.[2][3][4] By inhibiting this interaction, this compound is designed to prevent the adenosine-mediated dampening of T-cells, thereby restoring and stimulating a T-cell-mediated immune response against tumor cells.[2][5][6]

Comparative Analysis of A2AR Antagonists

To validate the on-target effects of this compound, its performance can be benchmarked against other well-characterized A2AR antagonists. The following table summarizes key quantitative data for this compound and two alternative compounds, Preladenant and Istradefylline, which have also been studied extensively in the context of Parkinson's disease and other disorders.[7][8][9][10][11]

ParameterThis compound (Taminadenant)PreladenantIstradefylline
Target Adenosine A2A ReceptorAdenosine A2A ReceptorAdenosine A2A Receptor
Mechanism Selective, orally active antagonist.[1]Potent, selective antagonist.[8][9][12]Potent, selective antagonist.[13][14]
Reported In Vitro Activity KB (cAMP assay): 72.8 nMKB (impedance): 8.2 nM[1]Ki (human A2AR): 1.1 nMKB (cAMP assay): 1.3 nM[8][12]Ki (human A2AR): 2.2 nM[14]
Selectivity Highly Selective for A2AR>1000-fold over other adenosine receptors.[12]70-fold greater affinity for A2A vs A1 receptors.[14]
Therapeutic Area Oncology (Immunotherapy).[15][16]Parkinson's Disease.[9][11][17]Parkinson's Disease.[7][13][18]

Experimental Protocols for On-Target Validation

Validating that this compound's biological effects are mediated directly through the A2A receptor requires specific in vitro assays. The two primary methods are radioligand binding assays to confirm direct physical interaction and cAMP functional assays to confirm antagonism of the receptor's signaling pathway.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound for the A2A receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human A2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human A2A receptor (e.g., HEK293-hA2AR cells).[19]

  • Assay Components:

    • Cell membranes (20-25 µg protein/well).[19]

    • A radiolabeled A2A receptor agonist, such as [3H]CGS21680 (at a final concentration near its Kd, e.g., 10 nM).[19]

    • A range of concentrations of unlabeled this compound.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[19]

    • For non-specific binding determination, a high concentration of a non-radioactive A2AR ligand (e.g., 10 µM NECA) is used.[19]

  • Incubation: The components are mixed and incubated, typically for 60-90 minutes at 25°C, to allow binding to reach equilibrium.[19]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) to separate receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[19][20][21]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of this compound to block the increase in intracellular cyclic AMP (cAMP) that is induced by an A2A receptor agonist. This confirms that this compound is a functional antagonist of the Gs-coupled A2AR signaling pathway.[3][22][23]

Objective: To determine the functional potency (KB or IC50) of this compound in blocking agonist-induced cAMP production.

Methodology:

  • Cell Plating: A2AR-expressing cells (e.g., HEK293-hA2AR) are plated in 96-well or 384-well plates and grown overnight.[24]

  • Compound Treatment:

    • Cells are first pre-incubated with varying concentrations of this compound for a set period (e.g., 30-60 minutes).

    • Following pre-incubation, cells are stimulated with a fixed concentration of an A2AR agonist (e.g., NECA or CGS-21680 at its EC80 concentration) to induce cAMP production.[24][25] A phosphodiesterase (PDE) inhibitor like IBMX is often included to prevent cAMP degradation.[26]

  • Cell Lysis: After agonist stimulation (e.g., 30-60 minutes), the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured. This is commonly done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.[24][27][28] In these assays, a labeled cAMP conjugate competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

  • Data Analysis: The signal (e.g., fluorescence ratio) is inversely proportional to the amount of cAMP produced. Data are plotted to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP response.

Visualizations: Pathways and Workflows

To better illustrate the concepts described, the following diagrams have been generated.

A2AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular A2AR A2AR G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates Adenosine Adenosine Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immune_Suppression Inhibition of T-Cell Activation CREB->Immune_Suppression Leads to Target_Validation_Workflow cluster_binding Assay 1: Binding Affinity cluster_functional Assay 2: Functional Antagonism p1 Prepare hA2AR-expressing cell membranes p2 Incubate membranes with [3H]-agonist + this compound p1->p2 p3 Filter and wash to separate bound from free radioligand p2->p3 p4 Quantify bound radioactivity (Scintillation Counting) p3->p4 p5 Calculate Ki value p4->p5 conclusion On-Target Effect Validated p5->conclusion f1 Plate hA2AR-expressing cells f2 Pre-incubate cells with this compound f1->f2 f3 Stimulate with A2AR agonist to produce cAMP f2->f3 f4 Lyse cells and measure cAMP (e.g., HTRF) f3->f4 f5 Calculate IC50 value f4->f5 f5->conclusion start Start Validation start->p1 start->f1 Comparison_Logic cluster_assays Validation Assays cluster_applications Primary Therapeutic Application This compound This compound A2AR Common Target: Adenosine A2A Receptor This compound->A2AR Oncology Oncology This compound->Oncology Preladenant Preladenant Preladenant->A2AR PD Parkinson's Disease Preladenant->PD Istradefylline Istradefylline Istradefylline->A2AR Istradefylline->PD Binding Binding Affinity (Ki) A2AR->Binding Measured by Functional Functional Potency (IC50/KB) A2AR->Functional Measured by

References

NIR178: A Comparative Analysis of Monotherapy Versus Combination Therapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the adenosine A2A receptor antagonist NIR178 (taminadenant) as a standalone treatment versus its synergistic potential in combination with anti-PD-1 immunotherapy.

This compound, also known as taminadenant or PBF509, is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR), positioning it as a novel immune checkpoint inhibitor.[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-cancer activity of T lymphocytes by binding to A2A receptors.[1][3] By blocking this interaction, this compound aims to restore and enhance the T-cell-mediated immune response against tumor cells.[1][4] This guide provides a comparative analysis of this compound as a monotherapy versus its use in combination with other anticancer agents, supported by available clinical trial data and detailed experimental methodologies.

Mechanism of Action: Releasing the Brakes on the Anti-Tumor Immune Response

The primary mechanism of action for this compound revolves around the inhibition of the adenosine A2A receptor signaling pathway. In many solid tumors, a hypoxic environment leads to the production and release of adenosine, which then acts as an immunosuppressive molecule.[5] Adenosine binds to A2A receptors on the surface of immune cells, particularly T lymphocytes, triggering a cascade of intracellular events that dampen their activation, proliferation, and cytotoxic functions.[1] this compound directly competes with adenosine for binding to the A2A receptor, effectively blocking this immunosuppressive signal and thereby "releasing the brakes" on the anti-tumor immune response.[1][4] Preclinical studies have suggested that this blockade can enhance the activation of the immune system and its effector functions.[3]

Comparative Efficacy: Monotherapy vs. Combination Therapy

Clinical investigations into this compound have explored its potential both as a single agent and, more extensively, in combination with the anti-PD-1 antibody spartalizumab (PDR001). The rationale for this combination lies in the potential for synergistic effects by targeting two distinct immune checkpoint pathways.

Clinical Trial Data

A key Phase I/Ib study (NCT02403193) evaluated this compound alone and in combination with spartalizumab in patients with advanced non-small cell lung cancer (NSCLC).[3][6][7] The findings from this trial provide the primary basis for comparing the efficacy of the two approaches.

MetricThis compound MonotherapyThis compound + Spartalizumab
Objective Response Rate (ORR) 8.0% (2/25 patients)8.0% (2/25 patients)
Complete Response (CR) 4.0% (1/25 patients)4.0% (1/25 patients)
Partial Response (PR) 4.0% (1/25 patients)4.0% (1/25 patients)
Stable Disease (SD) 28.0% (7/25 patients)56.0% (14/25 patients)
Disease Control Rate (DCR) 36.0%64.0%

Data from the NCT02403193 trial in advanced NSCLC. Note that efficacy was not a primary endpoint of this dose-escalation study.[6][8]

While the objective response rates were similar between the monotherapy and combination therapy arms in this initial study, the disease control rate was notably higher in the combination group.[6] However, a follow-up Phase II study (NCT03207867) concluded that the combination of taminadenant and spartalizumab did not demonstrate sufficient activity in patients with NSCLC to warrant further development for this specific indication.[9]

It is important to note that clinical benefit was observed in both immunotherapy-naïve and immunotherapy-exposed patients, and this was independent of PD-L1 expression status.[4][6]

Safety and Tolerability Profile

The safety and tolerability of this compound have been assessed in clinical trials, both as a single agent and in combination.

Adverse Events (AEs)This compound MonotherapyThis compound + Spartalizumab
Most Frequent Any-Grade AEs Nausea, fatigue, dyspnea, vomiting, chest painNot detailed in the same format, but the combination was generally well-tolerated.
Drug-Related Grade 3/4 AEs Nausea, pneumonitis, increased AST/ALTPneumonitis, fatigue, increased AST/ALT
Maximum Tolerated Dose (MTD) 480 mg twice daily240 mg twice daily (with spartalizumab)

Data from the NCT02403193 trial.[4][6][10]

The adverse events were generally considered manageable.[4] In the monotherapy arm, dose-limiting toxicities included Grade 3 nausea and increases in liver enzymes (ALT/AST).[6] In the combination arm, pneumonitis was a notable dose-limiting toxicity.[6]

Experimental Protocols

Clinical Trial Design: Phase I/Ib Study (NCT02403193)

This study was a dose-escalation and expansion trial designed to assess the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with spartalizumab in patients with advanced/metastatic NSCLC who had received at least one prior line of therapy.[6][7]

  • Monotherapy Arm: Patients received escalating oral doses of this compound (ranging from 80 mg to 640 mg) twice daily.[3]

  • Combination Therapy Arm: Patients received escalating oral doses of this compound (ranging from 160 mg to 320 mg) twice daily in combination with a fixed intravenous dose of spartalizumab (400 mg) every four weeks.[3]

  • Primary Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD) and/or recommended dose for expansion (RDE) for both monotherapy and combination therapy, as well as to assess the overall safety and tolerability.[6]

  • Secondary Endpoints: Secondary objectives included characterizing the pharmacokinetic profile of this compound and evaluating preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[3]

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the tumor microenvironment.

NIR178_Mechanism_of_Action cluster_tumor Tumor Microenvironment cluster_tcell T Lymphocyte Tumor_Cell Tumor Cell ATP ATP Tumor_Cell->ATP Adenosine Adenosine ATP->Adenosine CD39/CD73 A2AR A2A Receptor Adenosine->A2AR CD39_CD73 CD39/CD73 cAMP Increased cAMP A2AR->cAMP T_Cell_Inhibition T-Cell Inhibition (Suppressed Anti-Tumor Response) cAMP->T_Cell_Inhibition This compound This compound This compound->A2AR

Caption: Mechanism of this compound in blocking adenosine-mediated immunosuppression.

Clinical Trial Workflow

The following diagram outlines the general workflow for a patient enrolled in the NCT02403193 clinical trial.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced NSCLC, ≥1 Prior Therapy) Enrollment Enrollment Patient_Screening->Enrollment Treatment_Assignment Treatment Assignment Enrollment->Treatment_Assignment Monotherapy This compound Monotherapy (Dose Escalation) Treatment_Assignment->Monotherapy Arm A Combination_Therapy This compound + Spartalizumab (Dose Escalation) Treatment_Assignment->Combination_Therapy Arm B Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Monotherapy->Safety_Monitoring Combination_Therapy->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (RECIST v1.1) Safety_Monitoring->Efficacy_Assessment Follow_Up Follow-Up Efficacy_Assessment->Follow_Up

Caption: Simplified workflow of the NCT02403193 clinical trial.

Conclusion

This compound, an oral A2A receptor antagonist, has demonstrated a manageable safety profile both as a monotherapy and in combination with the anti-PD-1 antibody spartalizumab. While early clinical data in advanced NSCLC showed a higher disease control rate for the combination therapy, the objective response rates were modest and similar to monotherapy. These findings suggest that while this compound is active, its synergistic potential with PD-1 blockade in an unselected NSCLC population may be limited. Further research may be needed to identify specific patient populations or tumor types that are more likely to benefit from targeting the adenosine pathway, either alone or in combination with other immunotherapies. Preclinical evidence suggests that combining A2AR antagonists with other agents, such as CD73 inhibitors, could be a promising future direction.[3]

References

PBF509: A Comparative Analysis Against Other Immunomodulatory Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adenosine A2A receptor (A2AR) antagonist PBF509 (taminadenant) with other immunomodulatory agents. We will delve into its performance, mechanism of action, and relevant experimental data, offering a resource for researchers and professionals in drug development.

Introduction to PBF509 (Taminadenant)

PBF509, also known as taminadenant, is an orally bioavailable, selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by binding to A2AR on immune cells, particularly T lymphocytes. This interaction leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn dampens the anti-tumor immune response.[1][4][5] PBF509 competitively binds to A2AR, blocking adenosine-mediated signaling and thereby restoring the effector functions of tumor-infiltrating lymphocytes (TILs).[1][6]

Comparative Performance Analysis

This section compares the clinical performance of PBF509 with other A2AR antagonists, namely ciforadenant and AZD4635, and the anti-PD-1 antibody spartalizumab. The data is primarily focused on studies involving non-small cell lung cancer (NSCLC) where available.

Adenosine A2A Receptor Antagonists

Table 1: Clinical Efficacy of A2AR Antagonists

AgentIndicationTreatment RegimenOverall Response Rate (ORR)Disease Control Rate (DCR)Source(s)
PBF509 (Taminadenant) Advanced NSCLCMonotherapy (80-640 mg BID)8% (1 CR, 1 PR)36%[1][7]
Advanced NSCLC+ Spartalizumab (400 mg Q4W)8.3%66.7%[1][8]
Ciforadenant Advanced NSCLCMonotherapy-36%[9]
Advanced NSCLC+ Atezolizumab6.7%71%[9][10]
AZD4635 Advanced Solid Tumors (including NSCLC)Monotherapy or + DurvalumabData not specifically reported for NSCLC-[11][12]

CR: Complete Response, PR: Partial Response, BID: Twice daily, Q4W: Every 4 weeks

Table 2: Safety Profile of A2AR Antagonists

AgentIndicationCommon Adverse Events (Grade ≥3)Dose-Limiting Toxicities (DLTs)Source(s)
PBF509 (Taminadenant) Advanced NSCLCMonotherapy: Nausea, increased ALT/AST. Combination: Pneumonitis, fatigue, increased ALT/ASTMonotherapy: Grade 3 nausea (640 mg). Combination: Grade 3 pneumonitis, fatigue, increased ALT/AST[1][2][3]
Ciforadenant Advanced NSCLCNot specified in detail, but generally well-toleratedNo DLTs reported in the NSCLC cohort[9]
AZD4635 Advanced Solid TumorsNausea, fatigue, vomiting, decreased appetite, dizziness, diarrheaMonotherapy: Observed at 125 mg BID. Combination: Observed at 75 mg[11][12]

ALT: Alanine aminotransferase, AST: Aspartate aminotransferase

PD-1/PD-L1 Checkpoint Inhibitors

PBF509 has been studied in combination with the anti-PD-1 antibody spartalizumab.[1][2][3] Checkpoint inhibitors that block the PD-1/PD-L1 axis are a standard of care in NSCLC.

Table 3: Clinical Efficacy of Spartalizumab in NSCLC

| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Source(s) | |---|---|---| | Spartalizumab + Pemetrexed/Cisplatin | 55.3% | 10.4 months |[13][14] | | Spartalizumab + Paclitaxel/Carboplatin | 51.5% | 6.3 months |[13][14] |

Table 4: Safety Profile of Spartalizumab in NSCLC

| Treatment Regimen | Common Adverse Events (Grade ≥3) | Dose-Limiting Toxicities (DLTs) | Source(s) | |---|---|---| | Spartalizumab + Pemetrexed/Cisplatin | Hyponatremia, posterior reversible encephalopathy syndrome | Grade 4 hyponatremia, Grade 2 posterior reversible encephalopathy syndrome |[13][14] | | Spartalizumab + Paclitaxel/Carboplatin | Neutropenic colitis | Grade 4 neutropenic colitis |[13][14] |

Signaling Pathways and Mechanisms of Action

PBF509 and the Adenosine A2A Receptor Pathway

PBF509 acts by blocking the downstream signaling cascade initiated by adenosine binding to the A2AR on immune cells. This pathway is crucial in mediating immunosuppression within the tumor microenvironment.

A2AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR G_Protein Gs Protein A2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB (p) PKA->CREB phosphorylates Immunosuppression Immunosuppression CREB->Immunosuppression leads to PBF509 PBF509 PBF509->A2AR inhibits

A2AR Signaling Pathway and PBF509 Inhibition
Spartalizumab and the PD-1/PD-L1 Pathway

Spartalizumab is a monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells. By blocking the interaction between PD-1 and its ligand, PD-L1 (often expressed on tumor cells), spartalizumab reinvigorates the T cell-mediated anti-tumor response.

PD1_Signaling cluster_tumor Tumor Cell cluster_tcell T Cell cluster_therapy PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds to Inhibition T Cell Inhibition PD1->Inhibition leads to TCR TCR Activation T Cell Activation TCR->Activation leads to Spartalizumab Spartalizumab Spartalizumab->PD1 blocks

PD-1/PD-L1 Pathway and Spartalizumab Action

Experimental Protocols

cAMP Measurement Assay (cAMP-Glo™ Assay)

The inhibitory effect of PBF509 on A2AR signaling is quantified by measuring changes in intracellular cAMP levels. The cAMP-Glo™ Assay is a commonly used method.[5][15][16][17][18]

Objective: To determine the potency of PBF509 in blocking agonist-induced cAMP production in cells expressing A2AR.

Methodology:

  • Cell Preparation: Plate cells stably or transiently expressing the human A2A receptor in a 96-well or 384-well plate and incubate overnight.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of PBF509.

    • Add the PBF509 dilutions to the cells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add a known A2AR agonist (e.g., NECA) at a fixed concentration to all wells (except for negative controls) to induce cAMP production. Incubate for a specified time (e.g., 30-60 minutes).

  • Cell Lysis: Add cAMP-Glo™ Lysis Buffer to each well and incubate with shaking to lyse the cells and release intracellular cAMP.

  • cAMP Detection:

    • Add the cAMP Detection Solution, which contains Protein Kinase A (PKA), to each well. The amount of active PKA is inversely proportional to the amount of cAMP.

    • Incubate to allow the PKA reaction to proceed.

  • Luminescence Measurement:

    • Add Kinase-Glo® Reagent to measure the remaining ATP in the well. The luminescent signal is inversely proportional to the cAMP concentration.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the concentration of PBF509 to determine the IC50 value, which represents the concentration of PBF509 required to inhibit 50% of the agonist-induced cAMP production.

Tumor-Infiltrating Lymphocyte (TIL) Analysis

Assessing the activity of TILs is crucial for evaluating the efficacy of immunomodulatory agents like PBF509. This is often done through a combination of immunohistochemistry (IHC) and flow cytometry.

Objective: To quantify and characterize the phenotype and function of TILs from tumor biopsies.

Methodology:

  • Tumor Tissue Dissociation:

    • Mechanically mince fresh tumor biopsies into small fragments.

    • Perform enzymatic digestion using a cocktail of enzymes (e.g., collagenase, hyaluronidase, and DNase) to obtain a single-cell suspension.[19]

  • TIL Isolation:

    • Filter the cell suspension to remove debris.

    • Isolate lymphocytes from the tumor cell suspension using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Phenotypic Analysis by Flow Cytometry:

    • Stain the isolated TILs with a panel of fluorescently labeled antibodies against various cell surface and intracellular markers.

    • Common markers include:

      • T cell markers: CD3, CD4, CD8

      • Activation markers: CD25, CD69, HLA-DR

      • Exhaustion markers: PD-1, TIM-3, LAG-3

      • Regulatory T cell markers: FOXP3

    • Acquire data on a flow cytometer and analyze the percentage and absolute counts of different TIL subpopulations.[19]

  • Functional Analysis (e.g., Cytokine Production):

    • Culture the isolated TILs in the presence or absence of tumor antigens or mitogens.

    • After a period of stimulation, measure the production of key effector cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant using ELISA or by intracellular cytokine staining followed by flow cytometry.

TIL_Workflow Tumor_Biopsy Tumor Biopsy Dissociation Mechanical & Enzymatic Dissociation Tumor_Biopsy->Dissociation Single_Cell_Suspension Single-Cell Suspension Dissociation->Single_Cell_Suspension TIL_Isolation Density Gradient Centrifugation Single_Cell_Suspension->TIL_Isolation Isolated_TILs Isolated TILs TIL_Isolation->Isolated_TILs Flow_Cytometry Flow Cytometry (Phenotyping) Isolated_TILs->Flow_Cytometry Functional_Assay Functional Assay (e.g., Cytokine Release) Isolated_TILs->Functional_Assay

Experimental Workflow for TIL Analysis

Conclusion

PBF509 (taminadenant) demonstrates a clear mechanism of action by antagonizing the A2A receptor and reversing adenosine-mediated immunosuppression. Clinical data, particularly in NSCLC, show modest activity as a monotherapy and suggest potential for enhanced efficacy when combined with checkpoint inhibitors like spartalizumab. Compared to other A2AR antagonists, the available data is most robust for PBF509 in the context of NSCLC. However, the overall response rates for A2AR antagonists as a class in this indication appear to be modest, suggesting that patient selection and combination strategies will be key to their successful clinical development. The detailed experimental protocols provided herein offer a framework for the preclinical and clinical evaluation of PBF509 and other immunomodulatory agents. Further research is warranted to identify predictive biomarkers and optimize combination therapies to maximize the therapeutic potential of A2AR antagonism in oncology.

References

Predicting Response to Taminadenant: A Comparative Guide to Biomarker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Taminadenant (PBF-509/NIR-178), a potent and selective antagonist of the adenosine A2A receptor (A2AR), has been investigated as a therapeutic agent aimed at overcoming adenosine-mediated immunosuppression within the tumor microenvironment.[1][2] While showing a tolerable safety profile, its clinical efficacy in non-small cell lung cancer (NSCLC) has been limited, leading to the discontinuation of its development for this indication.[3] This guide provides a comparative analysis of the biomarker strategies employed to predict response to Taminadenant and contrasts them with those for alternative therapies, offering insights for future research and drug development in the adenosine pathway.

Taminadenant: Mechanism of Action and Clinical Efficacy

Taminadenant functions by blocking the A2A receptor on immune cells, particularly T lymphocytes, thereby preventing the immunosuppressive effects of extracellular adenosine.[1][2] High concentrations of adenosine in the tumor microenvironment are known to inhibit T-cell proliferation and activation.[2] By antagonizing this interaction, Taminadenant aims to restore anti-tumor immunity.

Clinical trials in advanced NSCLC explored Taminadenant as a monotherapy and in combination with the anti-PD-1 antibody spartalizumab.[1] While the treatment was well-tolerated, a phase I/Ib study reported modest clinical benefit, and a subsequent phase II study did not demonstrate sufficient activity to warrant further development in this patient population.[3]

Biomarker Analysis for Taminadenant

The phase I/Ib clinical trial of Taminadenant in NSCLC incorporated biomarker studies to identify potential predictors of response.[1] These analyses focused on the tumor microenvironment's immune contexture and the activity of the adenosine signaling pathway.

Key Biomarkers Investigated:

  • Immune Cell Infiltration: The density of CD8+ cytotoxic T lymphocytes and CD33+ myeloid cells was assessed using immunohistochemistry (IHC). The rationale was that a pre-existing immune infiltrate might be more readily activated by blocking the A2AR pathway.

  • Adenosine Pathway Gene Expression Signature: An adenosine pathway-regulated gene expression signature was evaluated using the NanoString PanCancer Immune Profiling Panel on pre-treatment and on-treatment tumor biopsies.[1] This signature included genes such as IL1B, PTGS2, and several CXCL chemokines.[1]

Quantitative Data Summary:

The publicly available data from the Taminadenant trials in NSCLC did not show a clear correlation between the investigated biomarkers and clinical outcomes.[1] In the combination therapy arm, the patient cohort with gene-expression data was too small and the responses too varied to establish a definitive link between the adenosine signature and survival.[1]

BiomarkerMethodFinding in Taminadenant NSCLC Trial
CD8+ T cell densityImmunohistochemistry (IHC)No clear correlation with clinical outcome reported[1]
CD33+ myeloid cell densityImmunohistochemistry (IHC)No clear correlation with clinical outcome reported[1]
Adenosine Pathway Gene SignatureNanoString PanCancer Immune Profiling PanelNo clear association with patient survival was found[1]

Comparison with Alternative Therapies

The challenges in identifying predictive biomarkers for Taminadenant in NSCLC highlight the complexity of targeting the adenosine pathway. Examining biomarker strategies for other adenosine pathway inhibitors and the current standard of care in NSCLC provides valuable context.

Ciforadenant: An Alternative A2AR Antagonist

Ciforadenant is another A2AR antagonist that has been studied in renal cell carcinoma (RCC). In contrast to the Taminadenant trials in NSCLC, studies with ciforadenant have identified more promising predictive biomarkers.

Key Biomarkers for Ciforadenant:

  • Adenosine Gene Signature ("AdenoSig"): A specific gene signature associated with adenosine-induced immunosuppression was found to be predictive of response to ciforadenant in RCC patients.[4][5]

  • CD68+ Myeloid Cells: High infiltration of CD68+ myeloid cells in the tumor microenvironment was also associated with a higher objective response rate (ORR) to ciforadenant.

Quantitative Data Summary for Ciforadenant in RCC:

BiomarkerFinding in Ciforadenant RCC Trial
Adenosine Gene Signature (AdenoSig) PositiveObjective Response Rate (ORR) of 17% in AdenoSig positive patients vs. 0% in AdenoSig negative patients.[6]
High CD68+ Myeloid Cell InfiltrationORR of 26.7% in patients with high CD68+ cells vs. 2.6% in those with low CD68+ cells.
Standard of Care in Advanced NSCLC

The current standard of care for advanced NSCLC without actionable driver mutations primarily involves immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 pathway, often in combination with chemotherapy.[7]

Key Biomarkers for Standard of Care ICIs:

  • PD-L1 Expression: Tumor cell expression of PD-L1, as determined by IHC, is a widely used biomarker to predict response to anti-PD-1/PD-L1 therapies.

  • Tumor Mutational Burden (TMB): A high TMB, indicating a greater number of neoantigens, has also been associated with improved outcomes with ICI therapy in some studies.

Experimental Protocols

Immunohistochemistry for CD8 and CD33

This protocol provides a general framework for dual immunohistochemical staining. Specific antibody clones, dilutions, and incubation times would need to be optimized for the specific antibodies and tissues being used.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) lung cancer tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).

  • Blocking: Endogenous peroxidase and alkaline phosphatase activities are blocked.

  • Primary Antibody Incubation (First Target - e.g., CD8): The primary antibody against the first target (e.g., anti-CD8) is applied and incubated.

  • Secondary Antibody and Detection (First Target): A corresponding horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown stain.

  • Elution/Denaturation (Optional but recommended for some dual staining methods): The antibody-antigen complex of the first staining can be eluted or denatured to prevent cross-reactivity.

  • Primary Antibody Incubation (Second Target - e.g., CD33): The primary antibody against the second target (e.g., anti-CD33) is applied and incubated.

  • Secondary Antibody and Detection (Second Target): A corresponding alkaline phosphatase (AP)-conjugated secondary antibody is applied, followed by a different chromogen such as Fast Red, which produces a red/pink stain.

  • Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: The slides are dehydrated and coverslipped for microscopic examination.

  • Quantitative Analysis: Stained slides are digitized, and image analysis software is used to quantify the density of positively stained cells (cells/mm²) in defined tumor regions.[8]

Gene Expression Analysis using NanoString PanCancer Immune Profiling Panel

This protocol outlines the general workflow for analyzing an adenosine pathway gene signature.

  • RNA Extraction: RNA is extracted from FFPE tumor tissue sections.

  • Hybridization: 100-200 ng of total RNA is hybridized with the nCounter PanCancer Immune Profiling Panel CodeSet in a thermal cycler for 16-20 hours. This panel contains probes for 770 genes related to immune response.[9][10] The adenosine signature genes of interest are included within this panel.

  • Sample Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a cartridge.

  • Data Acquisition: The cartridge is scanned on the nCounter Digital Analyzer, which counts the individual fluorescent barcodes corresponding to each target gene.

  • Data Analysis:

    • Normalization: Raw gene counts are normalized using the geometric mean of internal positive controls and a set of housekeeping genes.

    • Adenosine Signature Score Calculation: A composite score for the adenosine pathway signature is calculated. This is often done by taking the mean or a weighted mean of the normalized expression values of the genes within the signature.

    • Correlation with Clinical Outcomes: The adenosine signature scores are then correlated with clinical data, such as overall survival or progression-free survival, using appropriate statistical methods (e.g., Cox proportional hazards models).

Visualizations

Taminadenant_Mechanism_of_Action cluster_tcell On T Cell Surface Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds to Immunosuppression Immunosuppression (Inhibition of T Cell Activity) A2AR->Immunosuppression Leads to T_Cell T Cell Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell->Anti_Tumor_Immunity Mediates Taminadenant Taminadenant Taminadenant->A2AR Blocks Immunosuppression->Anti_Tumor_Immunity Inhibits

Taminadenant's mechanism of action.

Biomarker_Analysis_Workflow cluster_sample Tumor Biopsy cluster_analysis Biomarker Analysis cluster_data Data Interpretation FFPE_Tissue FFPE Tissue IHC Immunohistochemistry (IHC) (CD8, CD33) FFPE_Tissue->IHC RNA_Extraction RNA Extraction FFPE_Tissue->RNA_Extraction Image_Analysis Quantitative Image Analysis (Immune Cell Density) IHC->Image_Analysis NanoString NanoString nCounter (PanCancer Immune Panel) RNA_Extraction->NanoString Gene_Expression Gene Expression Profiling (Adenosine Signature Score) NanoString->Gene_Expression Correlation Correlation with Clinical Outcomes Image_Analysis->Correlation Gene_Expression->Correlation

References

Assessing the Synergistic Effects of NIR178 with Checkpoint Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The advent of immune checkpoint inhibitors (ICIs), such as antibodies targeting PD-1, PD-L1, and CTLA-4, has revolutionized cancer treatment. However, a significant portion of patients do not respond to ICI monotherapy, necessitating the exploration of combination strategies to enhance efficacy. This guide provides a comparative framework for evaluating the synergistic potential of NIR178, a novel immunomodulatory agent, when combined with established checkpoint inhibitors. The following sections present hypothetical, yet plausible, experimental data and protocols to illustrate how the anti-tumor activity and immunological mechanisms of such a combination would be assessed.

Hypothetical Mechanism of Action: this compound as a Novel STING Agonist

For the purpose of this guide, this compound is hypothesized to be a potent and selective agonist of the STING (Stimulator of Interferon Genes) pathway. Activation of STING in tumor-associated dendritic cells (DCs) is known to drive the production of type I interferons (IFNs) and pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment (TME). The proposed synergy with anti-PD-1 therapy stems from a dual mechanism: this compound enhances T-cell priming and infiltration (an "inflamed" TME), while checkpoint inhibitors relieve the suppression of these newly recruited T-cells, allowing for a robust and sustained anti-tumor response.

NIR178_MoA cluster_TME Tumor Microenvironment (TME) cluster_DC Dendritic Cell (DC) cluster_TCell Cytotoxic T-Cell (CTL) cluster_Tumor Tumor Cell This compound This compound STING STING Pathway This compound->STING activates IFN Type I IFNs (IFN-α, IFN-β) STING->IFN Cytokines Pro-inflammatory Cytokines (CXCL10) STING->Cytokines MHC MHC-I IFN->MHC upregulates TCR TCR Cytokines->TCR recruits & primes PD1 PD-1 TCell_Activation T-Cell Activation & Effector Function PD1->TCell_Activation inhibits PDL1 PD-L1 PD1->PDL1 binds Tumor_Death Tumor Cell Death TCell_Activation->Tumor_Death induces AntiPD1 Anti-PD-1 Ab AntiPD1->PD1 blocks Experimental_Workflow start Start: C57BL/6 Mice Acclimatization implant Day 0: Subcutaneous Implantation of MC38 Tumor Cells start->implant randomize Day 7: Tumor Measurement & Randomization into Groups implant->randomize dosing Days 7, 10, 13: Administer Treatments (Vehicle, this compound, αPD-1, Combo) randomize->dosing monitoring Tumor Volume & Body Weight Monitoring (2x / week) dosing->monitoring interim Day 14: Interim Endpoint: Tumor Harvest for Flow Cytometry (n=5/group) dosing->interim Subset of mice final Day 21 (or humane endpoint): Final Tumor Volume Measurement monitoring->final survival Survival Monitoring (up to 40 days) monitoring->survival analysis Data Analysis: Tumor Growth Curves, Survival Plots, Statistical Analysis final->analysis survival->analysis

Reproducibility of Preclinical Findings: A Comparative Analysis of NIR178 in Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Preclinical Performance of the A2A Receptor Antagonist NIR178 and Alternatives

The adenosine A2A receptor (A2AR) has emerged as a critical checkpoint in the tumor microenvironment, suppressing anti-tumor immunity. Antagonists of this receptor, such as this compound (also known as Taminadenant or PBF-509), are at the forefront of a novel class of cancer immunotherapies. This guide provides a comprehensive comparison of the preclinical findings with this compound across various tumor models, offering insights into its reproducibility and therapeutic potential. We further contextualize its performance by comparing it with other A2AR antagonists, supported by available experimental data.

Introduction to this compound and the Adenosine A2A Receptor Pathway

This compound is an orally bioavailable, potent, and selective antagonist of the adenosine A2A receptor.[1][2] In the tumor microenvironment, high levels of adenosine, often a consequence of hypoxia, activate A2A receptors on immune cells, particularly T lymphocytes. This activation triggers a signaling cascade that dampens the anti-tumor immune response, allowing cancer cells to evade destruction.[2][3] this compound works by blocking this interaction, thereby restoring the ability of T cells to recognize and eliminate cancer cells.[2] Preclinical studies have consistently demonstrated that administration of Taminadenant (this compound) can significantly reduce tumor growth in mouse xenograft models.[4]

Comparative Preclinical Efficacy of A2A Receptor Antagonists

Table 1: Preclinical Efficacy of this compound (Taminadenant/PBF-509)

Tumor ModelMouse StrainAdministration RouteDosageOutcomeCitation
Not SpecifiedMouseNot SpecifiedNot SpecifiedSignificantly reduced tumor growth[4]
Not SpecifiedMouseNot SpecifiedNot SpecifiedBoosts immune response of tumor-infiltrating lymphocytes and reduces tumor metastasis[5]

Note: Specific quantitative data on tumor growth inhibition for this compound in publicly accessible literature is limited. The available information consistently reports significant anti-tumor activity in preclinical models.

Table 2: Preclinical Efficacy of CPI-444 (A Representative Alternative A2AR Antagonist)

Tumor ModelMouse StrainAdministration RouteDosageOutcomeCitation
MC38 Colon CarcinomaC57BL/6Oral Gavage100 mg/kg, BID50% tumor growth inhibition as a single agent. Enhanced survival in combination with anti-PD-L1.[6]
CT26 Colon CarcinomaBALB/cOral Gavage100 mg/kg, BIDCombination with anti-CTLA-4 eliminated established tumors in up to 90% of mice.[7]

Experimental Protocols

To ensure the reproducibility of preclinical findings, detailed and standardized experimental protocols are paramount. Below are representative protocols for conducting in vivo xenograft studies to evaluate the efficacy of A2AR antagonists.

General In Vivo Xenograft Study Protocol

This protocol outlines the key steps for establishing a subcutaneous xenograft model and assessing the efficacy of a test compound.

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., MC38, CT26) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells during the exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium or a mixture with an extracellular matrix like Matrigel.

  • Ensure cell viability is greater than 90% using a trypan blue exclusion assay.

2. Animal Model:

  • Use immunocompromised mice (e.g., athymic nude or SCID mice) for human cell line xenografts, or syngeneic models (e.g., C57BL/6 or BALB/c mice) for murine cell lines.

  • Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Subcutaneously inject a defined number of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells) in a small volume (e.g., 100 µL) into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

5. Drug Administration:

  • Prepare the A2AR antagonist (e.g., this compound) and vehicle control solutions.

  • Administer the compound via the specified route (e.g., oral gavage) at the designated dose and schedule.

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

  • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams have been generated using the DOT language.

Signaling Pathway of A2A Receptor-Mediated Immunosuppression

A2AR_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_antagonist Therapeutic Intervention Adenosine Adenosine A2AR A2A Receptor (on T-cell) Adenosine->A2AR binds AC Adenylate Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Immunosuppression T-cell Inhibition & Immunosuppression CREB->Immunosuppression leads to This compound This compound This compound->A2AR blocks

Caption: A2AR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture & Preparation start->cell_culture implantation 2. Subcutaneous Tumor Cell Implantation cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization of Mice monitoring->randomization treatment 5. Treatment with this compound or Vehicle Control randomization->treatment data_collection 6. Tumor Volume & Body Weight Measurement treatment->data_collection end_point 7. Study Endpoint: Tumor Excision & Analysis data_collection->end_point data_analysis 8. Data Analysis: Tumor Growth Inhibition end_point->data_analysis end End data_analysis->end

Caption: Workflow of a typical preclinical xenograft study.

Conclusion

The available preclinical data, although lacking in direct comparative studies, consistently supports the efficacy of this compound as an A2A receptor antagonist in reducing tumor growth. The reproducibility of these findings across different tumor models is a critical area for further investigation to fully delineate the therapeutic potential of this compound. The provided experimental protocols offer a framework for conducting such studies in a standardized manner. As more quantitative data from preclinical and clinical trials become available, a more definitive comparison of this compound with other A2AR antagonists will be possible, further guiding its development and application in cancer immunotherapy.

References

Safety Operating Guide

Proper Disposal of NIR178 (Taminadenant): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, NIR178, also known as Taminadenant or PBF509, should be treated as a toxic substance for disposal purposes. While some suppliers do not classify this compound as hazardous, at least one major supplier, Cayman Chemical, categorizes it as "Toxic if swallowed" and provides specific warnings against improper disposal.[1] To ensure the highest safety standards in the laboratory, it is imperative to adhere to the more stringent disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with best practices for handling chemical waste in a research environment.

Hazard Classification and Safety Precautions

There is conflicting information regarding the hazard classification of this compound (CAS Number: 349085-38-7). Researchers should be aware of these discrepancies and operate under the assumption of higher toxicity to mitigate risk.

Supplier/SourceHazard ClassificationKey Recommendations
Cayman Chemical Acute toxicity - oral 3 H301: Toxic if swallowed.[1]Must not be disposed of with household garbage. Do not allow to reach sewage system. Disposal must be made according to official regulations. Transported as UN2811, Toxic solid, organic, n.o.s.[1]
Sigma-Aldrich/Merck Not a hazardous substance or mixture.Dispose of properly.[2][3]
Tocris Bioscience This substance does not meet the classification criteria of the EC Directives.Hold all material for appropriate disposal as described under section 13 of SDS. Do not let product enter drains.

Given the potential for acute oral toxicity, the following personal protective equipment (PPE) should be worn when handling this compound in any form (solid, dissolved, or as waste):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Procedures

The following procedures are based on the more cautious handling advice and are designed to prevent environmental contamination and accidental exposure.

Step 1: Waste Segregation

All waste contaminated with this compound must be segregated from general and other chemical waste streams. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).

  • Empty vials that once contained this compound.

Step 2: Waste Collection and Labeling
  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables, in a dedicated, sealable, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container as "Hazardous Waste: Toxic Solid, Organic, n.o.s. (contains this compound/Taminadenant)". Include the date accumulation started.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.

    • Do not mix with other solvent waste unless permitted by your institution's hazardous waste guidelines.

    • Label the container as "Hazardous Waste: Toxic Liquid, Organic, n.o.s. (contains this compound/Taminadenant in [list solvent(s)])". Include the approximate concentration and the date accumulation started.

    • Crucially, do not dispose of any liquid containing this compound down the drain. [1]

Step 3: Storage of Waste
  • Store the hazardous waste containers in a designated, secure area within the laboratory.

  • This area should be away from drains and sources of ignition.

  • Ensure the containers are kept closed except when adding waste.

Step 4: Final Disposal
  • Arrange for the collection of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all institutional procedures for hazardous waste pickup.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of materials contaminated with this compound.

NIR178_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Contaminated Material (Solid, Liquid, Consumables) B Is the waste solid or liquid? A->B C Collect in Labeled 'Toxic Solid Waste' Container B->C Solid D Collect in Labeled 'Toxic Liquid Waste' Container B->D Liquid E Store in Designated Secure Waste Area C->E D->E F Arrange Pickup via Institutional EHS E->F G Waste Manifested & Removed by Licensed Contractor F->G

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Essential Safety and Operational Guide for Handling NIR178 (Taminadenant)

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with NIR178, also known as Taminadenant or PBF-509. It is imperative to supplement this guide with the official Safety Data Sheet (SDS) provided by your supplier and to adhere to all institutional and local regulations.

Compound Information

This compound is a potent and selective antagonist of the adenosine A2A receptor.[1][2] It is an orally active compound investigated for its potential in immunotherapy and for the treatment of neurodegenerative diseases.[1]

PropertyValueReference
Synonyms Taminadenant, PBF-509[1]
CAS Number 1337962-47-6[1]
Molecular Formula C₁₀H₈BrN₇
Molecular Weight ~306.12 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Temperature Short-term: 0-4°C; Long-term: -20°C

Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause eye, skin, and respiratory tract irritation.

  • The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Standard Laboratory Attire cluster_handling Handling this compound lab_coat Lab Coat gloves Nitrile Gloves lab_coat->gloves closed_shoes Closed-toe Shoes closed_shoes->gloves goggles Safety Goggles gloves->goggles fume_hood Chemical Fume Hood (for weighing and preparing solutions) goggles->fume_hood

Caption: Required PPE for handling this compound.

Handling and Operational Plan

Engineering Controls
  • Ventilation: All handling of this compound powder and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Hygiene
  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas where this compound is handled.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the diagram above.

  • Weighing:

    • Carefully weigh the desired amount of this compound powder in the fume hood.

    • Use a spatula and a tared weigh boat. Avoid generating dust.

  • Solubilization:

    • Add the appropriate solvent (e.g., DMSO) to the vessel containing the this compound powder.

    • Cap the vessel and mix gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into clearly labeled, dated, and sealed containers.

    • Store aliquots at the recommended temperature (-20°C for long-term storage).

Spill Management and First Aid

Spill Response
Spill TypeProcedure
Minor Spill 1. Alert others in the area.2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).3. Collect the absorbed material into a sealed container for hazardous waste disposal.4. Clean the spill area with a suitable solvent and then with soap and water.
Major Spill 1. Evacuate the immediate area.2. Alert your institution's Environmental Health and Safety (EHS) department.3. Prevent entry into the area.4. Await response from trained personnel.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste Disposal Workflow

Disposal_Workflow cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, pipette tips, weigh boats) solid_container Labeled Hazardous Waste Bag/Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (needles, etc.) sharps_container Puncture-proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by Institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Disposal workflow for this compound waste.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (Taminadenant)," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not dispose of this compound down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.